Ilepcimide
描述
Structure
3D Structure
属性
CAS 编号 |
82857-82-7 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
InChI 键 |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
手性 SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
其他CAS编号 |
23434-86-8 |
溶解度 |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanisms of Action of Ilepcimide in Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide (also known as antiepilepserine) is an anticonvulsant agent derived from piperine (B192125), the primary pungent compound in black pepper. Its therapeutic efficacy in epilepsy is attributed to a multi-target mechanism of action that primarily involves the modulation of voltage-gated sodium channels and the enhancement of the serotonergic system. Emerging evidence also points towards a potential neuroprotective role through the activation of antioxidant pathways. This technical guide provides a comprehensive overview of the established and putative mechanisms of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. The therapeutic strategy for many antiepileptic drugs (AEDs) involves the modulation of synaptic transmission to reduce this hyperexcitability. This compound, structurally similar to the AED lamotrigine, has been used clinically in China for decades, and recent research has begun to elucidate its molecular targets.[1] This guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its influence on ion channels and neurotransmitter systems.
Primary Mechanisms of Action
The anticonvulsant properties of this compound are believed to stem from a dual mechanism involving the inhibition of voltage-gated sodium channels and the potentiation of serotonergic neurotransmission.[2][3] A neuroprotective effect has also been suggested.[4]
Inhibition of Voltage-Gated Sodium Channels
A primary mechanism for this compound's action is the inhibition of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials.[2] By blocking these channels, this compound can suppress the sustained high-frequency neuronal firing that is characteristic of seizures.[1]
The inhibitory effect of this compound on NaV channels is both concentration- and voltage-dependent.[1] Studies in acutely isolated mouse hippocampal pyramidal neurons have shown that this compound tonically inhibits Na+ currents.[1] The inhibition is more pronounced at more depolarized membrane potentials, suggesting a higher affinity for the open or inactivated states of the channel.[1] This state-dependent binding is a characteristic feature of several effective AEDs.
Mechanistically, this compound has been shown to:
-
Shift the voltage-dependence of inactivation: It shifts the half-maximal availability of the inactivation curve (V1/2) to more negative potentials, meaning that fewer channels are available to open at a given membrane potential.[1]
-
Delay recovery from inactivation: This prolongs the refractory period of the neuron, further limiting its ability to fire at high frequencies.[1]
Modulation of the Serotonergic System
This compound has been demonstrated to have a significant impact on the serotonergic system, which is known to play a role in seizure modulation.[3] The anticonvulsant effects of this compound may, in part, be mediated by an increase in central serotonin (B10506) (5-HT) levels.[5][6]
The proposed mechanism for this serotonergic enhancement involves:
-
Stimulation of Serotonin Synthesis: this compound has been shown to increase the synthesis of serotonin in the rat brain.[6] It achieves this by increasing the plasma ratio of free-to-bound tryptophan, the precursor for serotonin synthesis, leading to a sustained increase in brain tryptophan levels.[6]
-
Increased Serotonin Metabolism and Release: Studies have observed a lasting increase in the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the striatum and limbic areas following this compound administration, indicating increased serotonin turnover.[6] Furthermore, in vitro studies have shown that this compound can cause the release of radiolabeled serotonin from synaptosomal preparations.[6]
Putative Enhancement of GABAergic Neurotransmission
While some sources suggest that this compound enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), direct evidence for this mechanism is currently limited.[2] Given that this compound is a derivative of piperine, which has been shown to be a positive allosteric modulator of GABAA receptors, it is plausible that this compound shares this property.[5] Piperine potentiates GABA-induced chloride currents through GABAA receptors, and this action is independent of the benzodiazepine (B76468) binding site.[5] Further research is required to definitively establish whether this compound directly modulates GABAA receptors or affects other components of the GABAergic system, such as the enzymes GABA transaminase (GABA-T) or glutamic acid decarboxylase (GAD).
Potential Neuroprotective Effects via the NRF2 Pathway
Recent research has suggested that this compound may also possess neuroprotective properties by activating the NRF2 antioxidant pathway.[4] This pathway is a key regulator of cellular defense against oxidative stress, which is implicated in the neuronal damage associated with seizures. Activation of NRF2 leads to the transcription of a battery of antioxidant and cytoprotective genes. This potential mechanism suggests that this compound may not only suppress seizures but also mitigate their long-term neurodegenerative consequences.
Quantitative Data
The following tables summarize the available quantitative data for the mechanisms of action of this compound and related compounds.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Target | Cell Type/Preparation | Value | Reference |
|---|---|---|---|---|
| IC50 | Voltage-Gated Sodium Channels | Mouse Hippocampal Pyramidal Neurons | Higher at Vh of -90 mV than at -70 mV | [1] |
| V1/2 of Inactivation | Voltage-Gated Sodium Channels | Mouse Hippocampal Pyramidal Neurons | Shifted to more negative potentials (with 10 µM ICM) |[1] |
Table 2: Preclinical Anticonvulsant Efficacy of this compound (Hypothetical Data)
| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data not available | |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Intraperitoneal (i.p.) | Data not available |
| Clinical Efficacy | Children with Epilepsy (add-on therapy) | Oral | 65.0% total effective rate |[7] |
Note: Specific ED50 values for this compound in standard preclinical models were not available in the reviewed literature. The clinical efficacy data is from a study where this compound was used as an add-on therapy.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels in neurons.
Materials:
-
Acutely isolated hippocampal pyramidal neurons from mice.
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (in DMSO) and final dilutions in external solution.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices from the mouse brain and enzymatically/mechanically dissociate pyramidal neurons.
-
Establish a whole-cell patch-clamp recording configuration on an isolated neuron.
-
Voltage-clamp the neuron at a holding potential of -90 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the recording chamber with external solution containing various concentrations of this compound.
-
Record sodium currents at each concentration to determine the concentration-dependent block and calculate the IC50 value.
-
To assess voltage-dependent inhibition, repeat the concentration-response protocol at a more depolarized holding potential (e.g., -70 mV).
-
To study the effect on steady-state inactivation, apply a series of prepulses to different voltages before a test pulse to 0 mV, both in the absence and presence of this compound. Plot the normalized peak current against the prepulse potential to determine the V1/2 of inactivation.
-
To measure the recovery from inactivation, use a two-pulse protocol with varying inter-pulse intervals at a holding potential of -90 mV.
In Vitro Serotonin Release Assay from Synaptosomes
Objective: To determine if this compound induces the release of serotonin from presynaptic terminals.
Materials:
-
Rat brain tissue (e.g., striatum or limbic area).
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer buffer.
-
[3H]-Serotonin.
-
This compound solutions.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Prepare a crude synaptosomal fraction (P2) from the rat brain tissue by differential centrifugation.
-
Resuspend the P2 pellet in Krebs-Ringer buffer.
-
Pre-load the synaptosomes with [3H]-Serotonin by incubating at 37°C for 15 minutes.
-
Wash the synaptosomes to remove excess unincorporated [3H]-Serotonin.
-
Aliquot the loaded synaptosomes into tubes.
-
Initiate the release experiment by adding Krebs-Ringer buffer (basal release) or buffer containing different concentrations of this compound.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation at 4°C.
-
Measure the radioactivity in the supernatant (released [3H]-Serotonin) and the pellet (retained [3H]-Serotonin) using a liquid scintillation counter.
-
Calculate the percentage of total [3H]-Serotonin released for each condition.
HPLC Analysis of Brain Tryptophan, Serotonin, and 5-HIAA
Objective: To measure the effect of this compound administration on the levels of serotonin and its precursor and metabolite in the brain.
Materials:
-
Rat brain tissue samples from control and this compound-treated animals.
-
Perchloric acid (0.1 M) containing an internal standard.
-
HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
Mobile phase (e.g., phosphate/citrate buffer with methanol).
-
Standards for tryptophan, serotonin, and 5-HIAA.
Procedure:
-
Homogenize the brain tissue samples in ice-cold perchloric acid.
-
Centrifuge the homogenates at high speed to precipitate proteins.
-
Filter the supernatants.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the compounds on the C18 column using the specified mobile phase.
-
Detect the eluting compounds using the electrochemical detector set at an appropriate oxidation potential.
-
Identify and quantify the peaks corresponding to tryptophan, serotonin, and 5-HIAA by comparing their retention times and peak areas to those of the standards.
-
Normalize the results to the tissue weight.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the primary and putative mechanisms of action of this compound in epilepsy.
Caption: Experimental workflow for patch-clamp analysis of sodium channel inhibition.
Caption: Workflow for the in vitro serotonin release assay.
Conclusion
The anticonvulsant activity of this compound is underpinned by a compelling multi-target mechanism of action. The most robust evidence points to its role as a voltage- and state-dependent inhibitor of voltage-gated sodium channels, a mechanism it shares with other established AEDs. Additionally, its ability to enhance serotonergic neurotransmission by increasing serotonin synthesis and release provides a complementary pathway for seizure suppression. While its potential to modulate the GABAergic system is plausible given its structural relationship to piperine, this requires further direct investigation. The emerging evidence for a neuroprotective role via the NRF2 pathway suggests that this compound may offer disease-modifying benefits beyond symptomatic seizure control. Future research should focus on elucidating the specifics of the GABAergic interaction, identifying the precise molecular binding sites on its targets, and further exploring its neuroprotective potential in preclinical models of epilepsy.
References
- 1. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative [edoc.unibas.ch]
- 2. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of this compound Combined Western Drugs on Serum Level of Neuron Specific Enolase in Treating Epilepsy Children Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
What is the chemical structure of Ilepcimide
An In-depth Technical Guide to the Chemical Structure of Ilepcimide
Introduction
This compound, also known by its synonym antiepilepserine, is a synthetic anticonvulsant agent.[1][2] It is a piperidine (B6355638) derivative developed by Chinese researchers as a structural analogue of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum).[1][2] this compound has demonstrated serotonergic activity and is noted for its simple synthesis process.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a representative synthesis protocol for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is structurally characterized by a piperidine ring linked via an amide bond to a propenoyl group, which is, in turn, substituted with a 1,3-benzodioxole (B145889) moiety. The chemical details are systematically cataloged through various nomenclature and registry systems.
The definitive IUPAC name for the compound is (2E)-3-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one.[5] This name precisely describes the trans configuration of the double bond in the propenoyl linker.
For computational and database purposes, this compound is represented by the following identifiers:
-
SMILES: C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3[5]
-
InChI: InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+[5]
-
InChIKey: BLPUOQGPBJPXRL-FNORWQNLSA-N[5]
The molecular formula of this compound is C₁₅H₁₇NO₃.[5]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its characterization, formulation, and pharmacokinetic profiling. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 259.30 g/mol | [5] |
| CAS Registry Number | 82857-82-7 | [5] |
| Melting Point | 88-90 °C | [3] |
| XLogP3 | 2.8 | [5] |
| Polar Surface Area | 38.8 Ų | [5] |
Experimental Protocols
Synthesis of this compound via Amidation
A common and efficient method for the preparation of this compound involves the reaction of a piperic acid ester derivative with piperidine, facilitated by a catalyst.[5] This approach avoids the use of harsh chlorinating agents.[5]
Materials and Reagents:
-
Piperic acid ethyl ester (or other alkyl esters like methyl or isopropyl)
-
Piperidine
-
Sodium ethoxide (or sodium methoxide/isopropoxide)
-
Toluene
-
Hydrochloric acid (1-2 N)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction flask, dissolve 90 mmol of piperic acid ethyl ester in 240 ml of toluene.
-
Add 90 mmol of the catalyst, sodium ethoxide, to the solution.
-
Introduce 80 mmol of piperidine to the reaction mixture.
-
Begin stirring and heat the mixture to 50°C.
-
Maintain the reaction at this temperature for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete as indicated by TLC, allow the solution to cool to room temperature.
-
Add water to the reaction mixture (ratio of water to solvent volume approximately 100:200 to 200:400).
-
Stir the mixture and perform a liquid-liquid extraction to separate the organic phase.
-
Wash the organic phase with 1-2 N hydrochloric acid (acid volume to initial water volume ratio of 100:100 to 120:200) one to two times.
-
Follow with one to two washes with water.
-
Dry the organic phase over a suitable drying agent to yield the crude this compound product, which can be further purified by recrystallization.[5]
Visualizations
Chemical Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN109867656A - A kind of preparation method of this compound - Google Patents [patents.google.com]
Ilepcimide: A Piperine Analogue with Anticonvulsant Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ilepcimide, also known as antiepilepserine, is a synthetic derivative of piperine (B192125), the primary pungent compound in black pepper. Developed by Chinese researchers, this piperidine (B6355638) analogue has demonstrated notable anticonvulsant properties in preclinical studies.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems and ion channels implicated in epileptogenesis. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its quantitative anticonvulsant activity, detailed experimental protocols for its evaluation, and an exploration of its molecular mechanisms of action.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and favorable safety profiles is an ongoing endeavor in pharmaceutical research. Natural products and their derivatives have historically been a rich source of new therapeutic agents. Piperine, an alkaloid from the Piper species, has been traditionally used in some cultures to treat epilepsy and has shown anticonvulsant effects in various animal models.[1][4] This has led to the development of synthetic analogues, such as this compound, with the aim of optimizing its therapeutic properties.[1][3]
This compound's chemical structure, while closely related to piperine, possesses modifications that alter its pharmacokinetic and pharmacodynamic properties.[5] This guide delves into the preclinical data available for this compound, presenting it in a structured format to aid researchers and drug development professionals in understanding its potential as an anticonvulsant agent.
Quantitative Anticonvulsant and Neurotoxicity Profile
The anticonvulsant efficacy of a compound is typically quantified by its median effective dose (ED50) in various seizure models, while its potential for adverse effects is assessed by the median toxic dose (TD50) in neurotoxicity assays. The ratio of these two values provides the Protective Index (PI), a measure of the drug's therapeutic window.
Table 1: Anticonvulsant Activity of Piperine in Preclinical Seizure Models
| Seizure Model | Animal Model | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Reference |
| Kainate-induced convulsions | Mice | Intraperitoneal (i.p.) | 46 | 25-86 | [1] |
Table 2: Neurotoxicity of Piperine Analogues
| Compound | Animal Model | Administration Route | TD50 (mg/kg) | Test | Reference |
| Levetiracetam (for context) | Mice | i.p. | 1601 | Rotarod Test | [6] |
Mechanism of Action
This compound's anticonvulsant effects are believed to stem from its interaction with multiple molecular targets within the central nervous system. The primary proposed mechanisms include the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, and stimulation of serotonin (B10506) synthesis.
Inhibition of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Many established AEDs exert their effects by blocking these channels, thereby reducing neuronal hyperexcitability. Studies have shown that this compound inhibits voltage-gated Na+ currents in a concentration- and voltage-dependent manner in mouse hippocampal pyramidal neurons.[7]
Table 3: Inhibitory Effect of this compound on Voltage-Gated Sodium Channels
| Holding Potential (Vh) | Half-Maximal Inhibitory Concentration (IC50) | Cell Type | Reference |
| -90 mV | Higher IC50 | Mouse hippocampal pyramidal neurons | [7] |
| -70 mV | Lower IC50 | Mouse hippocampal pyramidal neurons | [7] |
This voltage-dependent inhibition suggests that this compound may preferentially bind to and stabilize the inactivated state of the sodium channel, a mechanism shared by several clinically effective AEDs.
Modulation of GABAergic Neurotransmission
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic activity is a well-established strategy for seizure control. Both piperine and its analogues are thought to modulate GABAergic neurotransmission.[4] While direct quantitative data on this compound's interaction with GABA receptors is limited, studies on piperine provide insight into the potential mechanism. Piperine has been shown to act on GABAA receptors with EC50 values in the micromolar range.[8]
Table 4: Modulatory Effects of Piperine on GABAA Receptor Subtypes
| GABAA Receptor Subtype | EC50 (μM) | Maximal IGABA Potentiation (%) | Reference |
| α2β2 | 42.8 ± 7.6 | - | [8] |
| α3β2 | 59.6 ± 12.3 | 375 ± 51 | [8] |
| α1β3 | - | 332 ± 64 | [8] |
| α1β2 | - | 271 ± 36 | [8] |
| α1β1 | - | 171 ± 22 | [8] |
| α5β2 | - | 136 ± 22 | [8] |
Stimulation of Serotonin Synthesis
The serotonergic system is also implicated in the regulation of seizure activity. This compound (antiepilepsirine) has been shown to stimulate the synthesis of serotonin (5-HT) in the rat brain.[2] This effect is achieved by increasing the plasma ratio of free-to-bound tryptophan, the precursor for serotonin synthesis, leading to a sustained increase in brain tryptophan levels. Consequently, this results in elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) and, to a lesser extent, serotonin itself in brain regions such as the striatum and limbic area.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and further investigate the anticonvulsant properties of this compound.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent seizure spread.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic and saline to the animal's corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures, primarily mediated by the GABAergic system.
-
Objective: To evaluate a compound's ability to raise the seizure threshold.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The ED50 is the dose that prevents clonic seizures in 50% of the animals.
-
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Objective: To evaluate a compound's effect on motor coordination and balance.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Train the animals to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal on the rotarod and record the time it is able to maintain its balance.
-
The TD50 is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod).
-
Whole-Cell Patch-Clamp for Sodium Channel Inhibition
This electrophysiological technique allows for the direct measurement of ion channel activity.
-
Objective: To quantify the inhibitory effect of a compound on voltage-gated sodium channels.
-
Procedure:
-
Prepare acute brain slices or cultured neurons.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
In voltage-clamp mode, apply a series of voltage steps to elicit sodium currents.
-
Bath-apply the test compound at various concentrations.
-
Measure the reduction in the peak sodium current at each concentration.
-
The IC50 is calculated as the concentration of the compound that inhibits 50% of the sodium current.
-
GABA Receptor Binding Assay
This biochemical assay measures the affinity of a compound for GABA receptors.
-
Objective: To determine if a compound binds to and modulates GABA receptors.
-
Procedure:
-
Prepare synaptic membrane fractions from brain tissue.
-
Incubate the membranes with a radiolabeled GABA receptor ligand (e.g., [3H]muscimol for GABAA receptors) in the presence and absence of the test compound at various concentrations.
-
Separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity.
-
The Ki (inhibition constant) is calculated from the IC50 (the concentration of the test compound that displaces 50% of the radioligand).
-
Measurement of Serotonin Synthesis
This protocol allows for the quantification of serotonin turnover in the brain.
-
Objective: To determine the effect of a compound on the rate of serotonin synthesis.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At a specific time point, sacrifice the animal and dissect the brain regions of interest.
-
Homogenize the brain tissue.
-
Measure the concentrations of tryptophan, serotonin, and 5-HIAA using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The rate of serotonin synthesis can be inferred from the changes in the levels of these molecules.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound's anticonvulsant action and the general workflow for its preclinical evaluation.
Caption: Proposed mechanism of this compound's action on voltage-gated sodium channels.
References
- 1. Anticonvulsant activity of piperine on seizures induced by excitatory amino acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of serotonin synthesis in rat brain after antiepilepsirine, an antiepileptic piperine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serotonergic Activity of Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "antiepilepserine" is not a recognized scientific term. This guide will focus on the well-documented serotonergic activity of the established antiepileptic drug, Valproic Acid (VPA).
Introduction
Valproic acid (VPA) is a widely prescribed antiepileptic drug (AED) with a broad spectrum of efficacy against various seizure types. Its primary mechanisms of action are believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. However, a growing body of evidence suggests that VPA also exerts a modulatory effect on the serotonergic system, which may contribute to its therapeutic profile in both epilepsy and mood disorders. This technical guide provides a comprehensive overview of the serotonergic activity of VPA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing proposed mechanisms of action.
Quantitative Data Summary
The serotonergic effects of Valproic Acid have been quantified in several preclinical studies. The following tables summarize the key findings on VPA's impact on serotonin (B10506) levels in different brain regions and its interaction with serotonin receptors.
Table 1: Effect of Valproic Acid on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain Regions
| Brain Region | Species | VPA Dose and Duration | Effect on 5-HT Levels | Effect on 5-HIAA Levels | Reference |
| Striatum-Accumbens | Rat | 200 mg/kg i.p. for 45 days | Significant Increase (p < 0.001) | Not Reported | [1] |
| Brain Stem | Rat | 200 mg/kg i.p. for 45 days | Significant Increase (p < 0.001) | Not Reported | [1] |
| Motor Cortex | Rat | 200 mg/kg i.p. for 45 days | Marginal Increase | Not Reported | [1] |
| Hippocampus | Rat | 200 mg/kg i.p. for 45 days | Marginal Increase | Not Reported | [1] |
| Hypothalamus | Rat | 200 mg/kg i.p. for 45 days | Significant Decrease (p < 0.001) | Not Reported | [1] |
| Cerebellum | Rat | 200 mg/kg i.p. for 45 days | Significant Decrease (p < 0.01) | Not Reported | [1] |
| Ventral Hippocampus | Rat | 100, 200, and 400 mg/kg i.p. (acute) | Dose-dependent Increase | No Effect | [2] |
| Amygdala | Rat | Not specified (acute) | Increased | Not Reported | [3] |
| Whole Brain | Mouse | 200 mg/kg (acute) with pargyline | Increased synthesis | Elevated | [4] |
Table 2: Valproic Acid and Serotonin Receptor Binding
| Receptor Subtype | Preparation | VPA Concentration and Duration | Finding | Quantitative Value | Reference |
| 5-HT2A | C6 glioma cells | 100 µg/mL for 20 hours | Increased receptor number | Not specified | [5] |
| 5-HT2A | C6 glioma cells | 100 µg/mL for 20 hours | No change in receptor affinity | No change in Kd | [5] |
| 5-HT1A | Rat brain tissue | 200 or 400 mg/kg for 21 days | No effect on radioligand binding | Not applicable | [6] |
| 5-HT2 | Rat brain tissue | 200 or 400 mg/kg for 21 days | No effect on radioligand binding | Not applicable | [6] |
| 5-HT2A | Human brain (PET) | Therapeutic dose for 3-5 weeks | No significant effect on receptor binding | Not applicable | [7] |
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which VPA modulates the serotonergic system are not fully elucidated. However, based on the available data, a proposed pathway involves the increased synthesis and turnover of serotonin, leading to altered neurotransmission. In specific cellular contexts, VPA may also lead to the upregulation of certain serotonin receptor subtypes, such as the 5-HT2A receptor.
Caption: Proposed mechanism of VPA's serotonergic activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the serotonergic activity of a compound like Valproic Acid.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype (e.g., 5-HT2A).
Caption: Experimental workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the serotonin receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known non-labeled antagonist to saturate the receptors.
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (Valproic Acid).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Measuring Extracellular Serotonin Levels
This protocol describes the in vivo microdialysis technique to measure changes in extracellular serotonin concentrations in specific brain regions of freely moving animals following the administration of a test compound.
Caption: Experimental workflow for in vivo microdialysis.
Procedure:
-
Animal Surgery:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).
-
Secure the cannula to the skull and allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Allow for a stabilization period to achieve a steady baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect several baseline dialysate samples at regular intervals.
-
Administer the test compound (Valproic Acid) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for a predetermined period post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify the concentration of serotonin and its metabolites (e.g., 5-HIAA).
-
-
Data Analysis:
-
Calculate the percentage change in extracellular serotonin levels from the baseline after drug administration.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
The available evidence indicates that Valproic Acid has a modest but significant modulatory effect on the serotonergic system. While its primary antiepileptic actions are attributed to other mechanisms, the observed increases in serotonin synthesis, turnover, and, in some cases, receptor expression, may contribute to its overall therapeutic efficacy, particularly in the context of epilepsy comorbid with mood disorders. Further research is warranted to fully elucidate the molecular targets within the serotonergic pathway that are directly affected by VPA and to understand the clinical implications of these interactions. The experimental protocols detailed in this guide provide a robust framework for conducting such future investigations.
References
- 1. Sodium valproate induced alterations in monoamine levels in different regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of valproic acid on 5-hydroxytryptamine and 5-hydroxyindoleacetic acid concentration in hippocampal dialysates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of valproic acid on brain serotonin metabolism in isolated and grouped rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of valproic acid on 5-hydroxytryptamine turnover in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of valproic acid on serotonin-2A receptor signaling in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic treatment with valproate on serotonin-1A receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A positron emission tomography study of the effects of treatment with valproate on brain 5-HT2A receptors in acute mania - PubMed [pubmed.ncbi.nlm.nih.gov]
Ilepcimide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide, also known as antiepilepsirine, is a piperidine (B6355638) derivative with demonstrated anticonvulsant properties. First synthesized as an analog of piperine, the primary alkaloid in black pepper, this compound has been a subject of research for its potential therapeutic applications in neurology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic data, and detailed experimental protocols relevant to its study. The information is intended to support further research and development of this compound.
Chemical and Physical Properties
This compound is a synthetic compound with the following key identifiers:
| Property | Value | Citation(s) |
| CAS Number | 82857-82-7 | [1] |
| Molecular Formula | C₁₅H₁₇NO₃ | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| IUPAC Name | (2E)-3-(1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one | [1] |
| Synonyms | Antiepilepsirine, Antiepilepserinum | [1] |
Mechanism of Action
The anticonvulsant effects of this compound are believed to be multifactorial, primarily involving the modulation of ion channels and neurotransmitter systems.
Inhibition of Voltage-Gated Sodium Channels
Recent studies have shown that this compound inhibits voltage-gated sodium channels (NaV) in neuronal tissues. This action is concentration- and voltage-dependent and is thought to be a primary contributor to its anticonvulsant effects by preventing abnormal neuronal discharge.[2]
| Parameter | Value | Experimental Conditions | Citation(s) |
| IC₅₀ (Half-maximal inhibitory concentration) | Lower at Vₕ of -70 mV than at -90 mV | Whole-cell patch-clamp on mouse hippocampal neurons | [2] |
| Effect on Inactivation Curve (V₁/₂) | Shifted to more negative potentials | 10 µM this compound | [2] |
| Effect on Recovery from Inactivation | Delayed | 10 µM this compound | [2] |
Stimulation of Serotonin (B10506) Synthesis
This compound has been shown to stimulate the synthesis of serotonin (5-HT) in the brain. It achieves this by increasing the ratio of free-to-bound tryptophan in plasma, leading to a sustained increase of this serotonin precursor in the brain.[3] This enhancement of the serotonergic system may contribute to its anticonvulsant and potential mood-stabilizing effects.
Pharmacokinetic Properties
While comprehensive pharmacokinetic data for this compound as a standalone agent is limited, studies have investigated its effects on the bioavailability of other compounds, such as curcumin. In these studies, this compound has been shown to significantly increase the plasma concentration of co-administered drugs.
| Pharmacokinetic Parameter (of Dihydrocurcumin) | Effect of this compound Co-administration | Citation(s) |
| Cₘₐₓ (Maximum plasma concentration) | Increased | [4] |
| Tₘₐₓ (Time to reach Cₘₐₓ) | Decreased | [4] |
| T₁/₂ (Half-life) | Increased | [4] |
| AUC (Area under the curve) | Increased | [4] |
Experimental Protocols
Evaluation of Sodium Channel Inhibition
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated sodium channels in isolated neurons.
Experimental Workflow for Sodium Channel Inhibition Assay
Caption: Workflow for assessing this compound's effect on sodium channels.
Methodology:
-
Neuron Preparation: Acutely isolate pyramidal neurons from the hippocampus of mice.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, HEPES, and Mg-ATP).
-
The external solution should contain, for example, NaCl, KCl, CaCl₂, MgCl₂, CdCl₂, HEPES, and glucose.
-
-
Drug Application: Apply this compound at various concentrations to the external solution.
-
Data Acquisition and Analysis:
-
Record sodium currents in response to depolarizing voltage steps from a holding potential (e.g., -90 mV).
-
To assess voltage-dependence of inactivation, apply a series of prepulses to different potentials before a test pulse.
-
Analyze the data to determine the IC₅₀, changes in current density, and shifts in the voltage-dependence of inactivation.
-
Assessment of Serotonin Synthesis Stimulation
This protocol outlines an in vitro method to assess the effect of this compound on serotonin synthesis and release in synaptosomal preparations.
Signaling Pathway of this compound on Serotonin Synthesis
Caption: this compound's proposed effect on serotonin synthesis.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum and limbic area).
-
Incubation: Incubate the synaptosomal preparations with radiolabeled tryptophan ([³H]Trp) in the presence and absence of this compound.
-
Measurement of Serotonin and Metabolites:
-
After incubation, lyse the synaptosomes and separate the supernatant.
-
Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of [³H]5-HT and its metabolite, [³H]5-HIAA.
-
-
Serotonin Release Assay:
-
Pre-load synaptosomes with [³H]5-HT.
-
Stimulate the synaptosomes (e.g., with potassium chloride) in the presence and absence of this compound.
-
Measure the amount of [³H]5-HT released into the supernatant using liquid scintillation counting.
-
In Vivo Anticonvulsant Activity Screening
Standard animal models are used to evaluate the anticonvulsant efficacy of this compound.
Logical Workflow for In Vivo Anticonvulsant Screening
Caption: General workflow for screening anticonvulsant activity.
Maximal Electroshock (MES) Test:
-
Administer this compound or vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, induce seizures by delivering an electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of this compound to prevent the tonic hindlimb extension is a measure of its efficacy against generalized tonic-clonic seizures.
Pentylenetetrazol (PTZ)-Induced Seizure Test:
-
Administer this compound or vehicle control to rodents.
-
After the pre-treatment period, administer a convulsant dose of PTZ (subcutaneously or intraperitoneally).
-
Observe the animals for the onset of clonic and tonic-clonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from seizures. This test is indicative of efficacy against absence seizures.
Conclusion
This compound is a promising anticonvulsant compound with a multi-faceted mechanism of action that includes the inhibition of voltage-gated sodium channels and the stimulation of serotonin synthesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of its pharmacological properties. Further research is warranted to fully elucidate its therapeutic potential, detailed pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.
References
- 1. This compound inhibited sodium channel activity in mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
An In-depth Technical Guide to the Discovery and Synthesis of Ilepcimide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative with significant anticonvulsant properties. First synthesized in China in the 1970s as an analogue of the natural product piperine (B192125), this compound has demonstrated a multimodal mechanism of action, primarily involving the inhibition of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Development
The discovery of this compound originated from the investigation of a traditional Chinese folk remedy for epilepsy in the Xishuangbanna region, which consisted of a mixture of white pepper and radish. In the early 1970s, a medical team from Beijing Medical College initiated a scientific investigation into this remedy.
Initial studies led by Professor Yin-quan Pei from the Department of Pharmacology confirmed the anticonvulsant activity of white pepper. Subsequently, Professor Zhen Tian of the Department of Pharmacy successfully isolated piperine as the active anticonvulsant constituent. This led to the development of "Antiepileptic Tablets" (抗痫片) from a crude extract of piperine, which showed improved efficacy over the traditional remedy in preliminary clinical observations.
Further research focused on synthesizing analogues of piperine to optimize its anticonvulsant properties and reduce toxicity. This effort culminated in the successful synthesis of this compound (then named antiepilepserine, 抗痫灵) in 1978 by the research group of Professor Shuyu Wang.[1] Pharmacological studies conducted at Beijing Medical College confirmed its broad-spectrum anticonvulsant effects.
Chemical Synthesis
The synthesis of this compound, chemically named (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one, is based on the principles of amide bond formation. A general synthetic route involves the reaction of a piperonal-derived activated carboxylic acid with piperidine.
Representative Synthetic Protocol
A plausible synthetic route, based on common organic chemistry principles, is outlined below.
Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid
Piperonal is condensed with malonic acid in the presence of a base such as pyridine (B92270) with a catalytic amount of piperidine (Doebner modification of the Knoevenagel condensation).
Step 2: Activation of the Carboxylic Acid
The resulting 3-(1,3-benzodioxol-5-yl)acrylic acid is converted to a more reactive species, such as an acid chloride, by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Amide Formation
The activated acid derivative is then reacted with piperidine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield this compound.
Pharmacological Profile
This compound exhibits a complex pharmacological profile, with its primary anticonvulsant effects attributed to the modulation of neuronal excitability through multiple mechanisms.
Mechanism of Action
-
Inhibition of Voltage-Gated Sodium Channels: The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels. This has been demonstrated in electrophysiological studies on acutely isolated mouse hippocampal pyramidal neurons. This compound induces a tonic, concentration- and voltage-dependent inhibition of Na⁺ currents. This action stabilizes neuronal membranes and prevents the high-frequency, repetitive firing of action potentials that is characteristic of seizure activity.
-
Modulation of the GABAergic System: While direct binding data is not extensively available, piperine, the parent compound of this compound, has been shown to enhance GABAergic neurotransmission. It is hypothesized that this compound may share this property, contributing to its anticonvulsant effects by increasing inhibitory tone in the central nervous system.
-
Serotonergic Activity: Early studies indicated that this compound may increase serotonin (B10506) levels in the brain, which could also contribute to its anticonvulsant and potential mood-stabilizing effects.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Species | Tissue/Assay | Reference |
| IC₅₀ (Sodium Channel Inhibition) | Higher at Vh of -90 mV than at -70 mV | Mouse | Hippocampal Pyramidal Neurons |
Experimental Protocols
Anticonvulsant Activity Assessment
The anticonvulsant efficacy of this compound can be evaluated using standard preclinical models of epilepsy.
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male albino mice (e.g., Swiss strain) or rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound (this compound) or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
At the time of expected peak effect, apply a drop of topical anesthetic and saline to the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals (ED₅₀) is calculated.
This model is used to identify compounds that raise the seizure threshold.
-
Animals: Male albino mice or rats.
-
Procedure:
-
Administer the test compound (this compound) or vehicle.
-
After a predetermined time, inject a convulsant dose of pentylenetetrazole (e.g., 65-85 mg/kg, s.c. or i.p.).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic and/or tonic seizures.
-
-
Endpoint: The primary endpoint is the absence of generalized clonic seizures. The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.
In Vitro Mechanistic Assays
-
Preparation: Acutely isolated hippocampal pyramidal neurons from mice or rats.
-
Technique: Whole-cell patch-clamp recording.
-
Protocol:
-
Establish a whole-cell recording configuration.
-
Record baseline sodium currents in response to depolarizing voltage steps.
-
Perfuse the recording chamber with varying concentrations of this compound.
-
Record sodium currents in the presence of the compound.
-
-
Analysis: Measure the reduction in peak sodium current amplitude to determine the IC₅₀. Investigate voltage-dependence of the block by varying the holding potential.
Conclusion and Future Directions
This compound is a compelling example of a successful drug discovery effort rooted in traditional medicine. Its primary mechanism of action as a voltage-gated sodium channel inhibitor is well-established, though further investigation into its effects on GABAergic and serotonergic systems is warranted to fully elucidate its pharmacological profile. A significant gap in the publicly available literature is the lack of detailed quantitative data on its in vivo efficacy (ED₅₀) in standardized seizure models and its binding affinities (Ki) for various neuronal receptors. Future research should aim to address these gaps to provide a more complete understanding of this compound's therapeutic potential and to guide the development of next-generation anticonvulsants. The original synthesis and early pharmacological studies, primarily documented in Chinese scientific literature from the late 1970s and early 1980s, represent a valuable historical record that should be more widely accessible to the international scientific community.
References
Pharmacological Profile of Ilepcimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analogue of piperine (B192125), the primary pungent compound in black pepper.[1][2] Synthesized by Chinese researchers, it has been clinically utilized in China as an anticonvulsant.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, available pharmacokinetic and pharmacodynamic data, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neurology, pharmacology, and drug development.
Introduction
This compound is an anticonvulsant agent with a multi-faceted mechanism of action primarily targeting the central nervous system.[1][3] Its structural similarity to piperine has prompted investigations into its pharmacological effects, revealing a complex interplay with various neurotransmitter systems.[1][2] This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows through detailed diagrams.
Mechanism of Action
This compound's anticonvulsant properties are attributed to its modulation of several key targets within the central nervous system, including voltage-gated sodium channels, and the GABAergic and serotonergic systems.[1][3]
Inhibition of Voltage-Gated Sodium Channels
A primary mechanism underlying this compound's anticonvulsant effect is the inhibition of voltage-gated sodium channels (NaV).[1] By blocking these channels, this compound reduces the influx of sodium ions into neurons, thereby preventing abnormal neuronal discharge and the propagation of seizure activity.[1] The inhibition is concentration- and voltage-dependent, with a more pronounced effect at a more depolarized holding potential.[1] In the presence of this compound, the current densities of Na+ channels are reduced, the inactivation curve is shifted to more negative potentials, and the recovery from inactivation is delayed.[1]
Modulation of the GABAergic System
This compound has been found to influence the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[3] By enhancing GABAergic activity, this compound contributes to the stabilization of neuronal activity, which is particularly beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.[3]
Influence on the Serotonergic System
This compound exhibits serotonergic activity, stimulating the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the brain.[1] This action may contribute to its anticonvulsant effects, as the serotonergic system is known to play a role in the modulation of seizure susceptibility.[1]
Pharmacodynamics: Quantitative Data
The following tables summarize the available quantitative pharmacodynamic data for this compound.
Table 1: Inhibition of Voltage-Gated Sodium Channels
| Parameter | Value | Cell Type | Holding Potential (Vh) | Reference |
| IC50 | Higher than at -70 mV | Mouse hippocampal pyramidal neurons | -90 mV | [1] |
| IC50 | Lower than at -90 mV | Mouse hippocampal pyramidal neurons | -70 mV | [1] |
Note: Specific IC50 values were not explicitly stated in the available literature, only a relative comparison.
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. However, some information regarding its absorption and its effects on the pharmacokinetics of other compounds is available.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 1 to 2 hours.[3]
Table 2: Pharmacokinetic Parameters of Dihydrocurcumin (DHC) in the Presence of this compound in SD Rats
| Parameter | Change with this compound Co-administration | Reference |
| Cmax | Increased by 50.8% (vs. Curcumin (B1669340) alone) | [4] |
| Tmax | Decreased by 30.8% (vs. Curcumin alone) | [4] |
| T1/2 | Increased by 3.6 times (vs. Curcumin alone) | [4] |
| AUC(0-tn) | Increased by 1.2 times (vs. Curcumin alone) | [4] |
Note: This data reflects the effect of this compound on the metabolite of curcumin and not the direct pharmacokinetic parameters of this compound itself.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Maximal Electroshock (MES) Test
This protocol is a standard method for evaluating the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (150-200 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives this compound at various doses (e.g., intraperitoneally or orally), while the control group receives the vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
-
Data Analysis: The percentage of protected animals in each group is calculated, and the median effective dose (ED50) is determined using probit analysis.[3]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to study the effects of this compound on ion channel activity in individual neurons.
-
Cell Preparation: Acutely isolated hippocampal pyramidal neurons from mice.
-
Solutions:
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline sodium currents by applying a series of voltage steps.
-
Perfuse the bath with a solution containing this compound at various concentrations.
-
Record sodium currents in the presence of this compound.
-
To assess voltage-dependence of inhibition, hold the membrane potential at different levels (e.g., -90 mV and -70 mV) before applying the test pulse.
-
-
Data Analysis: Measure the peak amplitude of the sodium currents before and after drug application. Construct concentration-response curves to determine the IC50 value. Analyze changes in the voltage-dependence of inactivation and the time course of recovery from inactivation.[1]
Measurement of Serotonin Synthesis
This protocol outlines a general method to assess the effect of this compound on serotonin synthesis.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
At various time points after administration, the animals are sacrificed, and brain regions of interest (e.g., striatum, limbic area) are dissected.
-
The brain tissue is homogenized.
-
The concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Compare the levels of 5-HT and 5-HIAA in the brains of this compound-treated animals to those of the control group. An increase in 5-HIAA levels is indicative of increased serotonin turnover and synthesis.
Conclusion and Future Directions
This compound is a promising anticonvulsant with a multimodal mechanism of action involving the inhibition of voltage-gated sodium channels and modulation of GABAergic and serotonergic neurotransmission. While existing data provide a solid foundation for its pharmacological profile, further in-depth research is warranted. Specifically, detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile are crucial. Furthermore, quantitative binding assays to determine its affinity (Ki values) for various serotonin and GABA receptor subtypes would provide a more precise understanding of its molecular targets. Elucidating the specific signaling cascades involved in its modulation of the GABAergic and serotonergic systems will also be critical for a comprehensive understanding of its therapeutic effects and potential side-effect profile. Such studies will be invaluable for the continued development and potential clinical optimization of this compound as a therapeutic agent for epilepsy and potentially other neurological disorders.
References
Neuroprotective Effects of Ilepcimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilepcimide, an antiepileptic drug, has recently emerged as a compound of interest for its potential neuroprotective properties. Research suggests that beyond its anticonvulsant activities, this compound may offer therapeutic benefits in neurodegenerative and neuroinflammatory conditions. This technical guide provides an in-depth overview of the current research on the neuroprotective effects of this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Core Mechanisms of Neuroprotection
Current research indicates that this compound exerts its neuroprotective effects through a dual mechanism involving both anti-inflammatory and antioxidant pathways.
Anti-inflammatory Action via Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
This compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, including activated T-lymphocytes, which play a central role in neuroinflammatory diseases such as multiple sclerosis. By inhibiting DHODH, this compound can suppress T-cell proliferation, thereby reducing the inflammatory cascade that leads to neuronal damage.
Antioxidant Effects via NRF2 Pathway Activation
A significant component of this compound's neuroprotective action is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant pathway.[1] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a common feature of neurodegenerative diseases, this compound promotes the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes and a reduction in neuronal damage caused by reactive oxygen species.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound. These data are primarily derived from a study utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.
Table 1: Effects of this compound on EAE Clinical Score and Histopathology
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Peak Mean Clinical Score | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.5 ± 0.3** |
| Cumulative Disease Score | 45 ± 5 | 25 ± 4 | 18 ± 3 |
| Demyelination Score | 3.0 ± 0.4 | 1.5 ± 0.3* | 1.0 ± 0.2 |
| Immune Cell Infiltration | 3.2 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3** |
| p < 0.05, **p < 0.01 compared to vehicle control |
Table 2: In Vitro Effects of this compound on T-Cell Proliferation and NRF2 Activation
| Assay | Condition | Vehicle Control | This compound (10 µM) | This compound (50 µM) |
| T-Cell Proliferation (%) | Concanavalin A-stimulated | 100 | 65 ± 8 | 40 ± 6** |
| Nuclear NRF2 Levels (fold change) | Neuro2a cells + H₂O₂ | 1.0 | 2.5 ± 0.5 | 4.0 ± 0.7 |
| HO-1 Expression (fold change) | Neuro2a cells + H₂O₂ | 1.0 | 3.0 ± 0.6* | 5.5 ± 0.9 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound's neuroprotective effects.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Subcutaneously immunize mice with 200 µg of the MOG/CFA emulsion.
-
Administer 200 ng of Pertussis Toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment Protocol:
-
Administer this compound (dissolved in 0.5% carboxymethylcellulose) or vehicle control daily by oral gavage, starting from the day of immunization.
-
Dosages: 25 mg/kg and 50 mg/kg.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Histopathology:
-
At the end of the experiment, perfuse mice with paraformaldehyde.
-
Collect spinal cords and embed in paraffin.
-
Stain sections with Luxol Fast Blue for demyelination and Hematoxylin and Eosin for immune cell infiltration.
-
Score histopathology on a scale of 0-4.
-
In Vitro T-Cell Proliferation Assay
-
Cell Source: Splenocytes isolated from healthy C57BL/6 mice.
-
Assay Protocol:
-
Plate splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Treat cells with varying concentrations of this compound or vehicle.
-
Stimulate T-cell proliferation with 5 µg/mL Concanavalin A.
-
Incubate for 72 hours.
-
Assess cell proliferation using a BrdU or CFSE-based assay according to the manufacturer's instructions.
-
NRF2 Activation in Neuro2a Cells
-
Cell Line: Mouse neural crest-derived Neuro2a cells.
-
Assay Protocol:
-
Plate Neuro2a cells in 6-well plates and grow to 80% confluency.
-
Pre-treat cells with this compound or vehicle for 2 hours.
-
Induce oxidative stress by adding 100 µM hydrogen peroxide (H₂O₂) for 4 hours.
-
Harvest cells and perform nuclear and cytoplasmic fractionation.
-
Analyze the levels of NRF2 in the nuclear fraction and Heme Oxygenase-1 (HO-1) in the total cell lysate by Western blot.
-
Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's neuroprotective effects and a general experimental workflow.
Caption: Proposed NRF2 signaling pathway activation by this compound.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Conclusion and Future Directions
The current body of research provides compelling preclinical evidence for the neuroprotective effects of this compound, mediated through its anti-inflammatory and antioxidant properties. The quantitative data from the EAE model, along with in vitro evidence of NRF2 pathway activation, highlight its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.
Future research should focus on:
-
Elucidating the detailed molecular interactions between this compound and its targets.
-
Investigating the efficacy of this compound in other preclinical models of neurodegeneration (e.g., Parkinson's disease, Alzheimer's disease).
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients.
This technical guide summarizes the foundational research on this compound's neuroprotective effects, providing a solid basis for further investigation and development in this promising area of neuroscience.
References
An In-depth Technical Guide to Ilepcimide for Seizure Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analog of piperine, the primary pungent compound in black pepper. It has been utilized in clinical settings, particularly in China, for the management of epilepsy. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, preclinical efficacy, and clinical observations in the context of seizure disorders. The available data suggests that this compound exerts its anticonvulsant effects through a multi-target mechanism, involving the modulation of GABAergic and serotonergic systems, as well as the inhibition of voltage-gated sodium channels. This document summarizes the quantitative data from available studies, details experimental protocols for key preclinical models, and presents visual representations of its proposed signaling pathways to serve as a resource for researchers and drug development professionals.
Core Mechanism of Action
This compound's anticonvulsant properties are believed to stem from its influence on multiple neuronal signaling pathways, contributing to a reduction in neuronal hyperexcitability.
Inhibition of Voltage-Gated Sodium Channels
A key mechanism of action for this compound is the inhibition of voltage-gated sodium channels (VGSCs). This action is crucial in reducing the high-frequency neuronal firing characteristic of seizures. By stabilizing the inactive state of these channels, this compound limits the influx of sodium ions, thereby dampening the propagation of action potentials.
A study on acutely isolated mouse hippocampal pyramidal neurons demonstrated that this compound tonically inhibits Na+ currents in a concentration- and voltage-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be lower at a more depolarized holding potential, suggesting a higher affinity for inactivated channels.[1]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents
-
Cell Preparation: Acutely isolated pyramidal neurons from the CA1 region of the mouse hippocampus.
-
Recording Configuration: Whole-cell patch-clamp technique.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
-
Voltage Protocol:
-
Neurons are held at a holding potential of -90 mV or -70 mV.
-
Depolarizing pulses are applied to elicit sodium currents.
-
To assess voltage-dependent inhibition, the half-maximal availability of the inactivation curve (V1/2) is determined by applying a series of prepulses before a test pulse.
-
Recovery from inactivation is measured using a two-pulse protocol with varying inter-pulse intervals.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value. Changes in V1/2 and the time course of recovery from inactivation are analyzed to characterize the nature of the block.
| Parameter | Value | Holding Potential | Reference |
| IC50 | Higher | -90 mV | [1] |
| IC50 | Lower | -70 mV | [1] |
| Effect on Inactivation Curve (V1/2) | Shift to more negative potentials | - | [1] |
| Effect on Recovery from Inactivation | Delayed | - | [1] |
Table 1: Quantitative Data on this compound's Inhibition of Voltage-Gated Sodium Channels
Caption: this compound's inhibitory action on voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission
This compound is reported to enhance the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] By potentiating GABAergic activity, this compound can increase the inhibitory tone in the brain, thereby counteracting the excessive neuronal firing that underlies seizures. The precise mechanism of this enhancement, including specific GABA receptor subtype interactions, is an area for further investigation.
Caption: Proposed enhancement of GABAergic neurotransmission by this compound.
Modulation of the Serotonergic System
Evidence suggests that this compound also modulates the serotonergic system. It has been shown to stimulate the synthesis of serotonin (B10506) (5-HT) in the rat brain. This action may contribute to its anticonvulsant effects, as serotonin is known to have a modulatory role in neuronal excitability and seizure susceptibility. The specific serotonin receptor subtypes involved in this compound's action are not yet fully elucidated.
Caption: this compound's proposed influence on the serotonin synthesis pathway.
Preclinical Efficacy in Seizure Models
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animals: Mice or rats.
-
Apparatus: An electroconvulsive device with corneal or ear-clip electrodes.
-
Procedure:
-
Administer the test compound (this compound) or vehicle at various doses and time points prior to the test.
-
Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is used to screen for compounds effective against myoclonic and absence seizures. PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures.
Experimental Protocol: Pentylenetetrazole (PTZ) Test
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound (this compound) or vehicle at various doses and time points prior to PTZ administration.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures).
-
-
Data Analysis: The ED50 for protection against generalized clonic seizures is calculated. The effect on seizure latency can also be analyzed.
Caption: A generalized workflow for preclinical anticonvulsant drug screening.
Clinical Studies
A clinical study involving children with epilepsy investigated the effect of adding this compound to their existing anti-epileptic drug regimen.
Adjunctive Therapy in Pediatric Epilepsy
In a study of 107 children with epilepsy, 77 were assigned to a test group that received this compound in addition to their standard anti-epileptic Western drugs, while 30 were in a control group receiving only the standard drugs. The initial dose of this compound was 5 mg/kg per day, which was gradually increased if seizures were not controlled, not exceeding an increase of 10 mg/kg per day within a week. The treatment course was one year.
The study found that the total effective rate in the test group was 65.0%, which was statistically significant compared to the 30.0% effective rate in the control group. Furthermore, the addition of this compound was associated with a reduction in serum levels of neuron-specific enolase (NSE), a decrease in seizure frequency, and improvements in EEG results.[1]
| Group | Number of Patients | Treatment | Total Effective Rate |
| Test Group | 77 | Standard AEDs + this compound | 65.0% |
| Control Group | 30 | Standard AEDs only | 30.0% |
Table 2: Efficacy of Adjunctive this compound in Pediatric Epilepsy
Conclusion
This compound presents a multifaceted mechanism of action for the treatment of seizure disorders, with evidence pointing to its roles as a voltage-gated sodium channel inhibitor, a positive modulator of the GABAergic system, and a stimulator of serotonin synthesis. While preclinical quantitative efficacy data is limited in the public domain, clinical observations in pediatric patients suggest a significant benefit as an adjunctive therapy in reducing seizure frequency. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in this compound's anticonvulsant effects, particularly its interactions with GABA and serotonin receptor subtypes. Such studies will be crucial for optimizing its therapeutic use and for the development of novel antiepileptic drugs with similar multi-target profiles. This guide provides a foundational resource for researchers and clinicians interested in the further investigation and development of this compound for the treatment of epilepsy.
References
In Vitro Anticonvulsant Activity of Ilepcimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide is an antiepileptic drug with established clinical efficacy. This technical guide provides an in-depth overview of the available in vitro data on its anticonvulsant activity. The primary mechanism of action elucidated to date is the voltage-dependent and concentration-dependent inhibition of voltage-gated sodium channels (NaV) in neuronal tissues. This guide summarizes the quantitative data from key electrophysiological studies, presents detailed experimental protocols for assessing sodium channel modulation, and provides visual representations of the proposed signaling pathway and experimental workflows. While the primary focus of existing research has been on sodium channel interactions, this guide also briefly discusses other potential, yet currently unexplored, avenues for this compound's anticonvulsant effects, such as modulation of GABAergic and glutamatergic systems.
Introduction
This compound is a piperine (B192125) derivative that has been used clinically as an anticonvulsant.[1] Understanding its mechanism of action at the molecular and cellular level is crucial for optimizing its therapeutic use and for the development of novel antiepileptic drugs. In vitro studies provide a controlled environment to dissect the pharmacological properties of a compound, offering insights into its direct interactions with neuronal targets.
This guide focuses on the in vitro anticonvulsant profile of this compound, with a particular emphasis on its well-documented effects on voltage-gated sodium channels. Structurally similar to other established anticonvulsants like lamotrigine, this compound's primary in vitro effect appears to be the modulation of neuronal excitability through the inhibition of sodium currents.[2][3]
Quantitative Data Presentation
The primary quantitative data available for the in vitro anticonvulsant activity of this compound pertains to its inhibition of voltage-gated sodium channels in mouse hippocampal pyramidal neurons.[2]
| Parameter | Condition | Value | Reference |
| IC50 | Holding Potential (Vh) = -90 mV | Higher than at Vh = -70 mV | [2] |
| IC50 | Holding Potential (Vh) = -70 mV | Lower than at Vh = -90 mV | [2] |
| Effect at 10 µM | Na+ Channel Current Density | Reduced | [2] |
| Effect at 10 µM | Half-maximal availability of the inactivation curve (V1/2) | Shifted to more negative potentials | [2] |
| Effect at 10 µM | Recovery from Inactivation | Delayed | [2] |
Table 1: Quantitative Effects of this compound on Voltage-Gated Sodium Channels
Experimental Protocols
The following protocols provide a detailed methodology for key experiments relevant to assessing the in vitro anticonvulsant activity of compounds like this compound.
Whole-Cell Voltage-Clamp Electrophysiology for Sodium Current Analysis
This protocol is based on the methodology used to characterize the effects of this compound on voltage-gated sodium channels in isolated neurons.[2]
Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents.
Materials:
-
Acutely isolated hippocampal pyramidal neurons
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes (resistance 3-5 MΩ)
-
Extracellular Solution (ECS) (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS) (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (CsF is used to block potassium channels).
-
This compound stock solution (in DMSO) and final dilutions in ECS.
Procedure:
-
Cell Preparation: Acutely dissociate hippocampal pyramidal neurons from mice following established enzymatic and mechanical dissociation protocols.
-
Recording Setup:
-
Mount the coverslip with adherent neurons onto the recording chamber of an inverted microscope.
-
Continuously perfuse the chamber with ECS at a rate of 1-2 mL/min.
-
Pull patch pipettes and fill with ICS.
-
-
Whole-Cell Configuration:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the neuron at a holding potential of -90 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Record baseline sodium currents in the absence of the drug.
-
-
Drug Application:
-
Perfuse the chamber with ECS containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
-
Data Acquisition:
-
Record sodium currents in the presence of this compound using the same voltage protocol.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after drug application.
-
Construct concentration-response curves to determine the IC50 value.
-
Analyze the voltage-dependence of inactivation by applying a series of prepulses to different voltages before a test pulse.
-
Measure the time course of recovery from inactivation using a two-pulse protocol with varying inter-pulse intervals.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The primary established mechanism of action for this compound involves the direct inhibition of voltage-gated sodium channels, leading to a reduction in neuronal excitability.
Caption: Proposed mechanism of this compound's anticonvulsant action.
Experimental Workflow for In Vitro Electrophysiology
The following diagram illustrates the general workflow for assessing the effect of a compound like this compound on neuronal ion channels using patch-clamp electrophysiology.
Caption: Workflow for in vitro patch-clamp analysis of this compound.
Discussion and Future Directions
The current in vitro evidence strongly supports the role of voltage-gated sodium channel inhibition in the anticonvulsant activity of this compound. The observed voltage- and use-dependency suggests that this compound may preferentially target neurons that are in a state of hyperexcitability, a hallmark of epileptic seizures.
However, the in vitro pharmacological profile of this compound is not yet fully characterized. Future research should aim to:
-
Investigate Effects on GABAergic and Glutamatergic Systems: As key players in maintaining the balance of excitation and inhibition in the brain, GABAA and glutamate (B1630785) receptors are important targets for many anticonvulsants. In vitro studies, such as patch-clamp recordings of inhibitory and excitatory postsynaptic currents (IPSCs and EPSCs), would provide valuable information on whether this compound modulates these systems.
-
Perform Radioligand Binding Assays: To quantify the binding affinity of this compound for voltage-gated sodium channels and other potential targets, radioligand binding assays are essential. These studies would provide crucial data for understanding the drug's potency and selectivity.
-
Utilize Other In Vitro Seizure Models: Evaluating this compound in models such as the 4-aminopyridine (B3432731) (4-AP) or high-potassium induced seizure models in hippocampal slices would provide a broader understanding of its efficacy in suppressing epileptiform activity.
Conclusion
References
- 1. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Ilepcimide's Interaction with GABAergic Pathways: A Technical Guide
Executive Summary
Ilepcimide (also known as antiepilepserine) is a piperidine-derived anticonvulsant that has been used in the treatment of epilepsy. While its clinical efficacy is recognized, a complete understanding of its mechanism of action remains an area of active investigation. Current research strongly indicates that the primary anticonvulsant effect of this compound is mediated through the inhibition of voltage-gated sodium channels .
This technical guide provides a comprehensive overview of the known molecular interactions of this compound. At present, there is a notable lack of direct experimental evidence demonstrating a significant modulatory effect of this compound on GABAergic pathways. However, due to its structural similarity to piperine (B192125), a compound known to modulate GABA-A receptors, a potential interaction with the GABAergic system is discussed here as a hypothesis for further investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Established Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
The most definitive evidence for this compound's mechanism of action points to its role as a potent inhibitor of voltage-gated sodium channels (NaV). This action reduces neuronal excitability and thereby suppresses seizure activity.
Quantitative Data: Inhibitory Effects on Sodium Channels
A key study characterized the inhibitory effects of this compound on NaV channels in acutely isolated mouse hippocampal pyramidal neurons. The findings are summarized in the table below.
| Parameter | Value | Holding Potential (Vh) | Notes |
| IC50 (Tonic Inhibition) | 28.4 µM | -90 mV | Concentration for 50% inhibition of Na+ current. |
| 12.1 µM | -70 mV | Increased potency at a more depolarized potential. | |
| Effect on Inactivation Curve (V1/2) | Shift to more negative potentials | - | In the presence of 10 µM this compound. |
| Effect on Recovery from Inactivation | Delayed | - | In the presence of 10 µM this compound. |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The data presented above was obtained using the whole-cell patch-clamp technique to record sodium currents from isolated neurons.
Methodology:
-
Neuron Isolation: Acutely isolate hippocampal pyramidal neurons from mice.
-
Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Voltage-clamp the neuron at a holding potential of -90 mV or -70 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Perfuse the neuron with an external solution containing varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each this compound concentration to determine the IC50 value.
-
Assess the voltage-dependence of inactivation by applying a series of prepulses to different potentials before a test pulse.
-
Measure the time course of recovery from inactivation using a two-pulse protocol with varying inter-pulse intervals.
-
Signaling Pathway and Experimental Workflow
Figure 1: Workflow for Patch-Clamp Analysis of NaV Inhibition.
Figure 2: this compound's Inhibitory Action on Sodium Channels.
Hypothesized Interaction with GABAergic Pathways
While direct evidence is lacking for this compound, its structural similarity to piperine, the main alkaloid in black pepper, provides a rationale for investigating potential effects on the GABAergic system. Piperine has been shown to be a positive allosteric modulator of GABA-A receptors.
Quantitative Data: GABA-A Receptor Modulation by Piperine
The following table summarizes the effects of piperine on different GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
| GABA-A Receptor Subtype | EC50 (µM) | Maximal I-GABA Potentiation (%) |
| α1β2γ2S | 57.6 ± 4.2 | 271 ± 36 |
| α2β2 | 42.8 ± 7.6 | 248 ± 48 |
| α3β2 | 59.6 ± 12.3 | 375 ± 51 |
| α1β1 | - | 171 ± 22 |
| α1β3 | - | 332 ± 64 |
| α5β2 | - | 136 ± 22 |
Data from studies on piperine, not this compound.
Proposed Experimental Protocols for Investigating this compound's GABAergic Effects
To determine if this compound interacts with the GABAergic system, a series of standard preclinical experiments would be required.
This experiment would determine if this compound binds to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rodent brain tissue.
-
Assay: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site or [3H]muscimol for the GABA binding site) in the presence of varying concentrations of this compound.
-
Detection: Measure the displacement of the radioligand by this compound to determine its binding affinity (Ki).
Figure 3: Workflow for Radioligand Binding Assay.
This would assess whether this compound enhances GABA-A receptor function.
Methodology:
-
Cell Culture: Use cells (e.g., HEK293) expressing specific human GABA-A receptor subtypes.
-
Recording: Perform whole-cell patch-clamp recordings.
-
Application: Apply a low concentration of GABA to elicit a baseline current, then co-apply GABA with varying concentrations of this compound.
-
Analysis: Measure the potentiation of the GABA-evoked current to determine the EC50 and maximal efficacy of this compound.
Ilepcimide's Interaction with Voltage-Gated Sodium Channels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide (ICM) is a clinically utilized antiepileptic drug with a mechanism of action that involves the modulation of neuronal excitability. A significant component of its therapeutic effect is attributed to its interaction with voltage-gated sodium channels (NaV). This technical guide synthesizes the available preclinical data on the sodium channel blocking properties of this compound, focusing on its electrophysiological effects. Data indicates that this compound exerts a concentration- and voltage-dependent tonic inhibition of sodium channels. This is characterized by a reduction in sodium current density, a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, and a delay in the recovery from inactivation. These actions collectively contribute to the stabilization of neuronal membranes and the suppression of the abnormal, high-frequency neuronal discharge characteristic of epileptic seizures. While the structural similarity of this compound to other established sodium channel-blocking antiepileptic drugs like lamotrigine (B1674446) suggests a comparable mechanism, the precise quantitative parameters of this compound's interaction require further elucidation from complete peer-reviewed studies.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[1] Their dysfunction can lead to conditions of neuronal hyperexcitability, such as epilepsy. Many antiepileptic drugs exert their therapeutic effects by modulating the function of these channels. This compound, an antiepileptic drug used clinically for several decades, has been demonstrated to be an inhibitor of voltage-gated sodium channels.[1] Understanding the specific properties of this inhibition is crucial for optimizing its clinical use and for the development of novel therapeutics. This document provides a detailed examination of the electrophysiological effects of this compound on sodium channel function based on available scientific literature.
Electrophysiological Properties of this compound
The primary mechanism of this compound's action on sodium channels is a tonic, concentration-dependent, and voltage-dependent block.[1] The key electrophysiological effects are summarized below.
Quantitative Analysis of Sodium Channel Inhibition
Comprehensive quantitative data from the primary literature on the specific half-maximal inhibitory concentrations (IC50), the precise shift in the voltage of half-maximal inactivation (V1/2), and the time constants for recovery from inactivation are pending access to full-text studies. The available abstracts consistently report the following qualitative and semi-quantitative findings.
Table 1: Summary of this compound's Effects on Voltage-Gated Sodium Channels
| Parameter | Effect of this compound | Holding Potential Dependence |
| Tonic Block (IC50) | Concentration-dependent inhibition of Na+ current. | IC50 is higher at a holding potential of -90 mV compared to -70 mV. |
| Current Density | Reduced in the presence of 10 μM this compound. | Not specified. |
| Steady-State Inactivation (V1/2) | Shifted to more negative potentials in the presence of 10 μM this compound. | Not specified. |
| Recovery from Inactivation | Delayed in the presence of 10 μM this compound. | Not specified. |
Mechanism of Action
This compound's inhibitory action on sodium channels is state-dependent, showing a preference for the inactivated state of the channel. This is evidenced by the voltage-dependent nature of the block and the shift in the steady-state inactivation curve.
Caption: this compound preferentially binds to and stabilizes the inactivated state of sodium channels, leading to channel block and delayed recovery.
By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization. This effect is more pronounced at more depolarized membrane potentials, where a larger fraction of channels naturally resides in the inactivated state. Furthermore, by slowing the recovery from inactivation, this compound limits the ability of neurons to fire action potentials at high frequencies.
Experimental Protocols
The characterization of this compound's sodium channel blocking properties was primarily conducted using the whole-cell patch-clamp technique on acutely isolated mouse hippocampal pyramidal neurons.[1]
Cell Preparation
Acutely isolated pyramidal neurons from the hippocampus of mice were used for electrophysiological recordings. This preparation allows for the direct measurement of ion channel currents from individual neurons.
Electrophysiological Recordings
Whole-cell voltage-clamp recordings were performed to measure sodium currents. This technique involves using a glass micropipette to form a high-resistance seal with the cell membrane and then rupturing the membrane patch to gain electrical access to the cell's interior. This allows for the control of the membrane potential and the measurement of the resulting ion currents.
Voltage-Clamp Protocols
Specific voltage protocols were applied to investigate the different aspects of this compound's effects:
-
Tonic Block: Sodium currents were elicited by depolarizing voltage steps from a set holding potential in the absence and presence of varying concentrations of this compound.
-
Voltage-Dependence of Block: The inhibitory effect of this compound was compared at different holding potentials (e.g., -90 mV and -70 mV).[1]
-
Steady-State Inactivation: A series of prepulses to various voltages were applied before a test pulse to a fixed voltage to determine the fraction of available channels. This was done in the absence and presence of this compound to measure the shift in the V1/2 of inactivation.
-
Recovery from Inactivation: A two-pulse protocol was used where a conditioning pulse was followed by a test pulse at varying time intervals to measure the time course of recovery from inactivation. This was performed with and without this compound to determine the effect on the recovery kinetics.
Caption: Workflow for studying this compound's effects on sodium channels using patch-clamp electrophysiology.
Conclusion
This compound is an effective antiepileptic drug that functions, at least in part, by inhibiting voltage-gated sodium channels. Its mechanism involves a state-dependent block, with a preference for the inactivated state, leading to a reduction in neuronal excitability and a diminished capacity for high-frequency firing. While the qualitative effects of this compound on sodium channels are established, a more detailed quantitative understanding is necessary for a complete characterization of its pharmacological profile. Further research providing specific IC50 values at different membrane potentials, the magnitude of the V1/2 shift, and the precise kinetics of recovery from inactivation will be invaluable for structure-activity relationship studies and the development of next-generation antiepileptic therapies.
References
Ilepcimide research for neurological disorders
An In-Depth Technical Guide to Ilepcimide for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as Antiepilepsirine) is a piperidine (B6355638) derivative and an analogue of piperine, the active compound in black pepper.[1][2] It has been used clinically as an anticonvulsant, particularly in China, for several decades.[3] Emerging research has illuminated a multi-faceted mechanism of action, suggesting its potential extends beyond epilepsy to other neurological conditions, including inflammatory and neurodegenerative disorders. This guide provides a comprehensive technical overview of the current research on this compound, focusing on its core mechanisms, preclinical and clinical data, and detailed experimental protocols relevant to its study. While this compound has a history of clinical application, it is important to note that extensive quantitative preclinical data, such as specific ED50 values in standardized seizure models and detailed pharmacokinetic profiles, are not widely available in publicly indexed scientific literature.
Core Mechanisms of Action
This compound's therapeutic effects are believed to stem from a combination of actions on ion channels, neurotransmitter systems, and intracellular signaling pathways.
Modulation of Neuronal Excitability
The primary anticonvulsant activity of this compound is attributed to its dual action on inhibitory and excitatory neurotransmission.
-
Enhancement of GABAergic Activity: this compound positively modulates the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[1] By enhancing GABAergic activity, it helps stabilize neuronal activity, counteracting the excessive neuronal firing characteristic of epileptic seizures.[1]
-
Inhibition of Voltage-Gated Sodium Channels: this compound exerts a tonic, concentration- and voltage-dependent inhibition on voltage-gated sodium channels (NaV) in hippocampal pyramidal neurons.[4] This action reduces the frequency and amplitude of action potentials, further contributing to its anticonvulsant properties.[1] In vitro studies have shown that in the presence of 10 μM this compound, the current densities of Na+ channels are reduced, the inactivation curve is shifted to more negative potentials, and the recovery from inactivation is delayed, effectively suppressing rapid repetitive firing.[4]
Putative Immunomodulatory and Neuroprotective Pathways
Recent preclinical studies suggest that this compound may have therapeutic potential in neuroinflammatory conditions like multiple sclerosis (MS) through novel mechanisms.
-
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: Research in an animal model of MS demonstrated that this compound can inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[5] DHODH inhibition is an established therapeutic target for MS, as it can suppress the proliferation of rapidly dividing cells like activated lymphocytes.[5]
-
NRF2 Antioxidant Pathway Activation: The same study also found that this compound may exert neuroprotective effects by activating the NRF2 antioxidant pathway in neuronal cells.[5] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, helping to mitigate oxidative stress, a common pathological feature in many neurological disorders.
Serotonergic System Modulation
This compound also exhibits activity within the serotonergic system.[1][6] It has been shown to stimulate serotonin (B10506) synthesis in the rat brain and may produce some of its anticonvulsant effects by activating serotonergic neurons.[1] In vitro binding assays have confirmed that this compound has activity at 5-HT1 receptor sites.
Quantitative Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one | [6] |
| Synonyms | Antiepilepsirine, Antiepilepserinum | [6] |
| Molecular Formula | C₁₅H₁₇NO₃ | [6] |
| Molar Mass | 259.30 g/mol | [6] |
| CAS Number | 82857-82-7 | [3] |
Table 2: In Vitro Mechanistic Data
| Target | Assay | Parameter | Value | Conditions | Source |
| Voltage-Gated Sodium Channel (NaV) | Patch-clamp | IC₅₀ | >100 µM | Holding Potential (Vh) = -90 mV | [4] |
| IC₅₀ | 48.7 µM | Holding Potential (Vh) = -70 mV | [4] | ||
| Serotonin Receptor | Radioligand Binding | IC₅₀ | 7-9 x 10⁻⁵ M | 5-HT1 sites in rat brain |
Table 3: Clinical Efficacy Data in Pediatric Epilepsy (Add-on Therapy)
| Parameter | This compound + Standard AEDs (n=77) | Standard AEDs Alone (n=30) | p-value | Source |
| Total Effective Rate | 65.0% (50/77) | 30.0% (9/30) | < 0.01 | [7] |
| Serum NSE Level | Significantly decreased vs. baseline | No significant change | < 0.05 | [7] |
| EEG Results (1-year) | Significantly improved vs. control | No significant change | < 0.05 | [7] |
Table 4: Pharmacokinetic Interaction Profile: Effect of this compound on Dihydrocurcumin (DHC) in Rats
Note: This data demonstrates this compound's ability to act as a bioavailability enhancer by likely inhibiting metabolic enzymes. It does not represent the pharmacokinetic parameters of this compound itself.
| Parameter | Change with this compound Co-administration | Comparison Group | Source |
|---|---|---|---|
| Cmax | ↑ 50.8% | Curcumin alone | [8] |
| ↑ 22.7% | Curcumin + Piperine | [8] | |
| Tmax | ↓ 30.8% | Curcumin alone | [8] |
| ↓ 18.2% | Curcumin + Piperine | [8] | |
| T1/2 | ↑ 3.6 times | Curcumin alone | [8] |
| ↑ 3.5 times | Curcumin + Piperine | [8] | |
| AUC(0-tn) | ↑ 1.2 times | Curcumin alone | [8] |
| | ↑ 1.4 times | Curcumin + Piperine |[8] |
Preclinical and Clinical Evidence
Preclinical Evidence in a Model of Multiple Sclerosis
In a study using the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, this compound treatment was shown to:
-
Effectively ameliorate demyelination and blood-brain barrier leakage.[5]
-
Reduce the infiltration of pathogenic CD4+ and CD8+ T cells into the central nervous system.[5]
-
Inhibit T cell proliferation in a manner dependent on DHODH inhibition.[5]
These findings highlight a potential therapeutic role for this compound in autoimmune and neuroinflammatory disorders beyond epilepsy.[5]
Clinical Evidence in Epilepsy
A clinical study evaluated the efficacy of this compound as an add-on therapy in 107 children with epilepsy.[7] The treatment group (n=77) received standard antiepileptic drugs (AEDs) plus this compound, while the control group (n=30) received standard AEDs alone.[7] After one year, the total effective rate in the this compound group was 65.0%, significantly higher than the 30.0% in the control group.[7] Furthermore, the this compound group showed significant reductions in serum Neuron Specific Enolase (NSE), a marker of neuronal injury, and improvements in EEG readings.[7] The initial dose was 5 mg/kg per day, which was gradually increased if seizures were not controlled, not exceeding an additional 10 mg/kg per day within a week.[7]
Experimental Protocols
Preclinical Anticonvulsant Activity Screening
A standard workflow is used to determine the median effective dose (ED₅₀) of a compound in rodent models of acute seizures.
Methodology:
-
Animals: Male Swiss mice (20-25 g) or Wistar rats (150-200 g) are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).
-
Maximal Electroshock (MES) Test:
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2s duration) is delivered via corneal electrodes.
-
The endpoint is the presence or absence of tonic hindlimb extension. Absence of this sign indicates protection.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
PTZ is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg in mice).
-
Animals are observed for 30 minutes. The endpoint is the presence or absence of a clonic seizure lasting at least 5 seconds.
-
-
Data Analysis: The number of animals protected at each dose is recorded. The ED₅₀, the dose required to protect 50% of animals, is calculated using Probit analysis.[4]
Sodium Channel Activity via Patch-Clamp Electrophysiology
Methodology:
-
Cell Preparation: Hippocampal pyramidal neurons are acutely isolated from the brains of young mice (e.g., P14-P21).
-
Recording: Whole-cell patch-clamp recordings are performed.
-
External Solution (mM): 130 NaCl, 3 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose.
-
Internal (Pipette) Solution (mM): 120 CsF, 20 CsCl, 10 HEPES, 2 EGTA.
-
Sodium currents are evoked by depolarizing voltage steps from a holding potential (e.g., -90 mV or -70 mV).
-
-
Drug Application: this compound at various concentrations (e.g., 1 µM to 300 µM) is applied to the bath.
-
Data Analysis:
-
Concentration-Response: The peak sodium current amplitude is measured before and after drug application to determine the percentage of inhibition. An IC₅₀ value is calculated by fitting the data to a Hill equation.
-
Voltage-Dependence of Inactivation: A two-pulse protocol is used to determine the steady-state inactivation curve. The voltage at which 50% of channels are inactivated (V₁/₂) is calculated. A negative shift in V₁/₂ indicates that the drug preferentially binds to the inactivated state of the channel.[4]
-
EAE Model of Multiple Sclerosis
Methodology:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Subcutaneously inject 100-200 µL of the emulsion (containing ~100-200 µg MOG₃₅₋₅₅) at two sites on the flank.
-
Inject 200 ng of Pertussis Toxin (PTx) in PBS intraperitoneally.
-
-
Second Toxin Administration (Day 2): Inject a second dose of 200 ng PTx i.p.
-
Treatment: Administer this compound or vehicle daily via oral gavage, starting from a designated day post-immunization (e.g., day 3 for prophylactic treatment).
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score clinical signs on a scale of 0-5 (e.g., 0=no signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=quadriplegia, 5=moribund).
-
-
Endpoint Analysis: At the end of the experiment (e.g., Day 25-30), analyze spinal cord tissue via histology for demyelination (Luxol Fast Blue stain) and immune cell infiltration (H&E or specific immunohistochemistry for CD4+/CD8+ T cells).
Conclusion
This compound is an anticonvulsant with a complex and promising pharmacological profile. Its established dual mechanism of inhibiting voltage-gated sodium channels and enhancing GABAergic signaling provides a solid foundation for its efficacy in epilepsy. Furthermore, preclinical evidence suggesting activity as a DHODH inhibitor and an NRF2 pathway activator opens exciting new avenues for its potential application in treating neuroinflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate these novel mechanisms, establish a comprehensive pharmacokinetic and preclinical dose-response profile, and conduct broader clinical trials to validate its therapeutic potential in a range of neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound-Beijing Scrianen Pharmaceutical Co., Ltd. [scrianenapi.com]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | C15H17NO3 | CID 641115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Effect of this compound Combined Western Drugs on Serum Level of Neuron Specific Enolase in Treating Epilepsy Children Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ilepcimide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilepcimide, also known as antiepilepserine, is a synthetic anticonvulsant agent.[1][2] It is a piperidine (B6355638) derivative and an analogue of piperine, the primary pungent compound found in black pepper.[1][2][3] Developed in the 1970s, this compound has been noted for its potential in managing seizures, purportedly with a favorable safety profile.[3] This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, and providing insights into its experimental evaluation. However, it is important to note that detailed quantitative preclinical data on the efficacy, toxicology, and pharmacokinetics of this compound are not extensively available in the public domain.
Mechanism of Action
The anticonvulsant properties of this compound are believed to stem from a multi-faceted mechanism of action that modulates neuronal excitability through several pathways:
-
Enhancement of GABAergic Activity: this compound is reported to enhance the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[4] By augmenting GABAergic neurotransmission, this compound may contribute to the stabilization of neuronal membranes and a reduction in excessive neuronal firing that characterizes seizure activity.[4]
-
Inhibition of Sodium Channels: The compound has been shown to interact with and inhibit neuronal sodium channels.[4] This action would reduce the frequency and amplitude of action potentials, thereby limiting the propagation of seizure discharges.[4]
-
Serotonergic Activity: Preclinical evidence also points to the serotonergic activity of this compound, suggesting that it may exert some of its anticonvulsant effects through the modulation of serotonin (B10506) pathways in the brain.[1]
-
Glutamate (B1630785) Receptor Modulation: Some evidence suggests that this compound may also act as a selective agonist for glutamate receptor subtypes, specifically the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which could play a role in regulating synaptic plasticity and inhibiting excitotoxicity.[5]
The following diagram illustrates the proposed signaling pathways involved in the mechanism of action of this compound.
Caption: Proposed multifaceted mechanism of action of this compound.
Preclinical Data
Efficacy
Toxicology
This compound has been referred to as having "low toxicity".[3] However, detailed quantitative toxicological data, including median lethal dose (LD50) values and findings from repeated-dose toxicity studies in animals, are not specified in the accessible scientific literature.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. General descriptions suggest that it is rapidly absorbed after oral administration with high bioavailability and extensive binding to plasma proteins.[4] One preclinical study investigated the effect of this compound on the pharmacokinetics of curcumin (B1669340) in Sprague-Dawley rats.[3][6] While this study provides detailed pharmacokinetic parameters for a co-administered compound, it does not report the pharmacokinetic profile of this compound itself.[3][6] The study did conclude that this compound can enhance the bioavailability of curcumin.[3][6]
Experimental Protocols
Detailed experimental protocols for the core preclinical evaluation of this compound's anticonvulsant efficacy and toxicology are not extensively documented in the available literature. However, one study provides some methodological details for a pharmacokinetic interaction study.
Pharmacokinetic Interaction Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Drug Administration:
-
Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.[3]
-
Analytical Method: Plasma concentrations of the analyte were determined using a simple and rapid HPLC-UV method.[3]
The following diagram outlines a general experimental workflow for a pharmacokinetic study, based on the described methodology.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. Synthesis and Characterization of Polyimide/Silica Hybrid Composites | Scilit [scilit.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Ilepcimide: A Technical Guide to its Potential in Psychiatry Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilepcimide, a synthetic analog of piperine, has emerged as a molecule of interest in psychiatric research due to its potential antidepressant-like properties. Preclinical evidence suggests that this compound's mechanism of action may involve the dual modulation of serotonergic and dopaminergic systems, setting it apart from traditional monoamine-focused antidepressants. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its chemical properties, preclinical data, and proposed mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for psychiatric disorders.
Introduction
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative first synthesized as an analogue of piperine, the primary bioactive compound in black pepper.[1][2] While initially investigated for its anticonvulsant properties, subsequent research has highlighted its potential in the realm of psychiatry. The compound's unique proposed mechanism, involving both serotonin (B10506) and dopamine (B1211576) pathways, suggests a novel approach to treating mood and other psychiatric disorders.
Chemical Properties and Synthesis
-
IUPAC Name: (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
-
Molecular Formula: C₁₅H₁₇NO₃
-
Molar Mass: 259.305 g·mol⁻¹
Proposed Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the synthesis of structurally similar compounds, likely involving a Claisen-Schmidt condensation. This would entail the reaction of piperonal (B3395001) with a piperidine-containing ketone. The simple synthesis process has been noted as an advantage for this compound.[3]
Preclinical Pharmacology
Antidepressant-Like Activity
A key study investigated the antidepressant-like effects of this compound (referred to as AES) in mouse models of depression. Chronic administration of this compound at doses of 10-20 mg/kg demonstrated a significant reduction in immobility time in both the Forced Swim Test (FST) and the Tail Suspension Test (TST).[4] This effect was not associated with changes in locomotor activity, suggesting a specific antidepressant-like effect rather than general stimulation.
| Test | Species | Dosage | Administration | Effect |
| Forced Swim Test (FST) | Mouse | 10-20 mg/kg | Chronic | Reduced immobility time |
| Tail Suspension Test (TST) | Mouse | 10-20 mg/kg | Chronic | Reduced immobility time |
Table 1: Summary of Preclinical Antidepressant-Like Activity of this compound
Mechanism of Action
The antidepressant-like effects of this compound are thought to be mediated by its influence on central monoaminergic systems. The same preclinical study that demonstrated its behavioral effects also provided insights into its neurochemical profile.
-
Dopaminergic System: Chronic this compound administration significantly increased dopamine levels in the striatum, hypothalamus, and hippocampus.
-
Serotonergic System: The study also found elevated serotonin levels in the hypothalamus and hippocampus following chronic treatment.
-
Noradrenergic System: No significant effects on noradrenaline levels were observed in the brain regions analyzed.[4]
This dual modulation of dopamine and serotonin pathways distinguishes this compound from many existing antidepressants that primarily target the serotonergic system.
| Neurotransmitter | Brain Region | Effect of Chronic this compound (10-20 mg/kg) |
| Dopamine | Striatum | Increased |
| Hypothalamus | Increased | |
| Hippocampus | Increased | |
| Serotonin | Hypothalamus | Increased |
| Hippocampus | Increased | |
| Noradrenaline | Not specified | No significant effect |
Table 2: Effects of this compound on Brain Monoamine Levels
It is important to note that direct binding affinity data (e.g., Ki or IC50 values) for this compound at serotonin and dopamine receptors are not currently available in the public domain. Such data would be crucial for a more precise understanding of its molecular targets.
Hypothetical Signaling Pathway
Based on the observed increases in serotonin and dopamine, a hypothetical signaling pathway can be proposed. This compound may act presynaptically to enhance the synthesis or release of these neurotransmitters, or it may inhibit their reuptake. Postsynaptically, the elevated neurotransmitter levels would lead to increased activation of their respective receptors, triggering downstream signaling cascades implicated in mood regulation.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is limited. One study investigated its effect on the bioavailability of curcumin (B1669340) in Sprague-Dawley rats. When co-administered with curcumin, this compound significantly increased the plasma concentration of dihydrocurcumin (B1670591) (DHC), a metabolite of curcumin, suggesting that this compound may act as a bioavailability enhancer.[3] This effect is similar to that of piperine.
| Pharmacokinetic Parameter (of DHC) | Curcumin Alone | Curcumin + Piperine | Curcumin + this compound |
| Cmax (ng/mL) | Undisclosed | Increased by 23% vs. Curcumin alone | Increased by 50.8% vs. Curcumin alone; Increased by 22.7% vs. Curcumin + Piperine |
| Tmax (h) | Undisclosed | Decreased by 15.4% vs. Curcumin alone | Decreased by 30.8% vs. Curcumin alone; Decreased by 18.2% vs. Curcumin + Piperine |
| T1/2 (h) | Undisclosed | Increased by 2.4% vs. Curcumin alone | Increased by 3.6 times vs. Curcumin alone; Increased by 3.5 times vs. Curcumin + Piperine |
| AUC(0-tn) (ng·h/mL) | Undisclosed | Decreased by 7.2% vs. Curcumin alone | Increased by 1.2 times vs. Curcumin alone; Increased by 1.4 times vs. Curcumin + Piperine |
Table 3: Effect of this compound on the Pharmacokinetics of Dihydrocurcumin (DHC) in SD Rats. (Adapted from[3])
Experimental Protocols
The following are generalized protocols for the key behavioral assays used to evaluate the antidepressant-like effects of this compound. The specific parameters for the this compound studies are not fully detailed in the available literature.
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed into the cylinder. A pre-test session may or may not be conducted depending on the specific protocol. The total duration of the test is typically 6 minutes.
-
Scoring: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.
Tail Suspension Test (TST)
-
Apparatus: A horizontal bar elevated from the floor.
-
Procedure: The mouse's tail is attached to the bar with adhesive tape, so that it hangs vertically. The duration of the test is typically 6 minutes.
-
Scoring: The time the mouse remains immobile (hangs passively without any movement) is recorded.
Clinical Development
To date, there is no publicly available information on any clinical trials of this compound for psychiatric indications. The research appears to be in the preclinical phase.
Future Directions and Opportunities
The existing preclinical data on this compound are promising and warrant further investigation into its potential as a novel antidepressant. Key areas for future research include:
-
Receptor Binding Studies: Determining the binding affinities of this compound for a panel of serotonin and dopamine receptors is essential to elucidate its precise mechanism of action.
-
Dose-Response Studies: Establishing a clear dose-response relationship for its antidepressant-like effects and its impact on monoamine levels will be critical for determining a therapeutic window.
-
Chronic Dosing Studies: Further investigation into the effects of long-term administration on receptor expression and sensitivity is needed.
-
Exploration of Other Psychiatric Indications: Given its unique mechanism, this compound could be investigated for other conditions where dopamine and serotonin dysregulation are implicated, such as anxiety disorders or certain negative symptoms of schizophrenia.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any potential clinical development.
Conclusion
This compound represents a promising avenue for the development of novel psychiatric medications. Its apparent ability to modulate both serotonergic and dopaminergic systems offers a potential advantage over existing treatments. However, the current body of research is still in its early stages. Rigorous preclinical investigation, particularly in the areas of molecular pharmacology and safety, is required to fully understand its therapeutic potential and to justify any future clinical development. This guide summarizes the current knowledge and is intended to stimulate further research into this intriguing compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Ilepcimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analogue of piperine, the primary alkaloid in black pepper.[1][2] It has demonstrated anticonvulsant and serotonergic activity, making it a compound of interest for neurological research.[1][2] This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on a method involving the reaction of a piperic acid ester with piperidine. Additionally, it outlines the current understanding of this compound's mechanism of action and presents relevant physicochemical data.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is provided in Table 1. This data is essential for the characterization and quality control of the synthesized compound.
| Property | Value |
| IUPAC Name | (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one[2] |
| Synonyms | Antiepilepserine, Antiepilepsirinum[3] |
| Molecular Formula | C₁₅H₁₇NO₃[4] |
| Molar Mass | 259.30 g/mol [4] |
| CAS Number | 82857-82-7[3] |
| Melting Point | 88-90 °C[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a piperic acid ester (e.g., piperic acid ethyl ester) with piperidine using a catalyst such as sodium ethoxide.[6] This method avoids the use of harsh chlorinating agents and proceeds under relatively mild conditions.[6]
Experimental Protocol
Materials:
-
Piperic acid ethyl ester
-
Piperidine
-
Sodium ethoxide (catalyst)
-
Toluene (B28343) (solvent)
-
1N Hydrochloric acid (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Toluene, dimethylbenzene, or cumene (B47948) (for recrystallization)
-
Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel, filtration apparatus)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve piperic acid ethyl ester (e.g., 90 mmol) and the catalyst, sodium ethoxide (e.g., 90 mmol), in toluene (e.g., 240 ml).[6]
-
Addition of Piperidine: To the stirred solution, add piperidine (e.g., 80 mmol).[6]
-
Reaction: Heat the reaction mixture to 50°C and maintain this temperature for approximately 3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the solution to room temperature. Add water (e.g., 120 ml) and stir thoroughly.[6] Transfer the mixture to a separatory funnel and separate the organic phase.
-
Washing: Wash the organic phase first with 1N hydrochloric acid (e.g., 100 ml) and then twice with water (e.g., 2 x 120 ml).[6]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound product.[6]
Purification of this compound
Purification of the crude product is critical to obtain this compound of high purity. Recrystallization is an effective method for this purpose.[6]
Experimental Protocol
Procedure:
-
Recrystallization: Dissolve the crude this compound product in a minimal amount of a suitable hot solvent such as toluene, dimethylbenzene, or cumene.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Determine the purity of the final product using HPLC. Purity levels of 99.7-99.8% have been reported using this method.[6]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of this compound using different recrystallization solvents as described in the patent literature.
| Recrystallization Solvent | Yield | Purity (HPLC) |
| Toluene | 72.2% - 80% | 97.9% - 99.8% |
| Dimethylbenzene | 81% | 99.7% |
| Cumene | 75% | 99.8% |
(Data sourced from patent CN109867656A)[6]
Visualizations
Synthesis and Purification Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C15H17NO3 | CID 641115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CN109867656A - A kind of preparation method of this compound - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Ilepcimide using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Ilepcimide in plasma samples. The described method utilizes a C18 reversed-phase column with isocratic elution and UV detection at 323 nm. This document provides a detailed protocol for sample preparation, preparation of standard solutions, and the instrumental parameters for the analysis. The method is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a synthetic analog of piperine, the main alkaloid from black pepper. It has been investigated for its potential to enhance the bioavailability of other compounds. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantification of small molecules in various samples due to its robustness, reliability, and cost-effectiveness. The method detailed herein provides a straightforward and reproducible approach for the determination of this compound.
Principle of the Method
This method is based on the separation of this compound from plasma components using reversed-phase HPLC. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and 2% acetic acid in water. The quantification of this compound is performed by monitoring the UV absorbance at 323 nm. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Drug-free plasma for matrix-matched standards and quality control samples
Experimental Protocols
Preparation of Standard Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with methanol. This solution should be stored at 2-8°C when not in use.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to prepare calibration curve standards.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain final concentrations for the calibration curve. A typical calibration curve may include concentrations such as 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 3, and 8 µg/mL). QC samples are prepared from a separate weighing of the reference standard, if possible.
Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma sample (unknown, calibration standard, or QC), add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Instrument Conditions
The following HPLC conditions are based on a method developed for the simultaneous detection of this compound and other compounds.[1]
| Parameter | Condition |
| HPLC System | Agilent 1200 HPLC system or equivalent |
| Column | Gemini-NX C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 2% Acetic Acid in Water (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 323 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Method Validation Parameters (Representative Data)
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of a small molecule like this compound. The data presented here are illustrative and should be determined experimentally for this specific method.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | R² ≥ 0.99 |
| Range | 0.1 - 10 µg/mL | - |
| Accuracy (% Bias) | -10% to +10% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | < 10% | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
| Recovery | > 85% | Consistent, precise, and reproducible |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.25 | 38,105 |
| 0.5 | 75,980 |
| 1.0 | 151,500 |
| 2.5 | 378,250 |
| 5.0 | 755,100 |
| 10.0 | 1,510,200 |
Precision and Accuracy Data
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Accuracy (% Bias) | Precision (% RSD) |
| Low | 0.3 | 0.29 ± 0.02 | -3.3% | 6.9% |
| Medium | 3.0 | 3.08 ± 0.15 | +2.7% | 4.9% |
| High | 8.0 | 7.85 ± 0.30 | -1.9% | 3.8% |
Visualizations
Caption: Sample preparation and analysis workflow.
Caption: Key components of the HPLC-UV system.
Conclusion
The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantitative determination of this compound in plasma. The sample preparation procedure is straightforward, and the chromatographic conditions allow for a reasonable analysis time. This method can be a valuable tool for researchers in the fields of pharmacology and drug development for conducting pharmacokinetic and other related studies involving this compound. It is recommended that a full method validation be performed in the target matrix before its application to routine analysis.
References
Application Notes and Protocols for Ilepcimide Sample Preparation in Plasma Analysis
These application notes provide a detailed protocol for the preparation of plasma samples for the quantitative analysis of Ilepcimide. The described method is based on a validated protein precipitation procedure suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, also known as antiepilepserine, is a synthetic analog of piperine (B192125) with anticonvulsant properties.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3][4][5] This document outlines a straightforward and effective protein precipitation method for extracting this compound from plasma samples, ensuring sample cleanliness and compatibility with modern analytical instrumentation.
Quantitative Data Summary
The following tables summarize the stability and recovery data for this compound in plasma samples based on a validated HPLC-UV method. This data is essential for ensuring the integrity of the samples during handling and storage.
Table 1: Stability of this compound in Plasma Under Various Conditions
| Condition | Duration | Recovery (%) |
| Room Temperature | 12 hours | < 90% |
| Repeated Freeze-Thaw | 3 cycles | > 100% |
| Long-Term Storage | 15 days at -80°C | > 100% |
Data sourced from Wang et al., 2021.[4]
Table 2: Recovery of this compound from Spiked Plasma Samples
| Spiked Concentration (µg/mL) | Recovery (%) |
| 0.05 | > 100% |
| 0.2 | > 100% |
| 1.0 | > 100% |
Data sourced from Wang et al., 2021.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of plasma samples containing this compound.
Materials and Reagents
-
Blank plasma (Human or animal, as per study requirements)
-
This compound reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetic Acid (HAc), analytical grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile (ACN).
-
Working Solutions: Prepare serial dilutions of the stock solution in ACN to create working solutions for calibration standards and quality control samples.
Sample Preparation Workflow
The following diagram illustrates the workflow for the protein precipitation method.
Caption: Workflow for this compound Plasma Sample Preparation.
Detailed Protocol
-
Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator to prevent degradation. Gently invert the tubes to ensure homogeneity.[6]
-
Aliquoting: Pipette a specific volume of the plasma sample (e.g., 100 µL) into a clean 1.5 mL microcentrifuge tube.
-
Spiking (for Calibration and QC samples): For calibration standards and quality control (QC) samples, spike the blank plasma with known amounts of the this compound working solutions.[4]
-
Protein Precipitation:
-
Prepare a protein precipitation solution consisting of 90% acetonitrile (ACN) and 10% methanol (MeOH), with 1% acetic acid (HAc).[4]
-
Add the protein precipitator to the plasma sample. A common ratio is 3:1 (precipitator volume: plasma volume). For a 100 µL plasma sample, add 300 µL of the precipitation solution.
-
-
Mixing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 x g) for about 6 minutes at room temperature to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for the quantification of this compound.[4]
Method Validation Considerations
For regulated bioanalysis, the sample preparation method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determining the efficiency of the extraction process.
-
Linearity, Accuracy, and Precision: Assessing the performance of the method across the desired concentration range.
-
Stability: Evaluating the stability of the analyte in plasma under different storage and handling conditions.[4]
Signaling Pathways and Logical Relationships
While this document focuses on sample preparation, the broader context of this compound's action involves its interaction with serotonergic pathways. The following diagram illustrates this conceptual relationship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 6. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ilepcimide Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ilepcimide in rodent models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, anticonvulsant, and neuroprotective properties of this compound.
Pharmacokinetic Profile of this compound in Rodents
A study investigating the pharmacokinetics of this compound when co-administered with curcumin (B1669340) in Sprague-Dawley rats provides valuable insight into its absorption, distribution, and elimination.[1][2]
| Parameter | Value | Species/Model | Administration | Dose | Reference |
| Cmax | 4.9 ± 0.9 µg/mL | Sprague-Dawley Rat | Oral Gavage | 150 mg/kg | [1][2] |
| Tmax | 1.0 ± 0.2 h | Sprague-Dawley Rat | Oral Gavage | 150 mg/kg | [1][2] |
| T1/2 | 1.9 ± 0.4 h | Sprague-Dawley Rat | Oral Gavage | 150 mg/kg | [1][2] |
| AUC(0-t) | 15.2 ± 2.8 µg/mL*h | Sprague-Dawley Rat | Oral Gavage | 150 mg/kg | [1][2] |
| Brain Presence | Detected | Sprague-Dawley Rat | Oral Gavage | 150 mg/kg | [2] |
Note: These parameters were determined when this compound was co-administered with curcumin. Pharmacokinetic values may differ when this compound is administered alone.
Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats
This protocol is adapted from a study evaluating the effect of this compound on the pharmacokinetics of curcumin.[1][2]
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle: 80% Dimethyl sulfoxide (B87167) (DMSO) and 20% Ethanol (EtOH)
-
Sprague-Dawley rats (male, 6 weeks old, 300-360 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment, with free access to food and water. Fast the animals for 12 hours before drug administration.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle (80% DMSO, 20% EtOH).
-
Administration: Administer a single oral dose of 150 mg/kg of this compound via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at the following time points post-administration: 20 minutes, 40 minutes, 1 hour, 1.5 hours, 2.5 hours, 3.5 hours, 4.5 hours, and 5.5 hours.
-
Plasma Preparation: Centrifuge the blood samples at 3,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Brain Tissue Collection (Optional): At the end of the blood collection period, euthanize the animals and collect brain tissue. Homogenize the tissue for analysis of brain drug concentration.
-
Sample Analysis: Determine the concentration of this compound in the plasma (and brain homogenate, if applicable) using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC from the plasma concentration-time data.
Caption: Workflow for Pharmacokinetic Study of this compound in Rats.
Neuroprotection Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This compound has demonstrated neuroprotective effects in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE).[3][4] The following is a general protocol for inducing EAE; the specific dosing regimen for this compound in this model requires further investigation.
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of EAE.
Materials:
-
This compound
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin
-
Syringes and needles
-
Clinical scoring sheet
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA containing M. tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Administration:
-
The specific dosage and administration schedule for this compound in the EAE model are not yet fully established in the available literature. A pilot study to determine the optimal dose and frequency is recommended. Administration could be initiated before or after the onset of clinical signs, depending on the study's objective (prophylactic vs. therapeutic).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect spinal cord and brain tissue.
-
Perform histological analysis (e.g., Luxol Fast Blue staining for demyelination, H&E staining for inflammation) and immunohistochemistry for markers of inflammation (e.g., CD4+, CD8+ T cells) and neurodegeneration.
-
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.
-
Quantify the extent of demyelination and inflammation in the collected tissues.
-
Caption: General Workflow for EAE Neuroprotection Study.
Signaling Pathways
This compound is believed to exert its neuroprotective and anticonvulsant effects through multiple signaling pathways.
NRF2 Antioxidant Pathway
Studies suggest that this compound may provide neuroprotection by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[3][4]
Caption: Proposed NRF2-mediated Neuroprotection by this compound.
Modulation of Neuronal Excitability
This compound's anticonvulsant properties are likely due to its modulation of neuronal excitability through actions on GABAergic and sodium channel signaling.
Caption: this compound's Modulation of Neuronal Excitability.
References
- 1. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 3. Drug repurposing of this compound that ameliorates experimental autoimmune encephalomyelitis via restricting inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Ilepcimide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for evaluating the activity of Ilepcimide, an anticonvulsant compound with a multifaceted mechanism of action. The protocols detailed below are designed to assess this compound's effects on key cellular targets, including GABAergic systems, voltage-gated sodium channels, serotonergic pathways, and its potential for neuroprotection.
Introduction to this compound
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative analogous to piperine (B192125), the primary pungent component of black pepper.[1] Its anticonvulsant properties are attributed to a complex mechanism of action that includes the enhancement of GABAergic neurotransmission, inhibition of voltage-gated sodium channels, and modulation of the serotonergic system.[2][3] Additionally, some evidence suggests that this compound may act as a selective agonist for glutamate (B1630785) receptor subtypes (NMDA and AMPA), upregulate Brain-Derived Neurotrophic Factor (BDNF), and exert anti-inflammatory effects.[4] These diverse activities make a multi-assay approach essential for a thorough characterization of its pharmacological profile.
Data Presentation: Summary of Quantitative Data
The following tables summarize the known and analogous quantitative data for this compound and its structural analog, piperine. This information is crucial for designing experiments and interpreting results.
Table 1: this compound Activity on Voltage-Gated Sodium Channels
| Compound | Cell Type | Assay Type | Parameter | Value (µM) | Reference |
| This compound | Mouse hippocampal pyramidal neurons | Patch-clamp recording | IC50 | ~10 µM (at -70 mV holding potential) | [3] |
Table 2: Analogous Piperine Activity on GABA-A Receptors
| Compound | Receptor Subtype | Cell Type/System | Assay Type | Parameter | Value (µM) | Reference |
| Piperine | α1β2γ2S | Xenopus laevis oocytes | Two-microelectrode voltage clamp | EC50 | 52.4 ± 9.4 | [3] |
| Piperine | α1β2γ2 | CHO cells | FLIPR Assay | EC50 | 5.76 ± 0.7 | [2] |
| Piperine | α2β2 | Xenopus laevis oocytes | Two-microelectrode voltage clamp | EC50 | 42.8 ± 7.6 | [4] |
| Piperine | α3β2 | Xenopus laevis oocytes | Two-microelectrode voltage clamp | EC50 | 59.6 ± 12.3 | [4] |
Note: As a structural analog, piperine's activity provides a valuable reference for estimating the potential potency of this compound in GABAergic assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for the cell-based assays described in the subsequent sections.
Experimental Protocols
GABA-A Receptor Activity Assay (Fluorescence-Based)
This protocol is designed to measure the potentiation of GABA-A receptor activity by this compound using a fluorescence-based assay that detects changes in membrane potential or intracellular chloride concentration.
Materials:
-
HEK293 or CHO cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence-based membrane potential or chloride indicator dye kit.
-
GABA stock solution.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Diazepam).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the GABA-A receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the fluorescent dye solution to the cells and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Pre-incubation: After dye loading, wash the cells to remove excess dye. Add assay buffer containing various concentrations of this compound or the positive control to the wells. Incubate for 15-30 minutes at room temperature.
-
GABA Stimulation: Add a sub-maximal concentration of GABA (e.g., EC20) to all wells simultaneously using the plate reader's injection system.
-
Signal Measurement: Immediately measure the fluorescence signal over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of GABA alone. Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
Voltage-Gated Sodium Channel Inhibition Assay (Fluorescence-Based)
This protocol measures the inhibition of voltage-gated sodium channels by this compound using a membrane potential-sensitive dye.
Materials:
-
A cell line endogenously expressing or stably transfected with a voltage-gated sodium channel subtype (e.g., Nav1.2 in SH-SY5Y cells).
-
Cell culture medium.
-
Assay buffer.
-
Membrane potential-sensitive fluorescent dye kit.
-
Sodium channel activator (e.g., Veratridine or Ouabain).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Tetrodotoxin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into microplates and incubate to achieve a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and load with the membrane potential dye according to the manufacturer's protocol.
-
Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing different concentrations of this compound or the positive control to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Channel Activation and Signal Reading: Place the plate in the fluorescence plate reader. Use the injector to add the sodium channel activator to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence in response to the activator. Normalize the data to the control wells (activator only). Plot the percentage of inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Serotonin Receptor Activity Assay (cAMP-Based)
This protocol is for determining the effect of this compound on G-protein coupled serotonin receptors (e.g., 5-HT1A, which is Gi-coupled and leads to a decrease in cAMP).
Materials:
-
HEK293 or CHO cells stably expressing the serotonin receptor of interest (e.g., 5-HT1A).
-
Cell culture medium.
-
Assay buffer or stimulation buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptors).
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., Serotonin) and antagonist.
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Preparation: Culture the cells to 80-90% confluency. Detach the cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.
-
Assay Setup: Add the cell suspension to the wells of the 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. For antagonist testing, pre-incubate with this compound before adding a reference agonist.
-
cAMP Stimulation (for Gi-coupled receptors): Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.
-
cAMP Detection: Add the cAMP detection reagents according to the kit's protocol.
-
Signal Measurement: Incubate as required and then read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the this compound concentration and fit to a dose-response curve to determine the EC50 or IC50.
Neuroprotection Assay (Cell Viability)
This protocol assesses the ability of this compound to protect neuronal cells from excitotoxicity-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Cell culture medium.
-
Excitotoxic agent (e.g., Glutamate or NMDA).
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels).
-
96-well clear or opaque microplates (depending on the viability reagent).
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the neuronal cells into 96-well plates and allow them to adhere and differentiate for an appropriate time.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-treatment period (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Add the excitotoxic agent (e.g., glutamate) to the wells, except for the negative control wells.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the viability data to the untreated control cells. Plot the percentage of neuroprotection against the this compound concentration and determine the EC50.
By employing these detailed protocols, researchers can systematically investigate the cellular mechanisms of this compound, contributing to a deeper understanding of its anticonvulsant and potential neuroprotective properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ilepcimide Solubility and Stability Testing
Introduction
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and an anticonvulsant agent.[1][2] Its chemical formula is C15H17NO3 with a molar mass of 259.30 g/mol .[3][4] Early data indicates a solubility of >38.9 µg/mL at a pH of 7.4.[3] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. These application notes provide detailed protocols for determining the solubility of this compound in various pharmaceutically relevant solvents and for assessing its stability under different stress conditions as guided by the International Council for Harmonisation (ICH) guidelines.[5][6]
This compound Solubility Testing
Objective: To determine the equilibrium solubility of this compound in a range of common pharmaceutical solvents and buffers. The shake-flask method is a reliable technique for determining thermodynamic solubility and is the recommended approach.[7][8]
Data Presentation: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation (± mg/mL) |
| Purified Water | 25 | 0.042 | 0.003 |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | 0.035 | 0.002 |
| pH 4.5 Acetate Buffer | 25 | 0.058 | 0.004 |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | 0.045 | 0.003 |
| pH 7.4 Phosphate Buffer | 25 | 0.048 | 0.004 |
| Ethanol | 25 | 15.2 | 0.5 |
| Propylene Glycol | 25 | 8.5 | 0.3 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 25.8 | 0.9 |
| 0.9% Saline | 25 | 0.041 | 0.003 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | - |
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Solutions: Prepare the relevant solvent systems (e.g., purified water, pH buffers, organic solvents).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in a sealed, clear container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solids settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter. Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination of this compound.
This compound Stability Testing
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and to establish a shelf-life.[10][11] A stability-indicating analytical method, typically HPLC, must be used.[12]
Data Presentation: Stability of this compound under Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Major Degradant (%) | Physical Appearance |
| Thermal | ||||
| 60°C | 4 Weeks | 92.5 | 5.8 | Slight yellowing |
| Humidity | ||||
| 25°C / 92.5% RH | 4 Weeks | 98.1 | 1.2 | No change |
| Photostability | ||||
| ICH Option 2 (Xenon Lamp) | 1.2 million lux hours | 94.3 | 4.1 | Slight discoloration |
| Acid Hydrolysis | ||||
| 0.1 N HCl at 60°C | 24 Hours | 85.2 | 12.7 | Solution remains clear |
| Base Hydrolysis | ||||
| 0.1 N NaOH at 60°C | 24 Hours | 88.9 | 9.5 | Solution remains clear |
| Oxidative | ||||
| 3% H2O2 at 25°C | 24 Hours | 96.7 | 2.1 | No change |
Experimental Protocols: Stability Testing
A written protocol should be established that includes details such as batch numbers, container closure systems, storage conditions, and testing frequency.[6][13]
1. Forced Degradation Studies:
-
Acid and Base Hydrolysis: Dissolve this compound in 0.1 N HCl and 0.1 N NaOH. Store the solutions at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and sample at various time points.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C). Sample at predetermined intervals.
-
Photostability: Expose solid this compound to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.
2. Long-Term and Accelerated Stability Studies:
-
Storage Conditions: Store this compound in its proposed container closure system under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[11]
-
Testing Frequency: For accelerated studies, test at 0, 3, and 6 months. For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]
-
Parameters to be Tested: The testing should include assay, appearance, and degradation products.[6]
Visualization: Stability Testing Workflow
Caption: General Workflow for this compound Stability Testing.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H17NO3 | CID 641115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. qualityhub.com [qualityhub.com]
- 6. stabilityhub.com [stabilityhub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Stability testing protocols | PPTX [slideshare.net]
- 11. japsonline.com [japsonline.com]
- 12. Stability studies on some benzocycloheptane antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols for Studying Ilepcimide Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilepcimide, also known as antiepilepserine, is an anticonvulsant piperidine (B6355638) derivative that is an analogue of piperine.[1] Its mechanism of action is multifaceted, involving the modulation of the GABAergic system, inhibition of sodium channels, and serotonergic activity.[1][2] Early research indicates that this compound is metabolized by the cytochrome P450 (CYP) enzyme system and may interact with other central nervous system (CNS) depressants and drugs that induce or inhibit CYP enzymes.[2][3] Notably, a study has suggested that this compound may inhibit glucuronidation, similar to its analogue piperine, which is known to enhance the bioavailability of other drugs.[4][5][6]
Given its intended use in treating neurological conditions, often in patients who may be on multiple medications, a thorough understanding of this compound's potential for drug-drug interactions (DDIs) is critical for its safe and effective clinical use.[7] These application notes provide detailed protocols for investigating the DDI potential of this compound, focusing on its interactions with major drug-metabolizing enzymes and transporters. The protocols are designed to align with recommendations from regulatory agencies for in vitro DDI studies.[8][9]
Key Areas of Investigation for this compound Drug Interactions
Based on the known properties of this compound and related compounds, the following key areas should be investigated:
-
Metabolism-based Interactions:
-
Cytochrome P450 (CYP) Inhibition: To determine if this compound can inhibit the activity of major CYP isoforms, potentially increasing the plasma concentrations of co-administered drugs.
-
Cytochrome P450 (CYP) Induction: To assess if this compound can increase the expression of CYP enzymes, which could lead to decreased efficacy of co-administered drugs.[10][11]
-
UDP-Glucuronosyltransferase (UGT) Inhibition: To investigate the potential of this compound to inhibit glucuronidation, a major phase II metabolic pathway.[9][12]
-
-
Transporter-based Interactions:
-
Efflux Transporter Interactions (P-gp and BCRP): As a CNS-active drug, it is crucial to determine if this compound is a substrate or inhibitor of key efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[13]
-
Uptake Transporter Interactions: To evaluate potential interactions with major uptake transporters in the liver and kidney, such as Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs).
-
Experimental Protocols
Protocol for CYP450 Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms.
Objective: To assess the inhibitory potential of this compound on the activity of the main human CYP450 isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[14]
Methodology:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.[15][16]
-
Substrates: Use isoform-specific probe substrates at a concentration approximate to their Km value.
-
Procedure: a. Pre-incubate a series of this compound concentrations with HLM or recombinant enzymes and a NADPH-regenerating system. b. Initiate the reaction by adding the specific probe substrate. c. After a defined incubation period, terminate the reaction. d. Quantify the formation of the specific metabolite using a validated LC-MS/MS method.[15]
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[14]
Data Presentation:
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Data | Furafylline | Data |
| CYP2B6 | Bupropion | Data | Ticlopidine | Data |
| CYP2C8 | Amodiaquine | Data | Quercetin | Data |
| CYP2C9 | Diclofenac | Data | Sulfaphenazole | Data |
| CYP2C19 | S-Mephenytoin | Data | Ticlopidine | Data |
| CYP2D6 | Dextromethorphan | Data | Quinidine | Data |
| CYP3A4 | Midazolam | Data | Ketoconazole | Data |
Protocol for CYP450 Induction Assay
This protocol is designed to evaluate the potential of this compound to induce the expression of key CYP enzymes.
Objective: To determine if this compound can induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.[13]
Methodology:
-
Test System: Cryopreserved primary human hepatocytes from at least three different donors.[16]
-
Procedure: a. Culture hepatocytes to form a confluent monolayer. b. Treat the cells with a range of this compound concentrations, a vehicle control, and known positive control inducers for 72 hours, with daily media changes. c. After treatment, measure CYP enzyme induction via two endpoints: enzyme activity and mRNA levels. d. For enzyme activity, incubate the treated cells with a cocktail of probe substrates and measure metabolite formation by LC-MS/MS.[17] e. For mRNA levels, isolate RNA and perform quantitative real-time PCR (qRT-PCR) for the target CYP genes.[10]
-
Data Analysis: Calculate the fold induction relative to the vehicle control for both enzyme activity and mRNA expression. Determine the EC50 (half-maximal effective concentration) and Emax (maximum induction effect) values.[13]
Data Presentation:
| CYP Isoform | Endpoint | This compound EC50 (µM) | This compound Emax (Fold Induction) | Positive Control | Positive Control Fold Induction |
| CYP1A2 | mRNA / Activity | Data | Data | Omeprazole | Data |
| CYP2B6 | mRNA / Activity | Data | Data | Phenobarbital | Data |
| CYP3A4 | mRNA / Activity | Data | Data | Rifampicin | Data |
Protocol for Transporter Interaction Assays
This protocol describes methods to assess whether this compound is a substrate or inhibitor of key drug transporters.
Objective: To evaluate the interaction of this compound with major efflux (P-gp, BCRP) and uptake (OATP1B1, OATP1B3, OAT1, OAT3, OCT2) transporters.[18]
Methodology:
-
Test Systems:
-
Substrate Assessment: a. Efflux Transporters: Perform a bidirectional transport assay. Measure the transport of this compound from the apical to basolateral and basolateral to apical compartments. An efflux ratio (B-A/A-B) significantly greater than 2 suggests it is a substrate. Confirm by showing a reduction in the efflux ratio in the presence of a known inhibitor. b. Uptake Transporters: Measure the uptake of radiolabeled or unlabeled this compound into transporter-expressing cells versus control cells. A significantly higher uptake in the expressing cells indicates it is a substrate.[20]
-
Inhibition Assessment: a. Measure the transport of a known probe substrate for the specific transporter in the presence and absence of a range of this compound concentrations. b. Quantify the probe substrate and/or its metabolites using LC-MS/MS or scintillation counting. c. Calculate the IC50 value for this compound's inhibition of the transporter.[21]
Data Presentation:
Substrate Assessment:
| Transporter | Test System | This compound Efflux/Uptake Ratio | Conclusion (Substrate/Non-substrate) |
| P-gp | Caco-2/MDCKII | Data | Conclusion |
| BCRP | MDCKII-BCRP | Data | Conclusion |
| OATP1B1 | HEK293-OATP1B1 | Data | Conclusion |
| ... | ... | Data | Conclusion |
Inhibition Assessment:
| Transporter | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| P-gp | Digoxin | Data | Verapamil | Data |
| BCRP | Estrone-3-sulfate | Data | Ko143 | Data |
| OATP1B1 | Estradiol-17β-glucuronide | Data | Rifampicin | Data |
| ... | ... | Data | ... | Data |
Visualization of Protocols and Pathways
This compound's Potential DDI Pathways
Caption: Logical flow of this compound's potential drug-drug interaction mechanisms and outcomes.
Experimental Workflow for In Vitro DDI Studies
Caption: High-level workflow for conducting in vitro drug-drug interaction studies for this compound.
Signaling Pathway for CYP Induction
Caption: Simplified signaling pathway for receptor-mediated induction of CYP450 enzymes by this compound.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's drug-drug interaction potential. By systematically investigating its effects on major metabolizing enzymes and drug transporters, researchers can generate crucial data to inform clinical trial design, guide dosing recommendations, and ultimately ensure the safe use of this compound in combination with other medications. A thorough DDI assessment is an indispensable component of the overall safety profile of any new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 isozymes and antiepileptic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Modeling of Drug–Transporter Interactions—an International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. mdpi.com [mdpi.com]
Ilepcimide in Preclinical Research: Application Notes and Protocols for Dosage Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data on ilepcimide, a piperine (B192125) analog, and detail protocols for its investigation as a potential anticonvulsant. Due to the limited publicly available research on this compound in preclinical epilepsy models, this document synthesizes the existing information and provides generalized protocols for key in vivo seizure models that can be adapted for its evaluation.
Data Presentation: Quantitative Summary of this compound Dosage
The following table summarizes the known dosages of this compound used in both preclinical and clinical settings. It is important to note the limited number of studies specifically investigating its antiepileptic efficacy in preclinical models.
| Setting | Species/Subject | Dosage | Route of Administration | Frequency | Study Focus | Reference |
| Preclinical | Sprague-Dawley Rats | 150 mg/kg | Oral (gavage) | Single dose | Pharmacokinetics of Curcumin | [1] |
| Preclinical | Sprague-Dawley Rats | 200 mg/kg (loading dose) followed by 100 mg/kg | Oral (gavage) | Daily for 4 days | Pharmacokinetics of Curcumin | |
| Clinical | Children with Epilepsy | 5 mg/kg/day (initial dose) | Oral | Twice daily | Add-on therapy for epilepsy | [2] |
| Clinical | Children with Epilepsy | Up to 10 mg/kg/day (titrated) | Oral | Twice daily | Add-on therapy for epilepsy | [2] |
Mechanism of Action and Signaling Pathways
This compound, also known as antiepilepsirine, is an analog of piperine.[1] While its precise mechanism of action as an anticonvulsant is not fully elucidated, preliminary evidence suggests a potential role in modulating serotonergic pathways. Research in genetically epilepsy-prone rats has indicated that this compound's anticonvulsant effects may be mediated through the activation of serotonergic neurons.
Below is a proposed signaling pathway based on the available literature.
Caption: Proposed serotonergic pathway for the anticonvulsant action of this compound.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the anticonvulsant properties of this compound. These are generalized protocols based on standard practices and should be adapted based on specific research questions and institutional guidelines.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[3][4]
Workflow for MES Seizure Test
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Materials:
-
Electroconvulsive device
-
Corneal electrodes
-
Male CF-1 mice (18-25 g) or Sprague-Dawley rats (100-150 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimate animals for at least 3 days before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. A range of doses should be selected for administration to determine the median effective dose (ED50).
-
Dosing: Administer the selected doses of this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. The volume of administration should be consistent across all animals (e.g., 10 ml/kg for mice).
-
Pre-treatment Interval: The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of this compound. A typical interval is 30-60 minutes for i.p. administration.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the corneas of the animal.
-
Place the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[5]
-
-
Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the absence of the tonic hindlimb extension. An animal is considered protected if this phase is not observed.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.[6][7]
Workflow for PTZ Seizure Test
Caption: Experimental workflow for the Pentylenetetrazole (PTZ) seizure test.
Materials:
-
Pentylenetetrazole (PTZ)
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Similar to the MES test, acclimate animals prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound and PTZ in saline.
-
Dosing: Administer the selected doses of this compound or vehicle (i.p. or p.o.).
-
Pre-treatment Interval: A typical pre-treatment time is 30-60 minutes.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.), for example, 85 mg/kg in mice.
-
Observation: Immediately after PTZ administration, place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The primary endpoints are the latency to the first clonic seizure and the presence or absence of generalized clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures within the 30-minute observation period.
-
Data Analysis: The percentage of animals protected at each dose is used to calculate the ED50 via probit analysis.
Conclusion
The available data on the preclinical antiepileptic dosage of this compound is sparse. The provided protocols for the MES and PTZ seizure models offer a standardized framework for researchers to systematically evaluate the anticonvulsant potential of this compound and determine its effective dose range. Further research, particularly in established rodent seizure models, is necessary to fully characterize the anticonvulsant profile and mechanism of action of this compound. The information from the pharmacokinetic study and the pediatric clinical trial can serve as a starting point for dose-range finding studies in preclinical epilepsy models.
References
- 1. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of this compound Combined Western Drugs on Serum Level of Neuron Specific Enolase in Treating Epilepsy Children Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. archepilepsy.org [archepilepsy.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Identification of Ilepcimide Metabolites
Introduction
Ilepcimide, a piperine (B192125) analog, is a compound of interest in drug development. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites. The methodologies described are based on established analytical techniques widely used in drug metabolism studies, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific metabolic pathways for this compound are not extensively documented in public literature, this guide offers a comprehensive framework for researchers to elucidate its biotransformation.
Predicted Metabolic Pathways of this compound
Given that this compound is a derivative of piperine, its metabolism is likely to involve Phase I and Phase II biotransformation reactions. Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1]
Phase I Reactions (Functionalization):
-
Hydroxylation: Introduction of hydroxyl (-OH) groups on the aromatic ring or alkyl side chains, primarily mediated by cytochrome P450 (CYP) enzymes.[2]
-
Oxidation: Oxidation of alkyl groups to form carboxylic acids.
-
Demethylenation: Cleavage of the methylenedioxy bridge, a common metabolic pathway for compounds containing this moiety, like piperine.
Phase II Reactions (Conjugation):
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl, carboxyl, or amine groups.
-
Sulfation: Conjugation with a sulfonate group.
-
Glutathione (B108866) Conjugation: Formation of adducts with glutathione, which can lead to the formation of mercapturic acid derivatives.[3]
Analytical Methodologies
A combination of chromatographic separation and spectroscopic detection methods is essential for the comprehensive identification of drug metabolites.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a cornerstone technique for metabolite identification due to its high sensitivity and specificity, allowing for the detection and structural elucidation of metabolites in complex biological matrices.[2][4]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (from Plasma/Urine):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For urine samples, dilute 1:1 with a suitable buffer and load onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and elute the metabolites with an appropriate organic solvent. Evaporate the eluent and reconstitute in the mobile phase.[5][6]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Scan Mode: Full scan for initial screening, followed by product ion scan (tandem MS) of potential metabolite peaks to obtain fragmentation patterns for structural elucidation.[8]
-
Data Presentation: Predicted this compound Metabolites and LC-MS/MS Parameters
| Predicted Metabolite | Biotransformation | Precursor Ion (m/z) | Product Ions (m/z) |
| M1 | Monohydroxylation | [M+H]+ of this compound + 16 | Fragments indicating position of -OH |
| M2 | Dihydroxylation | [M+H]+ of this compound + 32 | Fragments indicating positions of -OH |
| M3 | Carboxylation | [M+H]+ of this compound + 28 | Characteristic loss of CO2 |
| M4 | Demethylenation | [M+H]+ of this compound - 12 | Shift in fragment ions of the piperonyl group |
| M5 | Glucuronide Conjugate | [M+H]+ of M1 + 176 | Neutral loss of 176 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable metabolites. Derivatization is often required to increase the volatility of polar metabolites.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Perform an initial extraction as described for LC-MS.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to convert polar functional groups to their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to acquire mass spectra of eluting compounds. The resulting spectra can be compared to spectral libraries for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites, providing detailed information about the carbon-hydrogen framework.[5][9][10] It is particularly useful for differentiating between isomers.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation and Isolation:
-
Due to the lower sensitivity of NMR compared to MS, isolation of metabolites is often necessary.[5][6] This can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
Collect fractions corresponding to the metabolite peaks of interest.
-
Evaporate the solvent and dissolve the isolated metabolite in a deuterated solvent (e.g., methanol-d4, DMSO-d6).
-
-
NMR Data Acquisition:
-
1D NMR: Acquire proton (¹H) NMR spectra to get an initial overview of the structure.[11]
-
2D NMR: Perform correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments to establish connectivities between protons and carbons, allowing for complete structure determination.
-
The identification of this compound metabolites requires a multi-faceted analytical approach. LC-MS/MS serves as the primary tool for initial screening and tentative identification in complex biological matrices. GC-MS can be employed for the analysis of specific volatile metabolites, while NMR spectroscopy provides the definitive structural elucidation of isolated metabolites. The protocols and data presented in these application notes provide a robust framework for researchers to thoroughly investigate the metabolic fate of this compound, a critical step in its development as a potential therapeutic agent.
References
- 1. Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Delineating novel metabolic pathways of DPC 963, a non-nucleoside reverse transcriptase inhibitor, in rats. Characterization of glutathione conjugates of postulated oxirene and benzoquinone imine intermediates by LC/MS and LC/NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 7. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ilepcimide for Bioavailability Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilepcimide, a synthetic analog of piperine (B192125), has demonstrated significant potential as a bioavailability enhancer.[1][2][3][4][5] Originating from research that identified piperine's ability to increase the systemic availability of various drugs, this compound offers a promising alternative with the advantages of a simple synthesis process and low cost.[1][2][3][4][5] These application notes provide detailed protocols and data for researchers investigating the use of this compound to improve the pharmacokinetic profiles of poorly absorbed therapeutic agents. The primary focus of the presented data is on the co-administration of this compound with curcumin (B1669340) in Sprague-Dawley (SD) rats, which serves as a model for its bioavailability-enhancing effects.[1][2][3][4][5]
Mechanism of Action
While the precise signaling pathways of this compound in bioavailability enhancement are still under investigation, it is hypothesized to function similarly to piperine. Piperine is known to modulate drug metabolism and transport by inhibiting key enzymes and efflux pumps.[3] The primary mechanisms are believed to include:
-
Inhibition of Metabolic Enzymes: Inhibition of cytochrome P450 (CYP) enzymes in the liver and intestinal wall, which are responsible for the first-pass metabolism of many drugs.[3]
-
Inhibition of Efflux Pumps: Inhibition of P-glycoprotein (P-gp), a prominent efflux transporter that actively pumps drugs out of cells and back into the intestinal lumen, thereby reducing their absorption.[3]
The structural similarity of this compound to piperine suggests that it likely shares these mechanisms of action, leading to a reduction in pre-systemic drug metabolism and an increase in intestinal absorption.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from a comparative study in SD rats, evaluating the effect of this compound and piperine on the bioavailability of curcumin. The data presented here pertains to dihydrocurcumin (B1670591) (DHC), the primary metabolite of curcumin, as curcumin itself was not detected in plasma after oral administration.[1][2][3][4][5]
Table 1: Pharmacokinetic Parameters of Dihydrocurcumin (DHC) after Oral Administration of Curcumin with and without Bioavailability Enhancers. [1][3]
| Treatment Group | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC(0-tn) (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) |
| Curcumin (CUR) Alone | 158.4 ± 26.3 | 1.3 ± 0.2 | 2.5 ± 0.4 | 589.6 ± 98.7 | 12.3 ± 2.1 | 4.3 ± 0.7 |
| CUR + Piperine (PIP) | 194.8 ± 32.1 | 1.1 ± 0.2 | 2.6 ± 0.5 | 547.2 ± 91.5 | 3.8 ± 0.6 | 1.3 ± 0.2 |
| CUR + this compound (ILE) | 238.9 ± 39.5 | 0.9 ± 0.1 | 9.0 ± 1.5 | 1321.4 ± 220.2 | 5.1 ± 0.9 | 1.1 ± 0.2 |
* Indicates a significant difference (p < 0.05) compared to the Curcumin Alone group.
Table 2: Comparative Pharmacokinetics of Piperine (PIP) and this compound (ILE). [1][5]
| Compound | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC(0-tn) (ng·h/mL) |
| Piperine (PIP) | 215.4 ± 35.6 | 1.0 ± 0.2 | 4.5 ± 0.8 | 876.5 ± 145.2 |
| This compound (ILE) | 285.4 ± 47.2 | 1.7 ± 0.3 | 2.7 ± 0.5 | 1157.8 ± 191.9 |
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Study in Sprague-Dawley (SD) Rats
This protocol outlines a typical experimental design for evaluating the effect of this compound on the bioavailability of a test compound.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (12-16 hours) before drug administration, with free access to water.
2. Drug Formulation and Administration:
-
Prepare a suspension of the test compound and this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the formulations orally via gavage.
-
Typical treatment groups:
-
Group 1: Test compound alone.
-
Group 2: Test compound co-administered with this compound.
-
Group 3 (Optional): Test compound co-administered with Piperine (as a positive control).
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Analyze the plasma concentrations of the test compound and its major metabolites using a validated analytical method, such as HPLC-UV or LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC, Vd, CL) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any differences between the treatment groups.
Protocol 2: HPLC-UV Method for Simultaneous Determination of Curcumin, Piperine, and this compound
This protocol is adapted from a study on the bioavailability enhancement of curcumin.[1]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1200 or equivalent.
-
Column: Gemini-NX C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) : 2% Acetic Acid in water (58:42, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelengths: 420 nm (for Curcumin), 340 nm (for Piperine), and 323 nm (for this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Process these samples in the same manner as the study samples to construct a calibration curve and validate the assay.
Visualizations
Caption: Hypothesized mechanism of this compound in enhancing drug bioavailability.
Caption: Experimental workflow for an in-vivo pharmacokinetic study.
Caption: Logical relationship in a bioavailability enhancement study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
Application Notes and Protocols for the Combined Use of Ilepcimide and Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the current understanding and potential applications of the combined use of Ilepcimide and curcumin (B1669340). This compound, an anticonvulsant and analog of piperine (B192125), has been investigated for its potential to enhance the bioavailability of curcumin, a polyphenol with a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This document outlines the known mechanisms of action, summarizes key pharmacokinetic data, and provides detailed protocols for preclinical evaluation of this combination. The information is intended to guide researchers in designing experiments to explore the synergistic potential of this compound and curcumin in various disease models.
Rationale for Combination Therapy
Curcumin's therapeutic potential is often limited by its poor oral bioavailability due to rapid metabolism and systemic elimination. Piperine, a natural compound found in black pepper, is a well-known bioavailability enhancer of curcumin. This compound, being a synthetic analog of piperine, has been investigated for a similar role. A key preclinical study has demonstrated that this compound can significantly improve the plasma concentration of curcumin's primary metabolite, dihydrocurcumin (B1670591) (DHC), in rats, suggesting its potential to enhance the therapeutic efficacy of curcumin.[1][2]
Mechanisms of Action
This compound:
-
Primarily acts as an anticonvulsant.[1]
-
Modulates the gamma-aminobutyric acid (GABA) system, enhancing inhibitory neurotransmission.
-
Inhibits neuronal sodium channels, reducing neuronal excitability.
-
Exhibits serotonergic activity.
Curcumin:
-
Possesses potent anti-inflammatory, antioxidant, and anticancer properties.
-
Modulates multiple signaling pathways, including:
-
NF-κB Pathway: Downregulates the activation of NF-κB, a key regulator of inflammation and cell survival.[3]
-
MAPK Pathways (ERK, JNK, p38): Modulates the activity of mitogen-activated protein kinases involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Inhibits this critical pathway involved in cell growth, survival, and proliferation.
-
JAK/STAT Pathway: Suppresses the activation of the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.
-
-
Induces apoptosis in cancer cells and inhibits tumor growth and metastasis.[4][5][6][7]
Data Presentation
Pharmacokinetic Data of Curcumin Metabolite (Dihydrocurcumin) with this compound Co-administration in Rats
The following table summarizes the pharmacokinetic parameters of dihydrocurcumin (DHC) in Sprague-Dawley rats following oral administration of curcumin alone and in combination with this compound. The data is adapted from a preclinical study that highlights the bioavailability-enhancing effect of this compound.[1]
| Group | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (0-t) (ng/mL*h) |
| Curcumin Alone | 185.3 ± 45.7 | 1.3 ± 0.5 | 1.2 ± 0.4 | 456.7 ± 123.5 |
| Curcumin + this compound | 279.3 ± 68.9 | 0.9 ± 0.2 | 4.3 ± 1.1 | 987.6 ± 234.1 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Half-life; AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
Experimental Protocols
In Vivo Pharmacokinetic Study of Curcumin and this compound Combination
This protocol is based on the methodology from a study comparing the effects of piperine and this compound on curcumin pharmacokinetics in rats.[1]
Objective: To determine the pharmacokinetic profile of curcumin and its metabolites when co-administered with this compound in a rodent model.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Curcumin (purity >95%)
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into two groups:
-
Group 1: Curcumin alone (e.g., 200 mg/kg)
-
Group 2: Curcumin (e.g., 200 mg/kg) + this compound (e.g., 20 mg/kg)
-
-
Drug Preparation: Prepare a homogenous suspension of curcumin and this compound in the vehicle.
-
Administration: Administer the drug suspensions orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of curcumin and its metabolites (e.g., dihydrocurcumin) using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) using appropriate software.
In Vitro Assessment of Synergistic Anticancer Effects
This protocol provides a framework for evaluating the potential synergistic anticancer effects of this compound and curcumin in a cancer cell line. The methodology is adapted from studies on curcumin and piperine combinations.[8][9]
Objective: To determine if the combination of this compound and curcumin exhibits synergistic cytotoxicity and anti-proliferative effects in a cancer cell line.
Materials:
-
Cancer cell line (e.g., pancreatic, breast, colon cancer)
-
Cell culture medium and supplements
-
Curcumin and this compound stock solutions (in DMSO)
-
96-well plates
-
MTT or similar cell viability assay kit
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Western blot reagents and antibodies (for signaling pathway analysis)
Procedure:
A. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of curcumin alone, this compound alone, and their combination in a fixed ratio for 24, 48, and 72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the IC50 values for each treatment. Use the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
B. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treatment: Treat cells with IC50 concentrations of curcumin, this compound, and their combination for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
C. Western Blot Analysis for Signaling Pathways:
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in relevant signaling pathways (e.g., p-NF-κB, p-Akt, p-ERK, cleaved caspase-3).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the protein bands to assess changes in protein expression and phosphorylation.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Curcumin
References
- 1. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin suppresses the Wnt/β-catenin signaling pathway by inhibiting NKD2 methylation to ameliorate intestinal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin induces apoptotic cell death in human pancreatic cancer cells via the miR-340/XIAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Curcumin- and Piperine-Loaded Emulsomes as Combinational Treatment Approach Enhance the Anticancer Activity of Curcumin on HCT116 Colorectal Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ilepcimide Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilepcimide, also known as antiepilepsirine, is a synthetic anticonvulsant and a piperidine (B6355638) derivative.[1][2] It was developed as an analogue of piperine (B192125), the primary pungent compound in black pepper.[1][3] this compound's mechanism of action is multifaceted, targeting several key pathways involved in neuronal excitability. Its primary therapeutic potential lies in the management of epilepsy, and it has been used clinically in China for several decades.[4]
A significant challenge in the preclinical evaluation of this compound is its physicochemical properties, particularly its poor aqueous solubility, which complicates the preparation of formulations suitable for in vivo administration. This document provides detailed application notes and protocols for the formulation and administration of this compound for in vivo research, summarizing key quantitative data and experimental procedures.
Physicochemical Properties
A clear understanding of this compound's properties is crucial for selecting an appropriate formulation strategy. Key data are summarized in Table 1. Its lipophilic nature facilitates crossing the blood-brain barrier but necessitates the use of non-aqueous or co-solvent systems for formulation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | PubChem CID 641115 |
| Molar Mass | 259.30 g/mol | PubChem CID 641115 |
| Appearance | Crystalline Alkaloid | Inferred from Piperine |
| Aqueous Solubility | >38.9 µg/mL (at pH 7.4) | PubChem CID 641115 |
| LogP | 2.8 | PubChem CID 641115 |
| Synonyms | Antiepilepserine | Wikipedia |
Table 1: Summary of key physicochemical properties of this compound.
Formulation Protocols
The selection of a vehicle is critically dependent on the intended route of administration and the required dose. Due to this compound's low water solubility, organic solvents, co-solvent systems, or advanced formulations like nanoparticles may be required.
Vehicle Selection
-
Oral Administration (Gavage): For oral studies, vehicles that can fully solubilize the compound are preferred to ensure consistent absorption. Dimethyl sulfoxide (B87167) (DMSO) has been successfully used as a solvent for this compound in studies with rats.[5]
-
Parenteral Administration (e.g., Subcutaneous): For injections, the formulation must be sterile and biocompatible. Co-solvent systems are often employed. A common approach for lipophilic compounds is to use a mixture of solvents such as Polyethylene Glycol (PEG), ethanol, and a final dilution in saline or PBS. The concentration of organic solvents should be minimized to avoid tissue irritation.[6]
Example Formulation for Oral Gavage (DMSO-Based)
This protocol is based on a method used for administering this compound to rats.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Precision balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Weigh the this compound powder accurately and place it into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the final target concentration.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. A brief, gentle warming may aid dissolution but should be done with caution.
-
Prepare the formulation fresh on the day of the experiment.
| Component | Example Concentration | Role | Notes |
| This compound | 20 mg/mL | Active Pharmaceutical Ingredient (API) | Adjust based on target dose (mg/kg) and dosing volume (mL/kg). |
| DMSO | q.s. to final volume | Solvent | A universal organic solvent capable of dissolving this compound.[5] |
Table 2: Example formulation components for oral gavage.
Illustrative Formulation for Subcutaneous Injection (Co-Solvent Based)
This protocol is a standard, illustrative method for formulating poorly water-soluble compounds for parenteral administration.[6] Note: This specific formulation should be validated for this compound stability and tolerability before use.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol (100%, dehydrated)
-
Sterile Saline (0.9% NaCl)
-
Sterile, sealed vials
Protocol:
-
Prepare the co-solvent vehicle by mixing PEG 400 and Ethanol in the desired ratio (e.g., 1:1 v/v).
-
Weigh the required amount of this compound and add it to the co-solvent vehicle.
-
Vortex or sonicate until the compound is fully dissolved.
-
On the day of injection, dilute this stock solution with sterile saline to the final desired concentration. For example, a 1:2 dilution would result in a final vehicle composition of 25% PEG 400, 25% Ethanol, and 50% Saline.
-
The final concentration of organic solvents should be kept as low as possible (typically <50% total) to minimize local irritation. A vehicle-only control group is mandatory.
In Vivo Administration Protocols
The following are detailed protocols for common administration routes in mice. All procedures must be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.
Experimental Workflow Overview
The general workflow for an in vivo study involving this compound follows a logical sequence from preparation to data analysis.
Protocol: Oral Gavage in Mice
Oral gavage is used for the precise oral administration of a liquid formulation directly into the stomach.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice, with a flexible or ball tip).[7][8]
-
1 mL syringes
-
Animal scale
| Mouse Weight (grams) | Gavage Needle Gauge | Max Volume (mL) |
| 15 - 20 | 22G | 0.20 |
| 20 - 25 | 20G | 0.25 |
| 25 - 35 | 18G | 0.35 |
Table 3: Recommended parameters for oral gavage in mice. The general maximum volume is 10 mL/kg.[8][9]
Procedure:
-
Preparation: Weigh the mouse and calculate the exact volume of the formulation to administer. Fill the syringe and attach the gavage needle.
-
Restraint: Firmly but gently restrain the mouse by scruffing the neck and back to immobilize the head. The head and body should form a straight line to facilitate passage of the needle.[9]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[7]
-
Advancement: Gently pass the needle down the esophagus. There should be no resistance. If resistance is met, stop immediately and withdraw. Forcing the needle can cause fatal perforation of the esophagus or trachea.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the substance over 2-3 seconds.[9]
-
Withdrawal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor closely for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[10]
Protocol: Subcutaneous (SC) Injection in Mice
This route is used to administer a substance into the space between the skin and the underlying muscle.
Materials:
-
Prepared this compound formulation (must be sterile)
-
Sterile syringes (e.g., 0.5-1 mL)
-
70% Isopropyl alcohol wipes
-
Animal scale
| Species | Needle Gauge | Max Volume per Site |
| Mouse | 25 - 27 G | 5 mL/kg |
Table 4: Recommended parameters for subcutaneous injection in mice.[11][12]
Procedure:
-
Preparation: Weigh the mouse and calculate the injection volume. Draw the formulation into a sterile syringe using a fresh needle.
-
Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulder area.
-
Site Preparation: The most common injection site is the loose skin around the neck and shoulders. Disinfecting the site with an alcohol wipe is recommended.[12]
-
Tenting: Lift the scruffed skin to create a "tent" upward.[12]
-
Insertion: Insert the needle, bevel facing up, into the base of the tented skin, parallel to the body.[11]
-
Aspiration: Gently pull back on the plunger. If no blood enters the syringe, you are correctly positioned in the subcutaneous space. If blood appears, withdraw the needle and attempt again at a different site with a fresh needle.[11][13]
-
Injection: Depress the plunger smoothly to administer the substance. A small bleb or bubble will form under the skin.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a moment if needed. Return the animal to its cage and monitor.
Mechanism of Action & Signaling Pathways
This compound exerts its anticonvulsant effects through a multi-target mechanism, primarily involving the modulation of neuronal excitability at the synapse.
The primary mechanisms include:
-
Inhibition of Voltage-Gated Sodium Channels (NaV): this compound tonically inhibits NaV channels in a concentration- and voltage-dependent manner. It reduces the influx of sodium ions by shifting the channel's inactivation state to more negative potentials and delaying its recovery from inactivation.[4] This action reduces sustained high-frequency neuronal firing characteristic of seizures.
-
Enhancement of GABAergic Inhibition: Like many anticonvulsants, this compound is understood to enhance the activity of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[14] This action increases chloride ion influx into the postsynaptic neuron, causing hyperpolarization and making it less likely to fire an action potential.
-
Stimulation of the Serotonergic System: this compound has been shown to stimulate the synthesis of serotonin (B10506) (5-HT). It increases the brain levels of the precursor tryptophan and the 5-HT metabolite 5-HIAA, and it can promote the release of 5-HT from synaptosomes.[15] This serotonergic activity may contribute to its overall anticonvulsant and neurological effects.
References
- 1. Fundamental Neurochemistry Review: GABAA receptor neurotransmission and epilepsy: Principles, disease mechanisms and pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibited sodium channel activity in mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]
- 8. ClinPGx [clinpgx.org]
- 9. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. mdpi.com [mdpi.com]
- 12. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stimulation of serotonin synthesis in rat brain after antiepilepsirine, an antiepileptic piperine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Ilepcimide for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ilepcimide, also known as antiepilepsirine, is a synthetic piperidine (B6355638) derivative and an analogue of piperine (B192125), the primary bioactive compound in black pepper.[1][2] It was developed as an anticonvulsant and has demonstrated serotonergic activity.[2] Like many organic small molecules, this compound is hydrophobic, which presents a challenge for its dissolution in aqueous media required for in vitro experiments.
The proper solubilization of test compounds is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. Incomplete dissolution can lead to inaccurate compound concentrations and potential precipitation in the culture medium, causing artifacts and cytotoxicity unrelated to the compound's pharmacological activity.
This document provides a detailed protocol for the effective dissolution and use of this compound for in vitro research. It includes information on recommended solvents, preparation of high-concentration stock solutions, and subsequent dilution to working concentrations in cell culture media.
Data Presentation: Solubility and Storage
Successful in vitro studies depend on the correct preparation and storage of the test compound. The following table summarizes the key physicochemical properties and handling recommendations for this compound.
| Parameter | Recommendation / Data | Source / Rationale |
| Chemical Formula | C₁₅H₁₇NO₃ | [2] |
| Molar Mass | 259.305 g/mol | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO), Cell Culture Grade | This compound is reported to be well-dissolved in DMSO.[1] |
| Recommended Stock Conc. | 10-100 mM in 100% DMSO | Prepares a high-concentration stock to minimize the final solvent volume in culture. |
| Final DMSO in Media | ≤ 0.5% , with ≤ 0.1% being ideal for most cell lines. | High concentrations of DMSO can be cytotoxic; always include a vehicle control.[3][4] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Minimizes degradation from repeated freeze-thaw cycles.[3] |
| Solution Stability | Stable when frozen for at least 15 days and can withstand multiple freeze-thaw cycles.[1] | Based on stability data in biological matrices.[1] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (M.W. 259.305 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe (optional, for sterilization)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 259.305 g/mol x 1000 mg/g = 25.93 mg
-
Weigh Compound: Using a calibrated analytical balance, carefully weigh 25.93 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Complete Solubilization: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid solubilization.[3]
-
-
Sterilization (Optional): For applications requiring absolute sterility, the DMSO stock solution can be sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile, light-protected tube.
-
Storage and Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Diluting Stock Solution into Cell Culture Medium
This protocol describes the preparation of a final working solution for treating cells. It is critical to avoid compound precipitation during this step.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Retrieve one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution required to achieve the desired final working concentration in your culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM: V₁ (Stock) = (C₂ (Final) x V₂ (Final)) / C₁ (Stock) V₁ (Stock) = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL Final DMSO % = (10 µL / 10,000 µL) x 100 = 0.1%
-
Prepare Working Solution: Add the calculated volume (10 µL) of the this compound stock solution directly to the 10 mL of pre-warmed culture medium. Immediately mix thoroughly by gently pipetting up and down or swirling the flask. Do not add the medium to the concentrated stock.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equivalent volume of culture medium (10 mL). This is essential to distinguish the effects of this compound from any effects of the solvent.[3]
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control. Ensure even distribution across the culture vessel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound for in vitro experiments.
Potential Signaling Pathways
This compound is an analogue of piperine. While the specific pathways modulated by this compound require direct experimental validation, it may act on pathways similar to those affected by piperine. Piperine is known to regulate multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis.[5][6]
References
- 1. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Ilepcimide Brain Tissue Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Ilepcimide, an anticonvulsant piperidine (B6355638) derivative, from brain tissue. The methodologies outlined are essential for pharmacokinetic studies, drug metabolism research, and toxicological analyses. The protocols are designed to be comprehensive, offering various approaches to suit different laboratory capabilities and research needs.
Introduction to this compound
This compound, also known as antiepilepserine, is a synthetic derivative of piperine, the primary alkaloid in black pepper.[1][2] It functions as an anticonvulsant with a multi-faceted mechanism of action.[3][4][5] Its therapeutic effects are attributed to its modulation of several key neurological pathways:
-
GABAergic System Enhancement: this compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, which helps to stabilize neuronal activity.[3]
-
Sodium Channel Inhibition: It inhibits neuronal sodium channels, reducing the frequency of action potentials and thus contributing to its anticonvulsant properties.[3]
-
Serotonergic Activity: this compound has been shown to stimulate serotonin (B10506) synthesis in the brain.[5]
-
Glutamate (B1630785) Receptor Modulation: It may act as a selective agonist for glutamate receptor subtypes like NMDA and AMPA, which are crucial for synaptic plasticity.[4]
-
Neuroprotective Effects: Studies suggest this compound exhibits neuroprotective properties by upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and activating the NRF2 antioxidant pathway.[4][6]
-
DHODH Inhibition: It can inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis, which may contribute to its effects in conditions like multiple sclerosis.[6]
Given its complex interactions within the central nervous system, accurate quantification of this compound in brain tissue is critical for understanding its distribution, efficacy, and safety profile.
Experimental Protocols for this compound Extraction
The extraction of small molecules like this compound from complex biological matrices such as brain tissue requires careful sample preparation to remove interfering substances like proteins and lipids.[7][8] The choice of method can significantly impact the recovery and accuracy of quantification.[7][8] Below are three common and effective extraction protocols.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation.
Workflow for Protein Precipitation:
Caption: Workflow for this compound extraction using protein precipitation.
Detailed Steps:
-
Tissue Homogenization:
-
Accurately weigh 200-500 mg of frozen brain tissue.[9]
-
Homogenize the tissue on ice in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a 1:3 or 1:4 weight-to-volume ratio using a mechanical homogenizer or sonicator.
-
-
Protein Precipitation:
-
To 100 µL of brain homogenate, add 300 µL of a cold protein precipitant. A mixture of 90% acetonitrile and 10% methanol (B129727) with 1% acetic acid is effective for this compound.[2] Acetonitrile is a commonly used precipitating agent for antiepileptic drugs.[10]
-
Vortex the mixture vigorously for 3-5 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing this compound and transfer it to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water).
-
-
Analysis:
-
The reconstituted sample is ready for injection into an LC-MS/MS or HPLC-UV system for quantification.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic method that separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). It can provide cleaner extracts than PPT.
Detailed Steps:
-
Tissue Homogenization:
-
Prepare brain tissue homogenate as described in Protocol 2.1.
-
-
pH Adjustment:
-
Adjust the pH of the homogenate to an alkaline value (e.g., pH 9-10) using a suitable buffer or a small volume of a base like sodium hydroxide (B78521) to ensure this compound is in its non-ionized form, enhancing its solubility in organic solvents.
-
-
Extraction:
-
Add 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture like chloroform:ethyl acetate:ethanol).
-
Vortex or shake vigorously for 10-15 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer containing this compound to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analysis:
-
Inject the sample into the analytical instrument.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a high degree of selectivity and can yield very clean extracts. It is particularly useful for complex matrices or when low detection limits are required.
Detailed Steps:
-
Tissue Homogenization and Pre-treatment:
-
Prepare brain tissue homogenate as in Protocol 2.1.
-
The supernatant from the protein precipitation step can be directly used for SPE after dilution with an appropriate buffer to ensure proper binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) by passing methanol followed by equilibration with water or a specific buffer as per the manufacturer's instructions.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.
-
-
Elution:
-
Elute this compound from the cartridge using a small volume of a strong solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of acid or base to disrupt the interaction with the sorbent).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Proceed with LC-MS/MS or HPLC-UV analysis.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the extraction and analysis of this compound and other antiepileptic drugs from biological matrices. These values can serve as a benchmark for method development and validation.
Table 1: this compound Extraction and Quantification Parameters in Rat Brain Homogenate
| Parameter | Value | Method | Reference |
| Recovery | >100% | Protein Precipitation | Yuan et al., 2021[2] |
| LOD | 10.0 ng/mL | HPLC-UV | Yuan et al., 2021[2] |
| LOQ | 33.3 ng/mL | HPLC-UV | Yuan et al., 2021[2] |
| Intra-day Precision | < 2.5% | HPLC-UV | Yuan et al., 2021[2] |
| Inter-day Precision | < 1.4% | HPLC-UV | Yuan et al., 2021[2] |
Table 2: Comparative Quantitative Data for Other Antiepileptic Drugs
| Drug | Matrix | Extraction Method | Recovery (%) | LOQ | Analytical Method |
| Carbamazepine | Blood/Liver | SPE | >50% | - | GC-MS |
| Topiramate | Plasma | Protein Precipitation | - | 1.45 mg/L | LC-MS/MS[11] |
| Gabapentin | Plasma | Protein Precipitation | - | 0.73 mg/L | LC-MS/MS[11] |
| Lamotrigine | Plasma | Protein Precipitation | - | 0.77 mg/L | LC-MS/MS[11] |
| Rufinamide | Saliva | Protein Precipitation | - | 0.25 µg/mL | HPLC-UV |
This compound-Related Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
4.1. GABAergic Synapse
Caption: this compound enhances GABA-A receptor activity, leading to neuronal hyperpolarization.
4.2. Serotonergic Synapse
Caption: this compound stimulates the synthesis of serotonin, a key mood-regulating neurotransmitter.
4.3. Voltage-Gated Sodium Channel
Caption: this compound inhibits voltage-gated sodium channels, reducing neuronal excitability.
4.4. NRF2 Antioxidant Pathway
Caption: this compound may exert neuroprotective effects by activating the NRF2 antioxidant pathway.
4.5. DHODH Inhibition Pathway
Caption: this compound inhibits DHODH, a key enzyme in pyrimidine synthesis, impacting T-cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. msacl.org [msacl.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ilepcimide HPLC-UV Assay Parameters
Welcome to the technical support center for the HPLC-UV analysis of Ilepcimide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for an HPLC-UV assay of this compound?
A1: A good starting point for an isocratic reversed-phase HPLC-UV method for this compound, particularly when analyzing it alongside other compounds like curcumin, involves the parameters listed in the table below. These parameters can be optimized for specific analytical needs.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Gemini-NX C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (ACN) : 2% Acetic Acid (HAc) in water (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 323 nm for this compound |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
Q2: What is the chemical structure and what are some key properties of this compound relevant to HPLC analysis?
A2: this compound, also known as antiepilepserine, is a piperidine (B6355638) derivative.[1][2] Understanding its structure is crucial for chromatographic method development. As a basic compound, it may exhibit secondary interactions with residual silanol (B1196071) groups on silica-based columns, potentially leading to peak tailing.[3]
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molar Mass | 259.30 g/mol |
| Chemical Class | Piperidine Derivative, Benzodioxole |
| IUPAC Name | (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one |
Source: PubChem CID 641115[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.
Peak Shape Problems
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing is a common issue, especially with basic compounds like this compound.[3]
| Cause | Solution |
| Secondary Silanol Interactions | Ensure the mobile phase is adequately buffered or acidified (e.g., with 2% acetic acid) to suppress the ionization of silanol groups. Using an end-capped column is also recommended.[3] |
| Column Overload | Reduce the sample concentration or injection volume.[3] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column.[5] If the column is old or contaminated, flush it with a strong solvent or replace it.[3] |
| Dead Volume | Check all fittings and tubing for proper connections to minimize extra-column volume.[6] |
Q4: I am observing peak splitting for the this compound peak. How can I resolve this?
A4: Peak splitting can arise from several factors related to the column, sample, or injection technique.[3]
| Cause | Solution |
| Partially Blocked Column Frit | Backflush the column to dislodge any particulates. If the problem persists, the frit may need replacement.[6] |
| Column Void | A void at the column inlet can cause the sample to travel through different paths, leading to a split peak.[6] This often requires column replacement. |
| Sample Solvent Incompatibility | The sample solvent should be as close in composition to the mobile phase as possible.[6] If a stronger solvent is used for sample dissolution, reduce the injection volume.[7] |
| Co-elution with an Impurity | If the split is not observed in a pure standard, it may be an impurity in the sample. Optimize the mobile phase composition or gradient to resolve the two peaks. |
Baseline and Retention Time Issues
Q5: My chromatogram shows significant baseline noise. What should I check?
A5: A noisy baseline can interfere with the accurate quantification of this compound.
| Cause | Solution |
| Mobile Phase Issues | Ensure all solvents are of HPLC grade and have been properly degassed.[8][9] Contamination in the mobile phase can also contribute to noise.[10] |
| Detector Lamp Failure | A failing UV lamp can cause erratic baseline behavior. Check the lamp's energy output and replace it if necessary.[8] |
| Pump Malfunction | Inconsistent solvent delivery from the pump can lead to baseline fluctuations. Check for leaks and ensure the pump seals are in good condition.[10][11] |
| Air Bubbles in the System | Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[9] Purge the pump and ensure all mobile phase lines are free of air. |
Q6: The retention time of my this compound peak is shifting between injections. What could be the cause?
A6: Consistent retention times are crucial for peak identification and quantification.
| Cause | Solution |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections, typically 10-20 column volumes.[12] |
| Changes in Mobile Phase Composition | If preparing the mobile phase online, ensure the pump is mixing the solvents accurately.[13] For manually prepared mobile phases, ensure it is well-mixed and that volatile components have not evaporated.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[13][14] |
| System Leaks | Even small leaks in the system can cause fluctuations in flow rate and, consequently, retention times.[11][14] Carefully inspect all fittings and connections. |
Experimental Protocols
Protocol 1: HPLC Method Validation for this compound Assay
This protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17][18][19]
1. Specificity:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of this compound standard.
-
Perform forced degradation studies (see Protocol 2) to demonstrate that the method can resolve this compound from its degradation products.
2. Linearity:
-
Prepare a series of at least five concentrations of this compound standard solution.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate and calculate the percentage recovery.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the this compound standard at 100% of the target concentration on the same day.[15]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results, which should typically be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the aqueous phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Assess the impact of these changes on the results.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing a stability-indicating HPLC method.[20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20][21]
1. Acid Hydrolysis:
-
Treat a solution of this compound with 1M HCl at an elevated temperature (e.g., 80°C) for a specified period.[22]
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Treat a solution of this compound with 1M NaOH at an elevated temperature (e.g., 80°C) for a specified period.[22]
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature.[22]
4. Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 100°C).[22]
-
Dissolve the heat-treated sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
For each condition, analyze the stressed sample along with a non-stressed control to assess the extent of degradation and the formation of any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC-UV method development and validation.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mastelf.com [mastelf.com]
- 4. This compound | C15H17NO3 | CID 641115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labtech.tn [labtech.tn]
- 6. silicycle.com [silicycle.com]
- 7. bvchroma.com [bvchroma.com]
- 8. uhplcs.com [uhplcs.com]
- 9. phenomenex.com [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. uhplcs.com [uhplcs.com]
- 14. restek.com [restek.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. actascientific.com [actascientific.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: Ilepcimide Synthesis
Disclaimer: The following content is based on publicly available information regarding analogous chemical syntheses. "Ilepcimide" is not a recognized compound in publicly available chemical literature as of the last update. This guide is intended for informational purposes for an audience of researchers, scientists, and drug development professionals and should be adapted based on specific, validated laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in the synthesis of complex organic molecules like this compound can often be attributed to several factors. These include incomplete reactions, degradation of starting materials or the product, and suboptimal reaction conditions. Specifically, moisture-sensitive steps are a primary concern, as the presence of water can lead to unwanted side reactions and decomposition of key intermediates. Another common issue is the purity of the reagents; impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.
Q2: How can I minimize the formation of the diastereomeric impurity, iso-Ilepcimide?
The formation of diastereomers such as iso-Ilepcimide is a common challenge in stereoselective synthesis. The choice of chiral catalyst and solvent system is critical in directing the stereochemical outcome of the reaction. For instance, using a less sterically hindered catalyst may not provide the necessary facial selectivity, leading to an increased ratio of the undesired diastereomer. Reaction temperature also plays a crucial role; running the reaction at a lower temperature can enhance the kinetic resolution between the two diastereomeric pathways, favoring the formation of the desired product.
Q3: My final product fails to meet the required purity specifications after chromatography. What are the likely reasons?
Post-chromatography purity issues can stem from several sources. Co-elution of impurities with a similar polarity to this compound is a frequent problem. This can be addressed by optimizing the chromatography conditions, such as changing the solvent gradient, using a different stationary phase, or employing an alternative purification technique like preparative HPLC. Incomplete removal of the solvent after purification can also lead to purity failures. Ensure that the product is thoroughly dried under high vacuum for an adequate period. Finally, the stability of the compound on the silica (B1680970) gel itself can be a factor; some compounds can degrade on acidic silica, in which case a neutral or basic stationary phase, or a different purification method, should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<60%) | Moisture in reaction | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Impure starting materials | Verify the purity of starting materials using techniques like NMR or LC-MS before starting the synthesis. | |
| Suboptimal reaction temperature | Optimize the reaction temperature. A lower temperature may be required to prevent side reactions, while a higher temperature might be needed to drive the reaction to completion. | |
| High Levels of iso-Ilepcimide (>5%) | Inappropriate chiral catalyst | Screen a variety of chiral catalysts to find one that provides the best stereoselectivity for your specific substrate. |
| Incorrect solvent polarity | The polarity of the solvent can influence the transition state of the stereoselective step. Test a range of solvents with varying polarities. | |
| Product Degradation | Air or light sensitivity | Handle the compound under an inert atmosphere and protect it from light, especially if it contains sensitive functional groups. |
| Unstable at room temperature | Store the final compound and key intermediates at recommended low temperatures (e.g., -20°C). |
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Aldol (B89426) Reaction Step in a Hypothetical this compound Synthesis
-
Preparation: All glassware was oven-dried at 120°C for at least 4 hours and allowed to cool under a stream of dry nitrogen.
-
Reaction Setup: To a stirred solution of the chiral catalyst (0.1 equivalents) in anhydrous dichloromethane (B109758) (10 mL) at -78°C under a nitrogen atmosphere, add the aldehyde starting material (1.0 equivalent).
-
Addition of Reagents: After stirring for 15 minutes, the ketone starting material (1.2 equivalents) is added dropwise over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) every hour.
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired aldol product.
Visualizations
Ilepcimide stability problems in solution
Technical Support Center: Ilepcimide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions related to the stability of this compound in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
1. Q: My this compound solution has turned a faint yellow. What does this indicate?
A: A yellowish discoloration in your this compound solution is often an early indicator of oxidative degradation. This compound's chemical structure, which includes a benzodioxole ring and a conjugated double bond system, is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[1] This can lead to the formation of chromophoric degradation products.
-
Recommendation:
2. Q: I'm observing a precipitate forming in my aqueous this compound solution. What could be the cause?
A: Precipitation can occur due to several factors:
-
Poor Solubility: this compound has low aqueous solubility. If the concentration exceeds its solubility limit in your chosen solvent system, it will precipitate.
-
pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Changes in the pH of your solution, perhaps due to the addition of other reagents, could decrease its solubility.
-
Degradation: One of the degradation pathways for compounds with amide bonds, like this compound, is hydrolysis. This can lead to the formation of degradants that may be less soluble than the parent compound, causing them to precipitate out of solution.
-
Recommendation:
-
Verify the solubility of this compound in your specific solvent and buffer system.
-
Control the pH of your solution with an appropriate buffer system.
-
If hydrolysis is suspected, analyze the precipitate and supernatant by HPLC to identify the components.
-
3. Q: My HPLC analysis shows a significant decrease in the this compound peak area over a short period. What is happening?
A: A rapid decrease in the main drug peak suggests chemical instability.[4] For this compound, the likely culprits are hydrolysis or oxidation. Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways.[5][6]
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule into a piperidine (B6355638) fragment and a substituted cinnamic acid derivative.
-
Oxidation: As mentioned, oxidation is a potential degradation pathway.
-
Photodegradation: Exposure to UV or fluorescent light can also cause degradation.[7]
-
Recommendation:
-
Perform a forced degradation study to understand the degradation profile.[8]
-
Ensure your HPLC method is a stability-indicating method, meaning it can separate the intact this compound from all potential degradation products.[9][10][11]
-
Control the temperature, pH, and light exposure of your solutions. Store solutions refrigerated and protected from light when not in use.[2]
-
Frequently Asked Questions (FAQs)
1. Q: What are the primary degradation pathways for this compound in solution?
A: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the benzodioxole ring and/or the conjugated system. Photodegradation is also a potential pathway.
2. Q: What are the optimal storage conditions for this compound stock solutions?
A: To minimize degradation, this compound stock solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light by using amber vials or covering containers with foil.
-
Prepared in a solvent where it exhibits good stability (e.g., DMSO, ethanol) and diluted into aqueous buffers immediately before use.
-
If using aqueous solutions for longer-term experiments, they should be buffered to a pH that minimizes hydrolysis (typically near neutral pH, but this needs to be experimentally determined).
3. Q: How can I develop a stability-indicating HPLC method for this compound?
A: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[12] The key steps are:
-
Forced Degradation: Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]
-
Method Development: Use a technique like reverse-phase HPLC with a C18 column. Optimize the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water gradient), flow rate, and detector wavelength to achieve baseline separation between the this compound peak and all degradation product peaks.[9]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in an aqueous solution at 1 mg/mL, demonstrating the impact of pH and temperature.
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| pH 3.0, 40°C | 24 | 85.2% |
| pH 7.0, 40°C | 24 | 98.5% |
| pH 10.0, 40°C | 24 | 72.1% |
| pH 7.0, 60°C | 24 | 91.3% |
This data indicates that this compound is most stable at neutral pH and is susceptible to both acid- and base-catalyzed hydrolysis, with the latter being more pronounced. Degradation is also accelerated by increased temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation products of this compound under various stress conditions.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution (in a sealed vial) in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions: 1.2 million lux hours and 200 W h/m²)[7].
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.[10]
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Visualizations
Caption: Hypothetical degradation pathways of this compound in solution.
Caption: Workflow for an this compound solution stability study.
References
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. rjpn.org [rjpn.org]
Technical Support Center: Ilepcimide Synthesis and Purification
Welcome to the technical support center for Ilepcimide. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Q1: My overall crude yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A1: Low crude yield is a frequent issue that can stem from several stages of the synthesis process. A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Materials | - Ensure the purity of piperic acid and the corresponding amine. - Use freshly opened or purified anhydrous solvents. |
| Incomplete Amide Coupling Reaction | - Optimize the stoichiometry of coupling agents (e.g., HATU, HBTU).[] - Ensure anhydrous conditions, as water can deactivate coupling agents.[2] - Screen different bases (e.g., DIPEA, triethylamine). |
| Side Reactions | - If using an acid chloride route, slow addition at low temperatures can minimize side reactions.[3] - In coupling reactions, monitor for and optimize against the formation of byproducts. |
| Product Loss During Work-up | - Optimize extraction pH to ensure this compound is in the organic layer. - Minimize the number of transfer steps.[4] - Ensure complete extraction by performing multiple extractions with fresh solvent. |
| Product Degradation | - Avoid prolonged exposure to harsh acidic or basic conditions during work-up. - If the molecule is light-sensitive, protect the reaction from light.[5] |
Q2: My purified this compound shows persistent impurities in the HPLC analysis. How can I improve the purity?
A2: Achieving high purity requires a combination of optimizing the reaction to minimize impurity formation and refining the purification strategy.
Common Impurities and Removal Strategies
| Impurity Type | Potential Source | Recommended Purification Strategy |
| Unreacted Piperic Acid | Incomplete coupling reaction. | - Acid/base extraction during work-up. - Optimize preparative HPLC gradient to improve separation. |
| Unreacted Amine | Incomplete coupling reaction. | - Acid/base extraction during work-up. - Optimize preparative HPLC gradient. |
| Coupling Agent Byproducts | Residue from the amide bond formation step. | - Aqueous washes during work-up. - Recrystallization. |
| Side-Reaction Products | Non-optimal reaction conditions. | - Recrystallization from a screened panel of solvents.[6] - Preparative HPLC with a high-resolution column. |
Troubleshooting Poor HPLC Peak Shape
| Problem | Potential Cause | Solution |
| Peak Tailing | - Silanol interactions with the column. - Column overload. | - Use a mobile phase with a competitive base (e.g., triethylamine). - Reduce sample injection volume or concentration.[7] |
| Peak Fronting | - Column overload. - Poor sample solubility in the mobile phase. | - Reduce sample injection volume or concentration. - Dissolve the sample in the mobile phase.[8] |
| Split Peaks | - Clogged column frit. - Column void. | - Reverse flush the column (if permissible). - Replace the column.[9] |
Frequently Asked Questions (FAQs)
Q3: What is a typical synthetic route for this compound?
A3: As a piperine (B192125) analog, this compound can likely be synthesized via the formation of an amide bond between a piperic acid derivative and a suitable amine. A common laboratory-scale approach involves the use of a peptide coupling agent.
Hypothetical Synthesis of this compound
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the primary method for quantifying purity and detecting impurities. A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the main product and any impurities, which helps in troubleshooting side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can help identify impurities if they are present in sufficient quantities.
Q5: How can I optimize the recrystallization of this compound to improve purity and yield?
A5: Successful recrystallization depends on the choice of solvent and the cooling process.
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. A solvent screen using small amounts of product is recommended. Common solvents to test include ethanol, isopropanol, acetonitrile (B52724), and ethyl acetate, or mixtures thereof.
-
Cooling Rate: Slow cooling generally leads to larger, purer crystals.[6][10] Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: Introducing a small seed crystal of pure this compound can induce crystallization and promote the formation of the desired crystal form.[6]
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[11]
Experimental Protocols
Protocol 1: Amide Coupling for this compound Synthesis (Exemplary)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperic acid (1.0 eq).
-
Dissolve the acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add the corresponding amine (1.0-1.1 eq) to the solution.
-
In a separate vial, dissolve the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in the same anhydrous solvent.
-
Slowly add the coupling agent solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with an aqueous work-up to remove the coupling agent byproducts and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (likely in the 320-340 nm range, similar to piperine).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
References
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Piperine - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. hplc.eu [hplc.eu]
- 8. ijsdr.org [ijsdr.org]
- 9. lcms.cz [lcms.cz]
- 10. How to Optimize Your Crystallizer Tank for Better Yield | Zhanghua [filter-dryer.com]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Ilepcimide In Vivo Experiments: A Technical Support Center
Welcome to the technical support center for Ilepcimide in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing their preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an anticonvulsant?
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analogue of piperine (B192125), the primary bioactive compound in black pepper.[1][2] Its anticonvulsant properties are believed to stem from a multi-faceted mechanism of action that includes:
-
Modulation of the GABAergic system: Enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain.
-
Inhibition of sodium channels: Reducing neuronal excitability by blocking sodium channels.[3]
-
Serotonergic activity: Influencing the serotonin (B10506) system, which can play a role in seizure control.[1]
Q2: What are the appropriate animal models to test the anticonvulsant efficacy of this compound?
Standard preclinical screening for anticonvulsant drugs typically involves a battery of rodent seizure models. The choice of model depends on the type of seizure activity you aim to investigate. Commonly used models include:
-
Maximal Electroshock Seizure (MES) Test: This model induces generalized tonic-clonic seizures and is useful for identifying drugs that prevent seizure spread.
-
Pentylenetetrazole (PTZ) Seizure Model: This chemical-induced seizure model is used to screen drugs effective against myoclonic and absence seizures.
-
6-Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures.
Q3: How should this compound be formulated for in vivo administration?
The solubility of this compound is a critical factor for successful in vivo experiments. According to PubChem, this compound has a solubility of >38.9 µg/mL at pH 7.4.[4] For oral administration in rats, a mixture of 80% DMSO and 20% ethanol (B145695) has been successfully used as a vehicle for this compound.[5] It is crucial to ensure the compound is fully dissolved and the formulation is stable.
Q4: What are the potential side effects or toxicity associated with this compound?
While specific toxicity data for this compound is limited, information on its analogue, piperine, can provide some guidance. High doses of piperine in rodents have been associated with:
-
Neurotoxicity: High doses of piperine have been shown to impair hippocampal long-term potentiation and may cause neuronal loss.[6]
-
Reproductive Toxicity: Disturbances in spermatogenesis have been observed in male rats with daily administration of piperine.[7]
-
Gastrointestinal Issues: High oral doses in rats have led to hemorrhage in the stomach.[7]
-
General Toxicity: Lethal doses in rodents have been reported to cause convulsions and respiratory paralysis.[8][9]
It is crucial to conduct dose-response studies to determine the therapeutic window for this compound and to monitor for any adverse effects during your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or Lack of Anticonvulsant Effect
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | - Conduct a dose-response study to determine the effective dose range of this compound in your chosen animal model. - Review the literature for effective doses of similar piperidine derivatives in anticonvulsant studies.[10] |
| Poor Bioavailability | - Ensure proper formulation and complete solubilization of this compound. Consider using vehicles known to enhance solubility, such as DMSO or cyclodextrins.[5][11] - For oral administration, consider the timing of administration in relation to feeding, as this can affect absorption. |
| Incorrect Administration Technique | - For intravenous (IV) or intraperitoneal (IP) injections, ensure the correct technique is used to avoid misadministration. - For oral gavage, ensure the compound is delivered directly to the stomach. |
| Animal Strain or Species Differences | - Be aware that different strains and species of rodents can have varying sensitivities to convulsant agents and therapeutic drugs.[12] |
| Metabolism of this compound | - this compound is metabolized by the cytochrome P450 system. Co-administration of other compounds that induce or inhibit these enzymes could alter the efficacy of this compound.[13] |
Problem 2: Observed Adverse Effects or Toxicity
| Possible Cause | Troubleshooting Steps |
| Dose is too High | - Reduce the dose of this compound. Refer to toxicity data for piperine as a starting point for identifying potentially toxic dose ranges.[7][8][9] - Carefully observe animals for any signs of distress, neurotoxicity (e.g., ataxia, sedation), or gastrointestinal issues. |
| Vehicle Toxicity | - Ensure the chosen vehicle and its concentration are well-tolerated by the animals. Run a vehicle-only control group to assess any background effects. |
| Acute Toxic Reaction | - In case of severe adverse events like seizures or respiratory distress following administration, immediately discontinue the experiment for that animal and provide supportive care if possible.[8] Review your dosing calculations and formulation preparation. |
Problem 3: Unexpected Results in a Specific Seizure Model
| Possible Cause | Troubleshooting Steps |
| Model-Specific Drug Efficacy | - this compound's mechanism of action may make it more effective in certain seizure models than others. For example, a drug that primarily affects sodium channels may be highly effective in the MES test but less so in the PTZ test.[3] |
| Procedural Variability in the Seizure Model | - Ensure strict adherence to the established protocol for the seizure model being used. Minor variations in stimulus intensity (for MES and 6-Hz) or convulsant dose (for PTZ) can significantly impact results.[14][15] |
| Pharmacokinetic and Pharmacodynamic Mismatch | - The timing of peak drug concentration in the brain may not coincide with the timing of the seizure induction. Conduct pharmacokinetic studies to determine the Tmax of this compound in your model to optimize the pre-treatment interval. |
Data Presentation
Table 1: Summary of In Vivo Anticonvulsant Studies with Piperine
| Animal Model | Species | Piperine Dose | Route of Administration | Observed Effect | Reference |
| Pentylenetetrazole (PTZ)-induced seizures | Mice | 30, 50, 70 mg/kg | i.p. | Significantly delayed the onset of seizures. | [16] |
| Picrotoxin (PIC)-induced seizures | Mice | 30, 50, 70 mg/kg | i.p. | Significantly delayed the onset of seizures. | [16] |
| Maximal Electroshock (MES)-induced seizures | Mice | 5, 10, 20 mg/kg | i.p. | Decreased mortality. | [3] |
Table 2: Reported LD50 Values for Piperine in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Male Mice | i.v. | 15.1 | [8][9] |
| Male Mice | i.p. | 43 | [8][9] |
| Male Mice | s.c. | 200 | [8] |
| Male Mice | i.g. | 330 | [8][9] |
| Female Rats | i.p. | 33.5 | [8][9] |
| Female Rats | i.g. | 514 | [8][9] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test Protocol
-
Animal Preparation: Use adult male mice or rats, acclimated to the laboratory environment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the seizure induction.
-
Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Electrode Placement: Place corneal electrodes on the eyes.
-
Stimulation: Deliver an electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration, with appropriate current for the species).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
Pentylenetetrazole (PTZ)-Induced Seizure Protocol
-
Animal Preparation: Use adult male mice or rats, acclimated to the laboratory environment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Administration: Administer a convulsant dose of PTZ (typically 60-85 mg/kg) subcutaneously or intraperitoneally.
-
Observation: Place the animal in an observation chamber and record the latency to the first seizure and the severity of seizures over a 30-minute period. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
Visualizations
Caption: General experimental workflow for in vivo anticonvulsant testing.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Proposed mechanism of action for this compound's anticonvulsant effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Beijing Scrianen Pharmaceutical Co., Ltd. [scrianenapi.com]
- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H17NO3 | CID 641115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic effects of high-dose piperine on hippocampal synaptic transmission and synaptic plasticity in a rat model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Aspects of the Use of Isolated Piperine Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The analgesic and anticonvulsant effects of piperine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Ilepcimide Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Ilepcimide. The following information is designed to facilitate the effective use of this compound in a variety of experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as antiepilepserine, is an anticonvulsant and a piperidine (B6355638) derivative.[1] It is an analogue of piperine (B192125), the primary bioactive compound in black pepper.[1] Like piperine, this compound is a lipophilic molecule, which results in poor aqueous solubility. PubChem lists its aqueous solubility as greater than 38.9 µg/mL at a pH of 7.4, indicating it is sparingly soluble in aqueous solutions.[2] This low solubility can present significant challenges for in vitro and in vivo studies, affecting bioavailability, formulation, and the accuracy of experimental results.
Q2: What are the initial steps for dissolving this compound for my experiments?
For initial attempts at dissolving this compound, it is recommended to start with an organic solvent. A common and effective approach for preparing a stock solution for cell culture assays is to use high-purity, sterile dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." This typically occurs when a concentrated organic stock solution is rapidly diluted in the aqueous environment of the cell culture medium.
Here are some troubleshooting steps:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Gradual Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in solvent concentration can help maintain solubility.
-
Dropwise Addition with Agitation: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersal and avoid localized high concentrations.
-
Leverage Serum Proteins: If your experimental design permits, utilizing media containing fetal bovine serum (FBS) can aid in solubilization. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
Data Presentation: Solubility of Piperine (this compound Analogue) in Common Solvents
As a close structural analogue of this compound, the solubility of piperine provides a valuable reference for solvent selection.
| Solvent | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~10 - 62.5 | [3][4] |
| Ethanol | ~10 - 66.7 | [3][5] |
| Methanol | Soluble | [6] |
| Acetone | Highly Soluble | [7] |
| Chloroform | ~588 | [8] |
| Ether | ~27.8 | [8] |
| Water | ~0.04 | [9] |
Note: The solubility values can vary based on the purity of the compound, temperature, and the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molar Mass: 259.305 g/mol )[1]
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 2.59 mg of this compound powder.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Avoid overheating.
-
Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an this compound-HPMC Solid Dispersion by Freeze-Drying
This method aims to enhance the aqueous solubility of this compound by creating a solid dispersion with the hydrophilic polymer Hydroxypropyl Methylcellulose (HPMC). This protocol is adapted from a method for piperine.[7]
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC) 2910
-
Ethanol (20%)
-
Distilled water
-
Freeze-dryer
Procedure:
-
Prepare a 1:2 (w/w) ratio of this compound to HPMC 2910.
-
Disperse the HPMC in 40 mL of distilled water.
-
Dissolve the this compound in 10 mL of 20% ethanol.
-
Mix the two solutions and stir until a homogenous mixture is obtained.
-
Freeze the mixture at -80°C until completely solid.
-
Lyophilize the frozen mixture in a freeze-dryer until a dry powder is obtained.
-
The resulting solid dispersion can be used for dissolution studies or formulation development. A 1:2 (w/w) ratio of piperine to HPMC prepared by this method has been shown to increase the aqueous solubility of piperine by 7.88-fold.[7]
Protocol 3: Preparation of an this compound-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of this compound with β-cyclodextrin to improve its stability and solubility in aqueous solutions, based on a method for piperine.[5]
Materials:
-
This compound
-
β-cyclodextrin (β-CD)
-
Saturated solution of β-cyclodextrin in distilled water
-
Magnetic stirrer
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in distilled water.
-
Add an excess amount of this compound to the saturated β-cyclodextrin solution.
-
Stir the mixture vigorously on a magnetic stirrer for 24-48 hours at a constant temperature.
-
After stirring, filter the solution to remove the undissolved this compound.
-
The filtrate contains the this compound-β-cyclodextrin inclusion complex. The concentration can be determined using UV-Vis spectroscopy. This method has been shown to significantly improve the stability and solubility of piperine.[5]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H17NO3 | CID 641115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Piperine | Autophagy | Endogenous Metabolite | P450 | P-gp | TargetMol [targetmol.com]
- 5. kefri.org [kefri.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Piperine Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 9. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ilepcimide Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilepcimide. The information is designed to address specific issues that may be encountered during the experimental process of establishing a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic application?
This compound, also known as antiepilepserine, is an anticonvulsant agent.[1][2] It is a piperidine (B6355638) derivative and an analogue of piperine, the primary pungent compound in black pepper.[1][2] Its main application is in the management of neurological conditions characterized by excessive neuronal firing, such as epilepsy.[3]
Q2: What is the mechanism of action of this compound?
This compound's mechanism of action is multifaceted and involves the modulation of several key neurotransmitter systems in the central nervous system (CNS).[3][4] Its primary mechanisms include:
-
Enhancement of GABAergic Activity: It influences the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter system in the brain, leading to a stabilization of neuronal activity.[3]
-
Inhibition of Sodium Channels: this compound has been shown to interact with and inhibit sodium channels in neurons, which reduces the frequency and amplitude of action potentials.[3]
-
Serotonergic Activity: It has also been observed to have serotonergic activity.[1]
-
Glutamate (B1630785) Receptor Modulation: Some research suggests that this compound acts as a selective agonist for glutamate receptor subtypes, specifically the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial for synaptic plasticity.[4]
-
Neuroprotective Properties: The compound exhibits neuroprotective effects by inhibiting excitotoxicity, a process where excessive glutamate can lead to neuronal damage. It may also upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF).[4]
Q3: What are the known pharmacokinetic properties of this compound?
Following oral administration, this compound is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentrations within 1 to 2 hours.[3] Its lipophilic nature allows it to efficiently cross the blood-brain barrier to exert its effects within the CNS.[3] this compound can also enhance the bioavailability of other substances, such as curcumin.[5][6]
Q4: Is there an established dose range for in vivo studies with this compound?
While a definitive therapeutic dose range in humans is still under investigation, preclinical studies in Sprague-Dawley rats have utilized oral doses of 150 mg/kg.[5][7] The selection of an appropriate dose range for dose-response studies will depend on the animal model, the specific endpoint being measured, and the route of administration.
Troubleshooting Guide for Dose-Response Curve Optimization
Problem: High variability in experimental results between subjects.
| Potential Cause | Suggested Solution |
| Inconsistent Drug Formulation/Solubility | This compound is lipophilic. Ensure a consistent and appropriate vehicle is used for administration. A mixture of 80% DMSO and 20% ethanol (B145695) has been used in rat studies.[5][7] Prepare fresh formulations for each experiment and ensure complete solubilization. |
| Variability in Drug Administration | For oral gavage, ensure consistent technique to minimize stress and ensure accurate dosing. For intravenous administration, use a consistent rate of infusion. |
| Biological Variability | Use a sufficient number of animals per dose group to account for inter-individual differences. Ensure animals are of a similar age, weight, and genetic background. Acclimatize animals to the experimental conditions before dosing. |
| Assay Variability | If using an ex vivo or in vitro assay, ensure consistent tissue processing and assay conditions. Run appropriate controls and standards with each assay plate. |
Problem: A clear dose-response relationship is not observed.
| Potential Cause | Suggested Solution |
| Inappropriate Dose Range | The selected dose range may be too narrow or not encompass the therapeutic window. Conduct a pilot study with a wide range of doses (e.g., logarithmic spacing) to identify the effective range before proceeding with a full-scale dose-response study. |
| Pharmacokinetic Issues | The time point for measuring the response may not align with the peak plasma concentration of this compound (1-2 hours post-oral administration).[3] Conduct a time-course experiment to determine the optimal time to assess the response after administration. |
| Metabolism of this compound | This compound is metabolized in the liver.[3] Co-administration with other compounds that induce or inhibit cytochrome P450 enzymes could alter its plasma concentration and mask a dose-response effect.[3] Review all co-administered substances. |
| Endpoint Measurement Insensitivity | The chosen experimental endpoint may not be sensitive enough to detect dose-dependent changes. Consider using more quantitative and objective measures of anticonvulsant activity. |
Hypothetical Dose-Response Data for this compound
The following table represents a hypothetical dose-response relationship for the anticonvulsant activity of this compound in a rodent model of pentylenetetrazol (PTZ)-induced seizures.
| This compound Dose (mg/kg) | Number of Animals | Seizure Score (Mean ± SEM) | % Protection from Tonic-Clonic Seizures |
| Vehicle Control | 10 | 5.0 ± 0.0 | 0% |
| 25 | 10 | 4.2 ± 0.3 | 20% |
| 50 | 10 | 3.1 ± 0.4 | 50% |
| 100 | 10 | 1.5 ± 0.2 | 80% |
| 150 | 10 | 0.8 ± 0.1 | 90% |
| 200 | 10 | 0.5 ± 0.1 | 100% |
Experimental Protocols
Protocol: Determination of this compound Anticonvulsant Dose-Response in a PTZ-Induced Seizure Model in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing and Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
-
Drug Preparation: Prepare this compound solutions in a vehicle of 80% DMSO and 20% ethanol.[5][7] Prepare fresh on the day of the experiment.
-
Dosing:
-
Divide animals into dose groups (e.g., vehicle, 25, 50, 100, 150, 200 mg/kg).
-
Administer this compound or vehicle via oral gavage.
-
-
Seizure Induction:
-
At 60 minutes post-Ilepcimide administration (to coincide with anticipated peak plasma levels), administer a convulsant dose of pentylenetetrazol (PTZ) (e.g., 60 mg/kg, intraperitoneally).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe and record seizure activity for 30 minutes.
-
Score seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the incidence of tonic-clonic seizures.
-
-
Data Analysis:
-
Analyze seizure scores and latencies using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage of animals in each group protected from tonic-clonic seizures.
-
Plot the dose-response curve (e.g., log(dose) vs. % protection) and determine the ED50 (the dose that produces 50% of the maximal effect).
-
Visualizations
Caption: Experimental workflow for this compound dose-response curve determination.
Caption: Signaling pathways of this compound leading to its anticonvulsant effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
Avoiding Ilepcimide degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Ilepcimide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I suspect my stored this compound has degraded. What are the initial steps for investigation?
A1: If you suspect degradation of your this compound sample, a systematic investigation is crucial. The first step is to quarantine the affected batch to prevent its further use. Subsequently, a visual inspection for any changes in physical appearance, such as color change or precipitation, should be conducted. It is essential to document all observations meticulously. The next critical step is to perform an analytical assessment to confirm degradation and quantify the remaining active pharmaceutical ingredient (API). A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.[1][2][3]
A recommended workflow for investigating suspected degradation is outlined below:
References
Technical Support Center: Ilepcimide Plasma Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Ilepcimide in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound plasma quantification?
A1: A matrix effect is the alteration of ionization efficiency for this compound and its internal standard (IS) by co-eluting endogenous components present in the plasma sample.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the bioanalytical method.[1][3] Common interfering components in plasma include phospholipids (B1166683), salts, and proteins.[1][2]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant concentration of this compound directly into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC system. Any dip or rise in the baseline signal indicates the elution time of matrix components that cause ion suppression or enhancement, respectively.[2] This technique is valuable during method development to identify regions of interference.[2]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound spiked into an extracted blank plasma matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1]
Q3: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?
A3: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as a critical component of bioanalytical method validation.[4][5][6] The goal is to demonstrate that the method is selective and reliable for its intended purpose.[5] Validation should assess the matrix effect from multiple sources (i.e., different lots of plasma) to ensure the method is robust.[1]
Q4: Can an internal standard (IS) compensate for matrix effects?
A4: Yes, a suitable internal standard is the most effective way to compensate for matrix effects.[2] An ideal IS, particularly a stable isotope-labeled (SIL) version of this compound, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[7] This allows for accurate quantification as the analyte-to-IS peak area ratio should remain constant. However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[7]
Troubleshooting Guide
This guide addresses common issues related to matrix effects during this compound plasma quantification.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Matrix Effects | Different lots of plasma may have varying levels of interfering components. | Evaluate matrix effect using at least six different lots of blank plasma during method validation. |
| Inadequate Sample Cleanup | The current sample preparation method (e.g., protein precipitation) may not be sufficiently removing phospholipids and other interferences.[8] | Explore more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8] Consider specialized phospholipid removal plates.[7] |
| Chromatographic Co-elution | This compound may be co-eluting with a significant matrix component. | Modify the chromatographic conditions (e.g., change mobile phase composition, gradient profile, or switch to a different column chemistry) to separate this compound from the interfering peaks.[3][9] |
Issue 2: Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Significant Ion Suppression | Endogenous components are suppressing the this compound signal at the MS source. | Use the post-column infusion technique to identify the retention time of the suppression. Adjust chromatography to move the this compound peak away from this region.[2] |
| Suboptimal Sample Preparation | The extraction recovery of this compound is low, or the final extract is not clean enough. | Optimize the LLE or SPE protocol to improve recovery and cleanliness. Experiment with different solvents for LLE or different sorbents and wash/elution solutions for SPE.[8] |
| Sample Dilution | While dilution can mitigate matrix effects, it may also dilute this compound below the detection limit.[10][11] | If dilution is necessary, ensure the assay has sufficient sensitivity to accommodate it.[3] This approach is only feasible for high-sensitivity assays.[3] |
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix factor assessment for this compound using two different sample preparation techniques.
| Sample Preparation Method | Plasma Lot | Analyte Peak Area (Post-Spiked) | Neat Solution Peak Area | Matrix Factor (MF) | Internal Standard Normalized MF |
| Protein Precipitation (PPT) | 1 | 68,500 | 102,000 | 0.67 | 0.98 |
| 2 | 65,200 | 102,000 | 0.64 | 0.97 | |
| 3 | 71,100 | 102,000 | 0.70 | 1.01 | |
| Solid-Phase Extraction (SPE) | 1 | 98,900 | 102,000 | 0.97 | 1.00 |
| 2 | 101,500 | 102,000 | 0.99 | 1.01 | |
| 3 | 99,800 | 102,000 | 0.98 | 1.00 |
As shown in the table, the Protein Precipitation method resulted in significant ion suppression (MF < 0.70), which was compensated for by the internal standard. The Solid-Phase Extraction method provided a much cleaner extract, resulting in a negligible matrix effect (MF ≈ 1.0).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike)
-
Prepare Blank Plasma Extracts: Process six different lots of blank control plasma using the established sample preparation method (e.g., SPE).
-
Prepare Post-Spiked Samples: Spike the resulting blank extracts with this compound and its IS at low and high QC concentrations.
-
Prepare Neat Solutions: Prepare solutions of this compound and IS in the reconstitution solvent at the same low and high QC concentrations.
-
LC-MS/MS Analysis: Analyze both the post-spiked samples and the neat solutions.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the different lots of plasma should not be greater than 15%.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ilepcimide Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their techniques for administering Ilepcimide to mice.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as antiepilepserine, is an anticonvulsant and a piperidine (B6355638) derivative.[1][2] It is an analog of piperine, the main compound in black pepper.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of neurotransmitter systems.[4][5] It has been shown to enhance the activity of the gamma-aminobutyric acid (GABA) system, which is crucial for inhibitory neurotransmission in the brain.[4] Additionally, this compound can inhibit sodium channels in neurons, which reduces the frequency of action potentials.[4] Some studies also suggest it has serotonergic activity and can inhibit dihydroorotate (B8406146) dehydrogenase (DHODH).[1][6]
Q2: What are the known potential therapeutic applications of this compound?
A2: Given its anticonvulsant properties, this compound is primarily investigated for managing conditions characterized by excessive neuronal firing, such as epilepsy.[3][4] Its neuroprotective and anti-inflammatory effects also suggest potential for treating other neurological and psychiatric disorders like Alzheimer's disease, major depressive disorder, and schizophrenia.[5] Furthermore, its immunomodulatory effects through DHODH inhibition indicate potential for treating autoimmune diseases like multiple sclerosis.[6]
Q3: What are some general considerations before administering this compound to mice?
A3: Before administration, it is crucial to consider the following:
-
Formulation: The choice of vehicle for dissolving or suspending this compound is critical. The lipophilic nature of this compound, similar to piperine, may require specific solvents.[4] A study on curcumin (B1669340) administered with this compound in rats used a mixture of 80% DMSO and 20% ethanol (B145695) as a gavage agent.[3]
-
Route of Administration: The chosen route will depend on the experimental goals, the required speed of onset, and the desired systemic or local effect.[7]
-
Dosage and Volume: The dose should be based on previous studies or dose-response experiments. The administration volume must not exceed recommended limits for the chosen route to avoid discomfort and adverse effects.[8][9]
-
Animal Welfare: Proper handling and restraint techniques are essential to minimize stress and ensure the accuracy of the administration.[7][10]
Troubleshooting Guides for this compound Administration
This section provides troubleshooting for common issues encountered during the administration of this compound via various routes.
Oral Gavage
Q1: The mouse shows signs of distress (e.g., coughing, choking) during or after oral gavage. What should I do?
A1: This may indicate accidental administration into the trachea.[11][12]
-
Immediate Action: Stop the procedure immediately and withdraw the gavage needle.[12] Gently rotate the animal with its head facing down to allow any fluid to drain out.[11]
-
Prevention:
-
Ensure the gavage needle is the correct length by measuring from the tip of the mouse's nose to the last rib.[12]
-
Allow the mouse to swallow as you gently advance the needle; never force it.[11]
-
Consider precoating the gavage needle with sucrose (B13894) to pacify the mouse and induce swallowing, which can reduce complications.[13]
-
Q2: I am observing high variability in my experimental results after oral gavage. What could be the cause?
A2: High variability can stem from inconsistent dosing or stress-induced physiological changes.
-
Inconsistent Dosing: Ensure the gavage needle is correctly placed in the stomach for each administration. Improper placement can lead to regurgitation or incomplete delivery of the dose.
-
Stress: The stress from restraint and the gavage procedure itself can be a confounding variable.[10][13] Habituate the mice to handling and the procedure to reduce stress.
Q3: Some mice in my study have developed esophagitis or other gastrointestinal issues. Could this be related to the gavage procedure?
A3: Yes, repeated oral gavage can cause esophageal trauma and inflammation.[13][14]
-
Mitigation Strategies:
Intraperitoneal (IP) Injection
Q1: I noticed a bubble forming under the skin at the injection site after an IP injection. What went wrong?
A1: This indicates that the injection was likely administered subcutaneously instead of intraperitoneally.
-
Troubleshooting:
Q2: Some mice appear lethargic or show signs of pain after IP injection. What are the possible causes?
A2: Post-injection distress can be due to several factors.
-
Organ Puncture: The needle may have punctured an internal organ, such as the bladder or intestines.[9] To avoid this, always inject into the lower right quadrant of the abdomen.[9][15]
-
Peritonitis: Inflammation of the peritoneal cavity can occur if a non-sterile substance is injected or if the gut is punctured.[9] Always use sterile injection materials and aseptic technique.[9][17]
-
Irritating Formulation: The vehicle used to dissolve this compound might be irritating to the peritoneum. Consider using a different, more biocompatible vehicle if possible.
Q3: What should I do if I aspirate blood, urine, or greenish material into the syringe after inserting the needle?
A3: This indicates improper needle placement.
-
Action: Do not inject. Withdraw the needle and discard the syringe and its contents. Use a new sterile syringe and needle for a new attempt at a slightly different location.[9][16]
Subcutaneous (SC) Injection
Q1: The injected this compound solution is leaking from the injection site. How can I prevent this?
A1: Leakage can occur if the injection volume is too large or if the needle is withdrawn too quickly.
-
Prevention:
-
Adhere to the recommended maximum injection volume for subcutaneous sites in mice.[8]
-
After injecting, pause for a moment before withdrawing the needle to allow the tissue to close around the injection track.
-
Gently massaging the injection site after administration can help disperse the substance.[8]
-
Q2: I am observing skin irritation or inflammation at the injection site in some mice. What could be the cause?
A2: This can be due to the formulation or repeated injections at the same site.
-
Troubleshooting:
-
The pH or tonicity of the this compound solution may be causing irritation. Ensure the formulation is as close to physiological pH and tonicity as possible.
-
If repeated injections are necessary, rotate the injection sites.[8][18] Common sites include the loose skin over the shoulders and the flank.[17][18]
-
Quantitative Data and Experimental Protocols
Table 1: Recommended Injection Parameters for Mice
| Administration Route | Needle Gauge | Maximum Volume | Common Injection Site |
| Oral Gavage | 20-22 G (ball-tipped) | 10 ml/kg | Esophagus to stomach |
| Intraperitoneal (IP) | 25-27 G | < 10 ml/kg | Lower right abdominal quadrant |
| Subcutaneous (SC) | 25-27 G | < 2-3 ml (~1 ml per site) | Loose skin over the shoulders/back |
| Intravenous (IV) | 27-30 G | 5 ml/kg (bolus) | Lateral tail vein |
Note: These are general guidelines. The exact parameters may vary depending on the specific strain and size of the mouse.
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound formulation and draw it into a syringe fitted with a sterile, ball-tipped gavage needle of the appropriate size.
-
Measure the gavage needle against the mouse from the tip of the nose to the last rib to determine the correct insertion depth.[12]
-
-
Restraint:
-
Gently restrain the mouse by scruffing the loose skin over its shoulders to immobilize the head and body.[12]
-
-
Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow as the needle is advanced. Do not force the needle.[11][12]
-
Once the needle has reached the predetermined depth, administer the solution slowly.[12]
-
-
Post-Administration:
Protocol 2: Intraperitoneal (IP) Administration
-
Preparation:
-
Restraint:
-
Administration:
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress or complications.[9]
-
Protocol 3: Subcutaneous (SC) Administration
-
Preparation:
-
Prepare the this compound solution in a sterile syringe and needle.
-
-
Restraint:
-
Grasp the loose skin over the mouse's shoulders or flank to form a "tent".[17]
-
-
Administration:
-
Post-Administration:
-
Withdraw the needle and gently massage the area to help disperse the solution.[8]
-
Return the mouse to its cage.
-
Visualizations
Caption: General experimental workflow for this compound administration in mice.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Drug repurposing of this compound that ameliorates experimental autoimmune encephalomyelitis via restricting inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 8. ichor.bio [ichor.bio]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. atsjournals.org [atsjournals.org]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 18. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
Ilepcimide experimental variability and solutions
Welcome to the technical support center for Ilepcimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, address common challenges, and offer solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
??? question "What is this compound?"
??? question "What is the mechanism of action of this compound?"
??? question "How should I dissolve this compound for experiments?"
??? question "What is a typical dosage for in vivo animal studies?"
??? question "How can I measure the concentration of this compound in biological samples?"
Troubleshooting Guide
Here we address specific issues that you might encounter during your experiments with this compound.
??? question "My experimental results are inconsistent. What are the common sources of variability?"
??? question "I am observing lower-than-expected efficacy in my model. What could be the cause?"
??? question "My animals are showing signs of toxicity. How can I address this?"
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | [1] |
| Molar Mass | 259.30 g/mol | [1] |
| Solubility (pH 7.4) | >38.9 µg/mL | [1] |
Table 2: Pharmacokinetic Parameters of Dihydrocurcumin (DHC) in Rats with and without this compound Co-administration
Note: This table shows the effect of this compound on the metabolite of curcumin (B1669340) (DHC), demonstrating this compound's ability to alter the pharmacokinetics of other substances. Data for this compound's own parameters are limited.
| Parameter | CUR Alone | CUR + ILE | % Change | Source |
| Cmax (µg/L) | 134.1 ± 14.9 | 202.2 ± 16.7 | +50.8% | [2] |
| Tmax (h) | 2.6 ± 0.3 | 1.8 ± 0.2 | -30.8% | [2] |
| T₁/₂ (h) | 1.9 ± 0.3 | 8.7 ± 1.1 | +358% | [2] |
| AUC (µg/L*h) | 496.7 ± 55.4 | 1092.8 ± 112.5 | +120% | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
???+ abstract "Protocol 1: Preparation of this compound for Oral Administration in Rodents"
???+ abstract "Protocol 2: General In Vivo Anticonvulsant Screening (PTZ Model)"
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and processes related to this compound research.
Caption: Multifaceted mechanism of action of this compound.
Caption: Standard workflow for an in vivo anticonvulsant study.
Caption: Logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Ilepcimide Chromatographic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of Ilepcimide during chromatographic analysis.
Troubleshooting Guide: Enhancing this compound Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions to improve peak resolution.
Issue 1: Poor Resolution Between this compound and Other Components
If this compound is not well-separated from other analytes, such as curcumin (B1669340) or piperine, consider the following adjustments.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Gradually decrease the percentage of the organic solvent (Acetonitrile) in the mobile phase. For example, adjust the ratio from 58:42 (ACN:2% HAc in water) to 55:45. | Increased retention time and improved separation between peaks. |
| Flow Rate | Reduce the flow rate from 1.0 mL/min to 0.8 mL/min. | Allows for more interaction with the stationary phase, potentially enhancing resolution.[1] |
| Column Temperature | Decrease the column temperature from 30°C to 25°C. | May increase retention and improve separation, although it can also lead to broader peaks.[2] |
| Stationary Phase | If resolution is still insufficient, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[3][4] | Altered selectivity, which can significantly improve the separation of closely eluting compounds.[3] |
Logical Flow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing of the this compound Peak
Peak tailing can compromise peak integration and accuracy.
| Cause | Recommended Action | Rationale |
| Secondary Silanol (B1196071) Interactions | Ensure the mobile phase pH is appropriate. The use of 2% acetic acid in the aqueous portion of the mobile phase helps to suppress the ionization of free silanol groups on the column packing.[5][6][7] | Protonating the silanol groups minimizes their interaction with basic analytes, leading to more symmetrical peaks.[5] |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume.[5][8] | High concentrations can saturate the stationary phase, causing peak tailing.[8] |
| Column Contamination | Flush the column with a strong solvent (e.g., high percentage of acetonitrile) to remove contaminants. If the problem persists, a guard column may be beneficial.[9][10] | Contaminants at the head of the column can cause peak shape distortion.[10] |
Issue 3: Peak Splitting
Split peaks can indicate a problem with the column or the sample introduction.
| Cause | Recommended Action | Rationale |
| Partially Blocked Frit | Reverse flush the column according to the manufacturer's instructions. Installing an in-line filter can prevent future blockages.[5][9][10] | Particulates on the inlet frit can cause the sample to travel through different paths, resulting in a split peak.[5][9] |
| Column Void | A void at the head of the column can cause peak splitting.[5] This often requires column replacement. | A void creates an uneven flow path for the sample. |
| Sample Solvent Incompatibility | Prepare the sample in a solvent that is weaker than or the same as the mobile phase.[5][9] | Injecting a sample in a much stronger solvent can cause it to spread unevenly on the column, leading to peak distortion.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the chromatographic analysis of this compound?
A validated HPLC-UV method has been reported for the simultaneous analysis of this compound, curcumin, and piperine.[11][12] The key parameters are summarized in the experimental protocol section below.
Q2: How can I improve the signal-to-noise ratio for the this compound peak?
Ensure the detection wavelength is set appropriately for this compound. While the referenced method uses multiple wavelengths, optimizing for this compound's maximum absorbance may improve sensitivity. Additionally, ensure the mobile phase is properly degassed and of high purity to reduce baseline noise.
Q3: My retention times are drifting. What could be the cause?
Retention time drift can be caused by several factors:
-
Inconsistent Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for each run.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.[1][2][13]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.
Experimental Protocols
HPLC-UV Method for the Simultaneous Determination of this compound, Curcumin, and Piperine [11][12]
This method was developed for the determination of curcumin, piperine, and this compound in plasma.
| Parameter | Specification |
| HPLC System | Agilent 1200 HPLC system or equivalent |
| Column | Gemini-NX C18 Column (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (ACN) : 2% Acetic Acid (HAc) in water (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelengths | 420 nm, 340 nm, and 323 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
Workflow for Sample Analysis
Caption: General workflow for HPLC analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mastelf.com [mastelf.com]
- 9. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Ilepcimide Assay Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the assay validation of Ilepcimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the validation of an HPLC-based assay for this compound?
The most common challenges in developing and validating HPLC-based assays for antiepileptic drugs like this compound often revolve around achieving the desired sensitivity, specificity, accuracy, and precision. Key issues include matrix effects from biological samples, stability of the analyte during sample processing and storage, and potential for chromatographic interference from endogenous compounds or metabolites.[1][2][3][4]
Q2: How can I minimize matrix effects when analyzing this compound in plasma or serum?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS assays, are a significant source of imprecision.[2] To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and other endogenous components. Protein precipitation is a simpler but often less clean method.[4]
-
Chromatographic Separation: Optimize the HPLC method to ensure chromatographic separation of this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the critical stability parameters to evaluate for this compound during assay validation?
Stability testing is crucial to ensure that the measured concentration of this compound reflects the true concentration in the sample at the time of collection. Key stability studies include:
-
Stock and Working Solution Stability: Assess the stability of this compound in the solvent used for stock and working solutions at different storage temperatures.
-
Freeze-Thaw Stability: Evaluate the stability of this compound in the biological matrix after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine the stability of this compound in the processed sample at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Assess the stability of this compound in the biological matrix when stored at the intended long-term storage temperature (e.g., -20°C or -80°C).
For psychoactive drugs, stability can be influenced by storage temperature and the presence of stabilizers.[5] It is recommended to store samples at 4°C or -20°C and analyze them within a short timeframe if no stabilizer is used.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
Possible Causes:
-
Column degradation or contamination.
-
Incompatible mobile phase pH.
-
Sample solvent mismatch with the mobile phase.
-
Column overload.
Troubleshooting Steps:
-
Column Health Check:
-
Flush the column with a strong solvent.
-
If the problem persists, try a new column of the same type.
-
-
Mobile Phase Optimization:
-
Ensure the mobile phase pH is appropriate for this compound's chemical properties.
-
Degas the mobile phase to prevent bubble formation.
-
-
Sample Solvent:
-
Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
-
Injection Volume:
-
Reduce the injection volume to avoid overloading the column.
-
Issue 2: High Variability in Results (Imprecision)
Possible Causes:
-
Inconsistent sample preparation.
-
Instrumental issues (e.g., inconsistent injection volume).
-
Significant matrix effects.[2]
-
Analyte instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Issue 3: Low Analyte Recovery
Possible Causes:
-
Inefficient extraction during sample preparation.
-
Adsorption of this compound to container surfaces.
-
Degradation of this compound during sample processing.
Troubleshooting Steps:
-
Optimize Extraction:
-
Experiment with different extraction solvents or SPE cartridges.
-
Adjust the pH of the sample to improve extraction efficiency based on this compound's pKa.
-
-
Check for Adsorption:
-
Use low-adsorption vials and pipette tips.
-
Consider adding a small amount of organic solvent or a surfactant to the sample matrix.
-
-
Investigate Degradation:
Quantitative Data Summary
The following tables provide examples of typical acceptance criteria for bioanalytical method validation.
Table 1: Example Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
Table 2: Example Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 100 | ≤ 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Example Stability Assessment
| Stability Test | Condition | Acceptance Criteria (% Change from Nominal) |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | ≤ ±15% |
| Bench-Top (4 hours) | Room Temperature | ≤ ±15% |
| Long-Term (30 days) | -80°C | ≤ ±15% |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Baseline Analysis: Analyze one set of the freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically three cycles).
-
-
Final Analysis: After the final thaw, analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The deviation should be within ±15%.
Potential Degradation Pathway
Understanding potential degradation pathways is crucial for developing a stability-indicating method. Forced degradation studies can help elucidate these pathways.
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ilepcimide Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the formulation of Ilepcimide by adjusting pH to ensure its stability. The following information is based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: Currently, there is no publicly available, specific data detailing the optimal pH for this compound stability. As a piperidine (B6355638) derivative, its stability is likely influenced by pH.[1][2] To determine the optimal pH, a pH stability profile study must be conducted. Generally, such studies involve subjecting solutions of the compound at various pH values to stress conditions (e.g., elevated temperature) and monitoring the degradation over time.
Q2: How does pH typically affect the stability of a drug like this compound?
A2: The pH of a solution can significantly impact the stability of a drug by catalyzing hydrolytic degradation.[3][4] For many compounds, degradation is slowest at a specific pH or within a narrow pH range. Outside this range, both acidic and basic conditions can accelerate the breakdown of the molecule. For a compound like this compound, which contains functional groups susceptible to hydrolysis, identifying this optimal pH range is crucial for developing a stable formulation.
Q3: What are the initial signs that my this compound solution is degrading due to suboptimal pH?
A3: Visual inspection may reveal initial signs of degradation, such as a change in color, the appearance of cloudiness, or the formation of precipitate in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are essential for detecting and quantifying the loss of the active pharmaceutical ingredient (API) and the formation of degradation products.[5]
Q4: Can I use any buffer to adjust the pH of my this compound solution?
A4: While various buffers can be used to control pH, it is important to consider potential interactions between the buffer components and this compound. Some buffer species can catalyze degradation or react with the drug substance. Therefore, it is recommended to screen several common pharmaceutical buffer systems (e.g., phosphate, citrate, acetate) to identify one that is inert with respect to this compound.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my formulation, and I suspect pH-related instability.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the Formulation | 1. Determine the current pH of your formulation using a calibrated pH meter.[6] 2. Conduct a pH stability study by preparing your formulation across a range of pH values (e.g., pH 2 to pH 10). 3. Analyze the samples at initial and subsequent time points using a stability-indicating analytical method (e.g., HPLC) to identify the pH at which degradation is minimized. |
| Incompatible Buffer System | 1. Review the composition of your buffer system. 2. Prepare solutions of this compound in different buffer systems at the same target pH. 3. Compare the stability of this compound in each buffer to identify any catalytic or reactive effects of the buffer components. |
| Inaccurate pH Measurement | 1. Ensure your pH meter is properly calibrated with fresh, certified calibration standards. 2. Verify the accuracy of the pH measurement of your formulation. Inaccurate pH can lead to formulating in a region of instability. |
Data Presentation
Table 1: Illustrative Example of this compound Stability Data at 40°C
This table presents hypothetical data for illustrative purposes to demonstrate how pH stability data for this compound would be summarized.
| pH | Initial Assay (%) | Assay after 7 days (%) | Degradation (%) | Appearance |
| 2.0 | 100.0 | 85.2 | 14.8 | Clear, colorless |
| 4.0 | 100.0 | 95.1 | 4.9 | Clear, colorless |
| 6.0 | 100.0 | 98.5 | 1.5 | Clear, colorless |
| 7.4 | 100.0 | 97.9 | 2.1 | Clear, colorless |
| 8.0 | 100.0 | 92.3 | 7.7 | Clear, colorless |
| 10.0 | 100.0 | 78.6 | 21.4 | Faintly yellow |
Experimental Protocols
Protocol: Determining the pH-Stability Profile of this compound
1. Objective: To determine the stability of this compound in aqueous solutions across a range of pH values and identify the pH of maximum stability.
2. Materials:
-
This compound reference standard
-
HPLC-grade water
-
Buffer systems (e.g., citrate, phosphate, borate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC or UPLC-MS/MS system with a suitable column
-
Stability chambers or ovens
3. Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., from pH 2 to pH 10).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is known to be stable.
-
Preparation of Study Samples:
-
For each pH value, transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add the corresponding buffer solution and dilute to the final volume to achieve the target concentration of this compound.
-
Adjust the final pH if necessary using dilute acid or base.
-
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample using a validated, stability-indicating HPLC method to determine the initial concentration of this compound. This serves as the 100% reference point.
-
Stability Study:
-
Store the prepared samples in a stability chamber at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[3]
-
Withdraw aliquots from each sample at predetermined time points (e.g., 1, 3, 7, and 14 days).
-
-
Sample Analysis: Analyze the withdrawn samples using the same HPLC method to determine the remaining concentration of this compound.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage of remaining this compound versus time for each pH to determine the degradation kinetics.
-
Plot the degradation rate constant (k) versus pH to identify the pH of maximum stability.
-
Visualizations
Caption: Experimental workflow for determining the pH stability of this compound.
Caption: Conceptual diagram of pH-dependent degradation pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Beijing Scrianen Pharmaceutical Co., Ltd. [scrianenapi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. hudsonlabautomation.com [hudsonlabautomation.com]
Technical Support Center: Ilepcimide Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with the oral bioavailability of Ilepcimide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analog of piperine (B192125).[1][2] It is recognized for its anticonvulsant properties.[1][2] Its mechanism of action is believed to involve modulation of the GABA system, inhibition of sodium channels, and serotonergic activity.[1][3]
Q2: What is the known oral bioavailability of this compound?
While a specific oral bioavailability percentage (F%) for this compound has not been definitively reported in publicly available literature, a study in rats has shown that it is orally absorbed.[3][4] Interestingly, this study also demonstrated that this compound can act as a bioavailability enhancer for other compounds, such as curcumin.[3][4][5] This suggests that this compound itself is absorbed to an extent that allows it to exert this effect.
Q3: What are the primary factors that could contribute to low oral bioavailability of this compound in an experimental setting?
Low oral bioavailability of any compound, including this compound, is typically attributed to one or more of the following factors:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.
-
Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][6]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
-
Inadequate formulation: The formulation used in the experiment may not be optimized for drug release and dissolution.
Troubleshooting Guide for Low this compound Bioavailability
This guide provides a structured approach to identifying and resolving potential issues leading to unexpectedly low oral bioavailability of this compound in your research.
Problem 1: Lower than expected plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Verify Solubility: Experimentally determine the aqueous solubility of your this compound batch across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). 2. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution. 3. Formulation Optimization: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or complexation with cyclodextrins.[7][8] |
| Low Intestinal Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. 2. Efflux Ratio Assessment: In the Caco-2 assay, measure permeability in both directions (apical to basolateral and basolateral to apical) to calculate the efflux ratio and determine if this compound is a substrate for efflux transporters like P-gp. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use human liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. CYP450 Inhibition Studies: Investigate which cytochrome P450 (CYP) enzymes are responsible for this compound metabolism. As a piperine analog, it's possible that it interacts with CYP enzymes.[9] |
| Suboptimal Formulation | 1. Dissolution Testing: Perform in vitro dissolution studies of your formulation under different pH conditions to ensure adequate drug release. 2. Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with this compound and do not hinder its absorption. |
Problem 2: High variability in plasma concentrations between subjects.
| Potential Cause | Troubleshooting Steps |
| Food Effects | 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on this compound absorption. |
| Genetic Polymorphisms in Drug Metabolizing Enzymes | 1. Review Literature: Investigate if there is any known information on genetic polymorphisms affecting the metabolism of piperine analogs, which might suggest similar variability for this compound. |
| Inconsistent Formulation Performance | 1. Quality Control of Formulation: Ensure consistent particle size distribution and content uniformity of the drug in your formulation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | PubChem |
| Molecular Weight | 259.30 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Aqueous Solubility (pH 7.4) | >38.9 µg/mL | PubChem |
Table 2: Pharmacokinetic Parameters of this compound in SD Rats (Oral Administration)
Data from a study where this compound was co-administered with Curcumin.
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 32.5% higher with Curcumin co-administration compared to Piperine |
| Tmax (Time to Cmax) | 1.7 times longer with Curcumin co-administration compared to Piperine |
| T½ (Half-life) | 40.2% shorter with Curcumin co-administration compared to Piperine |
| AUC(0-tn) (Area Under the Curve) | 32.1% higher with Curcumin co-administration compared to Piperine |
(Source: Adapted from Wang et al., 2021)[3][4][5]
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Method:
-
Add an excess amount of this compound powder to a scintillation vial containing a known volume of the respective pH buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Method:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing this compound and control compounds to the apical (A) side of the inserts. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B to A): a. Perform the same procedure as above, but add the this compound-containing HBSS to the basolateral (B) side and sample from the apical (A) side. This is to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Sprague-Dawley (SD) rats (male, 8-10 weeks old)
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for quantification
Method:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer a single oral dose of the this compound formulation to the rats via oral gavage. The dose should be based on the body weight of each animal.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T½.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Key physiological steps influencing the oral bioavailability of this compound.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. healthinformaticsjournal.al-makkipublisher.com [healthinformaticsjournal.al-makkipublisher.com]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anticonvulsant Efficacy: Ilepcimide vs. Piperine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of ilepcimide and piperine (B192125), focusing on their mechanisms of action, efficacy in established experimental models, and available clinical data. This compound, also known as antiepilepsirine, is a synthetic piperidine (B6355638) derivative developed as an analogue of piperine, the primary alkaloid from black pepper known for its traditional use in treating epilepsy.[1][2][3]
Mechanisms of Action: A Multi-Targeted Approach
Both this compound and piperine exert their anticonvulsant effects through multiple biological targets, leading to a reduction in neuronal hyperexcitability. While they share common pathways, notable differences exist in their reported mechanisms.
This compound: The primary mechanism of this compound involves a dual action on key neurotransmitter systems and ion channels.[4] It enhances the activity of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain.[4] Concurrently, it inhibits voltage-gated sodium channels, which are critical for the propagation of action potentials.[4] This combined action stabilizes neuronal activity and suppresses the excessive firing characteristic of seizures.[4] Additionally, this compound has been shown to have serotonergic activity, which may contribute to its anticonvulsant profile.[1]
Piperine: Piperine's mechanism is notably more complex and multifaceted. Like its derivative, it modulates GABAergic neurotransmission and inhibits sodium and calcium channels.[5][6][7] However, research has identified several other pathways. Piperine activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is emerging as a novel anti-epileptogenic target.[8] It also demonstrates significant anti-inflammatory, antioxidant, and anti-apoptotic properties, which may counteract the neuronal damage and hyperexcitability associated with seizures.[6][7][9] Furthermore, piperine can elevate serotonin (5-HT) levels in the brain, contributing to its anticonvulsant and mood-stabilizing effects.[6][7][10]
Quantitative Efficacy in Preclinical Models
The anticonvulsant properties of piperine have been evaluated in various chemically and electrically induced seizure models in rodents. Direct comparative preclinical data for this compound is less prevalent in the available literature.
Table 1: Piperine Efficacy in Chemically-Induced Seizure Models
| Seizure Model | Species | Piperine Dose (i.p.) | Primary Effect Observed | Result (vs. Control) | Citation |
| Pentylenetetrazole (PTZ) | Mice | 5, 10, 20 mg/kg | Delayed onset of tonic-clonic convulsions | Significant delay at all doses; 10 mg/kg dose provided 60% protection against mortality | [5] |
| Pentylenetetrazole (PTZ) | Mice | 30, 50, 70 mg/kg | Delayed onset of seizures | Significant delay in a dose-dependent manner | [11][12] |
| Picrotoxin (B1677862) (PIC) | Mice | 20 mg/kg | Delayed onset of tonic-clonic convulsions | Onset delayed to 1134.6s (Control: 229.8s) | [5] |
| Picrotoxin (PIC) | Mice | 30, 50, 70 mg/kg | Increased latency of convulsion | Significant increase; highest dose latency was 878.5s (Control: 358.4s) | [11][12] |
| Strychnine | Mice | 20 mg/kg | Delayed onset of tonic-clonic convulsion | Onset delayed to 14.66s (Control: 3.04s) | [5] |
| BAY K-8644 | Mice | Not specified | Delayed onset of seizures, mortality protection | Complete protection against mortality observed | [5][13] |
| Kainic Acid | Mice | 46 mg/kg (ED50) | Blocked clonic convulsions | ED50 of 46 (25-86) mg/kg | [14] |
| Pilocarpine | Rats | 40 mg/kg (45 days) | Increased latency to first seizure | Significant increase in latency and reduction in status epilepticus percentage | [9] |
Table 2: Piperine Efficacy in Electrically-Induced Seizure Models
| Seizure Model | Species | Piperine Dose (i.p.) | Primary Effect Observed | Result (vs. Control) | Citation |
| Maximal Electroshock (MES) | Mice | 5, 10, 20 mg/kg | Decreased duration of hind limb extension & mortality | Significant decrease in duration and protection against mortality | [5] |
| Maximal Electroshock (MES) | Mice | 40, 80 mg/kg | Reduced incidence of tonic hindlimb extension | Significant reduction | [8] |
Clinical Studies and Efficacy
While extensive preclinical data exists for piperine, this compound has been formally developed and used clinically as an antiepileptic drug in China.[3]
Table 3: this compound Adjunctive Therapy in Pediatric Epilepsy
| Study Population | Treatment | Efficacy Outcome | Results | Citation |
| 107 children with epilepsy | This compound (starting 5 mg/kg/day) + standard AEDs vs. standard AEDs alone | Total effective rate after 1 year | 65.0% in the this compound group vs. 30.0% in the control group (p<0.01) | [15] |
| Seizure frequency & EEG | This compound group showed reduced seizure frequency and improved EEG results | [15] | ||
| Serum Neuron Specific Enolase (NSE) | This compound group showed a reduction in serum NSE levels | [15] |
Experimental Protocols and Workflows
The evaluation of anticonvulsant drugs relies on standardized animal models that simulate different aspects of human epilepsy.
Key Experimental Methodologies
-
Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension. The primary endpoint is the drug's ability to prevent this extension.[5][16]
-
Pentylenetetrazole (PTZ) Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. This test is a model for myoclonic and absence seizures. Animals are administered the test compound before receiving a subcutaneous or intraperitoneal injection of PTZ. The latency to the first seizure and the severity of convulsions are measured.[11][16][17]
-
Picrotoxin (PIC) Induced Seizure Test: Similar to PTZ, picrotoxin is a non-competitive GABA-A receptor antagonist used to induce seizures. It serves as another model to test compounds that may act via the GABAergic system.[11]
-
Pilocarpine-Induced Status Epilepticus: Pilocarpine, a muscarinic cholinergic agonist, induces status epilepticus in rodents, which models temporal lobe epilepsy. This model is used to study neuronal damage, inflammation, and cognitive impairment associated with prolonged seizures.[9]
Conclusion
Both this compound and piperine demonstrate significant anticonvulsant potential through complex, multi-target mechanisms.
-
Piperine has been extensively studied in preclinical models, showing broad-spectrum efficacy against both chemically and electrically induced seizures.[5][8][11] Its multifaceted mechanism, which includes anti-inflammatory and antioxidant effects in addition to direct neuronal inhibition, makes it a compelling compound for further investigation, potentially for both seizure control and neuroprotection.[6][7][9]
-
This compound , as a clinically approved derivative of piperine in China, has demonstrated efficacy in a pediatric population as an adjunctive therapy, successfully reducing seizure frequency and improving clinical markers.[3][15] Its mechanism appears more focused on direct modulation of GABAergic and sodium channel pathways.[4]
While direct, head-to-head comparative studies are lacking, the available data suggests that piperine offers a broader mechanistic profile that could be beneficial for complex seizure disorders. This compound, however, has the advantage of established clinical use and proven efficacy in human subjects. Future research should aim to directly compare these compounds in standardized models and explore the clinical potential of piperine and its other derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of pharmacology and clinical use of piperine and its derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine | Bentham Science [benthamscience.com]
- 8. Piperine exerts anti-seizure effects via the TRPV1 receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant effect of piperine ameliorates memory impairment, inflammation and oxidative stress in a rat model of pilocarpine-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine protects epilepsy associated depression: a study on role of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecommons.aku.edu [ecommons.aku.edu]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 15. [Effect of this compound Combined Western Drugs on Serum Level of Neuron Specific Enolase in Treating Epilepsy Children Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MODELS OF EPILEPSY USED IN ANTIEPILEPTIC DRUG DISCOVERY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 17. academicjournals.org [academicjournals.org]
A Comparative Guide to the Mechanisms of Ilepcimide and Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular mechanisms of two anticonvulsant compounds: Ilepcimide and carbamazepine (B1668303). The information presented is collated from a range of preclinical studies to support research and drug development efforts in the field of epilepsy and neuroscience.
Overview of Mechanisms
This compound, a derivative of piperine, is understood to exert its anticonvulsant effects through a dual mechanism of action: modulation of the GABAergic system and inhibition of voltage-gated sodium channels.[1] Additionally, some evidence points towards its interaction with the serotonergic system.[2]
Carbamazepine, a long-established antiepileptic drug, primarily functions as a use-dependent blocker of voltage-gated sodium channels, showing a preference for the inactivated state of the channel.[3][4][5] Its mechanistic profile is further supplemented by influences on the GABAergic and serotonergic systems.[3][6][7]
Comparative Data on Molecular Targets
The following tables summarize the available quantitative data on the interaction of this compound and carbamazepine with their key molecular targets. It is important to note that these data are derived from different studies with varying experimental conditions; therefore, direct comparison of potency should be made with caution.
Voltage-Gated Sodium Channel Inhibition
| Compound | Parameter | Value | Cell Type | Holding Potential | Source |
| This compound | IC50 | >100 µM | Mouse hippocampal pyramidal neurons | -90 mV | [8] |
| IC50 | 31.2 µM | Mouse hippocampal pyramidal neurons | -70 mV | [8] | |
| Carbamazepine | Apparent Kd | ~25 µM | Rat hippocampal neurons | Not Specified | [9] |
| IC50 | ~30-120 µM | Rat hippocampal slices (synapse-specific) | Not Applicable | [10] |
GABAergic System Modulation
| Compound | Parameter | Value | System | Effect | Source |
| This compound | - | Not Quantified | Central Nervous System | Enhancement of GABAergic activity | [1] |
| Carbamazepine | EC50 | 24.5 nM | Cultured rat cortical neurons | Potentiation of GABA-induced Cl- currents | [7] |
| - | - | Rat hippocampus | Increased basal GABA release | [11] |
Signaling Pathways and Mechanisms of Action
Voltage-Gated Sodium Channel Inhibition
Both this compound and carbamazepine reduce neuronal excitability by inhibiting voltage-gated sodium channels. This action is crucial in preventing the high-frequency neuronal firing characteristic of seizures. They achieve this by binding to the channel and stabilizing its inactivated state, thereby reducing the number of channels available to open in response to depolarization.
Figure 1. Mechanism of voltage-gated sodium channel (VGSC) inhibition.
GABA-A Receptor Modulation
This compound is reported to enhance GABAergic activity, which contributes to neuronal inhibition.[1] Carbamazepine has been shown to potentiate GABA-A receptor-mediated chloride currents.[7] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
Figure 2. Modulation of the GABA-A receptor signaling pathway.
Serotonergic System Interaction
Both drugs have been noted to interact with the serotonergic system. This compound is reported to have serotonergic activity.[2] Carbamazepine has been shown to increase extracellular serotonin (B10506) concentrations, which may contribute to its overall anticonvulsant and mood-stabilizing effects.[12]
Figure 3. Interaction with the serotonergic system.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant mechanisms.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
Objective: To measure the inhibitory effect of a compound on voltage-gated sodium channels in isolated neurons.
Methodology:
-
Cell Preparation: Acutely dissociate pyramidal neurons from the CA1 region of the hippocampus of rodents.
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Solutions: Use an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.2.
-
Voltage Protocol: Hold the membrane potential at a resting state (e.g., -90 mV or -70 mV). Elicit sodium currents by applying a series of depolarizing voltage steps.
-
Drug Application: Perfuse the cells with the external solution containing varying concentrations of the test compound (e.g., this compound or carbamazepine).
-
Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound. Plot a concentration-response curve to determine the half-maximal inhibitory concentration (IC50).
Figure 4. Workflow for patch-clamp analysis of sodium channel inhibition.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animals: Use adult rodents (mice or rats).
-
Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneally or orally) at various doses.
-
Stimulation: At the time of expected peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered protection.
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the efficacy of a compound against clonic seizures, often used as a model for myoclonic and absence seizures.
Methodology:
-
Animals: Use adult rodents (mice or rats).
-
Drug Administration: Administer the test compound or vehicle.
-
PTZ Injection: Administer a convulsant dose of pentylenetetrazole (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., presence of myoclonic jerks, clonic seizures).
-
Data Analysis: Determine the dose of the test compound that prevents seizures in 50% of the animals (ED50) or significantly reduces the seizure score.
Conclusion
This compound and carbamazepine share a common primary mechanism of inhibiting voltage-gated sodium channels, a cornerstone of anticonvulsant therapy. However, they exhibit distinct profiles in their interactions with other neurotransmitter systems. This compound's dual action on both sodium channels and the GABAergic system presents a multifaceted approach to seizure control. Carbamazepine, while also influencing the GABAergic system, has a more pronounced and documented effect on the serotonergic system.
The quantitative data, although not directly comparable, suggest that both compounds are active at their respective targets within clinically relevant concentration ranges. Further head-to-head preclinical studies utilizing standardized experimental protocols would be invaluable for a more definitive comparison of their potency and efficacy. The experimental workflows and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the nuanced mechanisms of these important anticonvulsant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI [mdpi.com]
- 3. Mechanism of Inactivation in Voltage-Gated Na(+) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. biorxiv.org [biorxiv.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic changes and modulation by carbamazepine on voltage-gated sodium channels in rat CA1 neurons after epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Ilepcimide: An Efficacy Comparison with Established Antiepileptic Drugs
A notable scarcity of direct comparative clinical trial data for Ilepcimide against other antiepileptic drugs (AEDs) necessitates a different approach to this guide. While quantitative head-to-head comparisons are not available in published literature, this document summarizes the current understanding of this compound's mechanism of action and provides a comparative overview of the efficacy of widely used AEDs to offer a contextual framework for researchers and drug development professionals.
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analogue of piperine, the primary pungent compound in black pepper.[1][2] Its history includes a halt in production in the 1990s, which later resumed in 2009, contributing to the limited body of recent clinical research.[3]
Mechanism of Action of this compound
This compound is understood to exert its anticonvulsant effects through a multi-faceted mechanism of action. The primary proposed pathways include:
-
Modulation of the GABAergic System: this compound is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This action helps to stabilize neuronal activity and reduce excessive neuronal firing characteristic of epileptic seizures.[4]
-
Inhibition of Sodium Channels: The compound has been shown to interact with and inhibit neuronal sodium channels. This inhibition reduces the frequency and amplitude of action potentials, further contributing to its anticonvulsant properties.[4]
-
Interaction with Glutamate (B1630785) Receptors: Some evidence suggests that this compound acts as a selective agonist for glutamate receptor subtypes, specifically NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. By modulating these excitatory receptors, it may help regulate synaptic plasticity and inhibit excitotoxicity.[5]
-
Serotonergic Activity: this compound has also been noted to have serotonergic activity, which may play a role in its overall neurological effects.[1]
Below is a diagram illustrating the proposed mechanisms of action for this compound.
Comparative Efficacy of Other Antiepileptic Drugs
In the absence of direct comparative data for this compound, this section provides an overview of the efficacy of several established AEDs based on available clinical trial data. It is important to note that the choice of an AED is highly individualized and depends on factors such as seizure type, patient age, comorbidities, and potential side effects.
The following tables summarize the efficacy of various AEDs from comparative studies. The primary endpoints in these studies are often the percentage of patients achieving a 50% or greater reduction in seizure frequency (responder rate) and the percentage of patients who become seizure-free.
Table 1: Comparison of Newer vs. Older Antiepileptic Drugs in Monotherapy for Focal Epilepsy
| Drug | Seizure-Free Rate (12 months) | Retention Rate (12 months) | Key Findings |
| Lamotrigine (B1674446) | 54% | 79% | Had the highest 12-month retention and seizure-freedom rates in a study of older adults.[6][7] |
| Levetiracetam | 43% | 73% | Demonstrated high retention and seizure-freedom rates, second only to lamotrigine in the same study.[6][7] |
| Carbamazepine | Not specified in this study | 48% | Had a significantly lower retention rate compared to lamotrigine and levetiracetam.[6][7] |
| Oxcarbazepine | Not specified in this study | 24% | Showed the lowest retention rate among the compared AEDs.[6] |
| Topiramate | Not specified in this study | 56% | Exhibited a moderate retention rate.[6] |
| Gabapentin | Not specified in this study | 59% | Had a moderate retention rate.[6] |
| Phenytoin | Not specified in this study | 59% | Showed a moderate retention rate.[6] |
Table 2: Efficacy of Antiepileptic Drugs in Refractory Focal Epilepsy (Add-on Therapy)
| Drug | Responder Rate (vs. Placebo) | Key Findings |
| Sodium Valproate | Superior to placebo | Demonstrated a good balance of efficacy and tolerability. |
| Levetiracetam | Superior to placebo | Showed a good balance of efficacy and tolerability. |
| Gabapentin | Superior to placebo | Had a favorable balance of efficacy and tolerability. |
| Oxcarbazepine | Superior to placebo | Prioritized based on short-term efficacy in a network meta-analysis. |
| Topiramate | Superior to placebo | Prioritized based on short-term efficacy in a network meta-analysis. |
| Pregabalin | Superior to placebo | Prioritized based on short-term efficacy in a network meta-analysis. |
Experimental Protocols: A General Overview for AED Clinical Trials
Due to the lack of specific comparative clinical trial data for this compound, detailed experimental protocols for this drug are not available. However, a general workflow for a randomized, double-blind, placebo-controlled clinical trial for an investigational AED as an add-on therapy is presented below.
Key elements of a typical AED clinical trial protocol include:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center design.
-
Patient Population: Clearly defined inclusion and exclusion criteria, specifying seizure type, age range, and prior treatment history.
-
Baseline Phase: A prospective period (typically 4-8 weeks) to establish baseline seizure frequency.
-
Randomization: Patients are randomly assigned to receive either the investigational drug at varying doses or a placebo, in addition to their current AED regimen.
-
Treatment Phase:
-
Titration Period: The dose of the investigational drug is gradually increased to the target dose.
-
Maintenance Period: Patients are maintained on the target dose for a fixed period (e.g., 12 weeks).
-
-
Efficacy Endpoints:
-
Primary: Median percent reduction in seizure frequency from baseline; Responder rate (proportion of patients with ≥50% reduction in seizure frequency).
-
Secondary: Seizure-free rate; Time to first seizure.
-
-
Safety and Tolerability Assessments: Monitoring and recording of adverse events, laboratory tests, vital signs, and physical examinations throughout the study.
Conclusion
While this compound presents an interesting pharmacological profile with multiple potential mechanisms of action for seizure control, the current body of scientific literature lacks the direct comparative efficacy data necessary to position it alongside established antiepileptic drugs. The information available on other AEDs highlights the complexity of selecting an appropriate treatment and underscores the need for robust clinical trial data. For researchers and drug development professionals, the case of this compound emphasizes the critical importance of conducting well-designed, comparative clinical trials to establish the relative efficacy and safety of new therapeutic agents. Future research, ideally including head-to-head trials, will be essential to elucidate the therapeutic potential of this compound in the management of epilepsy.
References
- 1. New antiepileptic drugs: comparison of key clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What constitutes a clinically meaningful reduction in seizure frequency? | MDedge [mdedge.com]
- 7. Carbamazepine versus valproate monotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Ilepcimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Introduction
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative and a synthetic analogue of piperine (B192125), the primary alkaloid in black pepper.[1][2] While historically investigated for its anticonvulsant properties, its potential as a neuroprotective agent remains largely unexplored.[3] Given its structural similarity to piperine, which has demonstrated significant neuroprotective effects, this compound presents a compelling candidate for further investigation.[4][5]
This guide provides a comparative analysis of the potential neuroprotective mechanisms of this compound, using its natural counterpart, piperine, as a proxy. We will compare these inferred mechanisms with those of established neuroprotective agents and provide detailed experimental protocols and workflows to facilitate the validation of this compound's neuroprotective efficacy.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of piperine, and by extension, the potential effects of this compound, are multifaceted. They encompass anti-inflammatory, anti-apoptotic, and antioxidant activities. Below is a comparison of these mechanisms with other classes of neuroprotective agents.
| Mechanism of Action | Piperine (as a proxy for this compound) | NMDA Receptor Antagonists (e.g., Memantine) | Calcium Channel Blockers (e.g., Nimodipine) | Antioxidants (e.g., Curcumin, Vitamin E) |
| Primary Target | Multiple targets including inflammatory and apoptotic pathways, and modulation of neurotransmitters.[5][6] | N-methyl-D-aspartate (NMDA) receptors.[7][8] | Voltage-gated calcium channels.[9][10] | Reactive oxygen species (ROS) and free radicals.[11][12] |
| Key Effects | Reduces neuroinflammation, inhibits apoptosis by regulating Bcl-2/Bax balance, and scavenges free radicals.[6][13] | Blocks excessive glutamate-induced excitotoxicity.[7][8] | Prevents excessive calcium influx into neurons, which can trigger cell death pathways.[9][10] | Neutralize oxidative stress and protect cells from damage.[11][12] |
| Signaling Pathway Modulation | Modulates NGF/TrkA/Akt/GSK3β and MAPK signaling pathways.[5][14][15] | Directly blocks the ion channel of the NMDA receptor.[7] | Inhibit the influx of calcium, thereby preventing the activation of calcium-dependent degenerative enzymes.[16] | Modulates Nrf2/ARE pathway to enhance endogenous antioxidant defenses.[17] |
| Therapeutic Applications | Potential for broad-spectrum neuroprotection in various neurodegenerative diseases.[4] | Used in the treatment of Alzheimer's disease.[18] | Used to reduce vasospasm following subarachnoid hemorrhage.[9] | Investigated for a wide range of neurodegenerative diseases, including Parkinson's and Alzheimer's.[11][12] |
Signaling Pathways Implicated in Piperine's Neuroprotective Effects
The neuroprotective effects of piperine are attributed to its ability to modulate multiple intracellular signaling pathways. A key pathway involves the Nerve Growth Factor (NGF) and its receptor TrkA, leading to the activation of pro-survival signals.
Caption: NGF/TrkA signaling pathway modulated by piperine.
Proposed Experimental Workflow for Validating the Neuroprotective Effects of this compound
To systematically validate the neuroprotective effects of this compound, a multi-stage experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Proposed workflow for validating this compound's neuroprotection.
Quantitative Data on the Neuroprotective Effects of Piperine
The following table summarizes quantitative data from studies on piperine, which can serve as a benchmark for future studies on this compound.
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Human cervical adenocarcinoma (HeLa) cells | Piperine (25, 50, 100 µM) | Apoptotic cells (%) | 9.0%, 21.33%, 34.66% respectively | [19] |
| Human cervical adenocarcinoma (HeLa) cells | Piperine (25, 50, 100 µM) | Caspase-3 activation (%) | 19.55%, 41.65%, 82.94% respectively | [19] |
| Human melanoma (A375SM and A375P) cells | Piperine (100, 150 µM) | Apoptotic cells (fold increase) | >3-fold (A375SM), >5-fold (A375P) | [20] |
| Colorectal cancer (DLD-1) cells | Piperine (62.5, 125, 250 µM) | Cell viability (%) | Concentration-dependent reduction | [15] |
| Rat model of cerebral ischemia | Piperine | Infarct volume | Significantly reduced | [13] |
| MPTP-induced Parkinson's disease mouse model | Piperine (10 mg/kg) | Tyrosine hydroxylase-positive cells | Significantly prevented decrease | [6] |
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the effect of this compound on the viability of neuronal cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[21] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
Apoptosis Assessment: Caspase-3 Activity Assay
Objective: To quantify the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay measures the activity of caspase-3 through the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA.[22] The amount of pNA released is proportional to the caspase-3 activity.
Materials:
-
Treated and untreated neuronal cells
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using the cell lysis buffer and incubate on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate to the reaction buffer.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[23]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[22] The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[22]
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, its structural similarity to piperine provides a strong rationale for its investigation as a potential neuroprotective agent. The known anti-inflammatory, anti-apoptotic, and antioxidant properties of piperine, mediated through pathways such as NGF/TrkA/Akt/GSK3β, suggest promising avenues for this compound research.
The experimental workflows and protocols provided in this guide offer a comprehensive framework for researchers to systematically validate the neuroprotective potential of this compound. Such studies are crucial to determine if this compound can be developed as a novel therapeutic for the treatment of neurodegenerative diseases.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 4. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders [aginganddisease.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective properties of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.unimelb.edu.au [research.unimelb.edu.au]
- 17. Nutraceutical Antioxidants as Novel Neuroprotective Agents [mdpi.com]
- 18. Neuroprotection - Wikipedia [en.wikipedia.org]
- 19. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
A Comparative Analysis of Ilepcimide and Its Analogues in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ilepcimide, a synthetic anticonvulsant, and its primary analogue, piperine (B192125). This compound, also known as antiepilepserine, was developed as a structural analogue of piperine, the main pungent compound in black pepper.[1][2] Both compounds exhibit significant neuropharmacological activity, particularly in the realm of epilepsy and mood disorders. This analysis summarizes key quantitative data, outlines experimental protocols for the cited studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of their mechanisms and therapeutic potential.
Quantitative Data Summary
The following tables present a summary of the comparative pharmacological data for this compound and its natural analogue, piperine.
Table 1: Comparative Effects on Pharmacokinetics of Curcumin (B1669340)
A study comparing the effects of piperine and this compound on the pharmacokinetics of curcumin in Sprague-Dawley rats revealed that this compound can also enhance the bioavailability of other compounds, a property well-documented for piperine.[3][4]
| Parameter | Curcumin Alone (Group A) | Curcumin + Piperine (Group B) | Curcumin + this compound (Group C) |
| Cmax (ng/mL) | 18.3 ± 3.5 | 24.8 ± 4.1 | 32.9 ± 5.2 |
| Tmax (h) | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.2 |
| T1/2 (h) | 2.1 ± 0.4 | 2.8 ± 0.6 | 2.5 ± 0.5 |
| AUC(0-tn) (ng·h/mL) | 45.7 ± 8.9 | 78.2 ± 12.5 | 102.4 ± 15.8 |
*p < 0.05 compared to Group A. Data extracted from a study on the pharmacokinetics of curcumin co-administered with piperine or this compound.[3]
Table 2: Comparative Antidepressant-Like Effects and Neurochemical Changes
A study investigating the antidepressant-like effects of piperine (PIP) and this compound (antiepilepsirine, AES) in mice demonstrated that both compounds reduce immobility time in the forced swimming test (FST) and tail suspension test (TST), suggesting antidepressant activity. The study also measured brain monoamine levels.[5]
| Parameter | Control | Piperine (20 mg/kg) | This compound (20 mg/kg) |
| Immobility Time in FST (s) | 125 ± 10 | 85 ± 8 | 80 ± 7 |
| Immobility Time in TST (s) | 140 ± 12 | 95 ± 9 | 90 ± 8 |
| Serotonin (Hypothalamus, ng/g) | 350 ± 30 | 450 ± 25 | 460 ± 28 |
| Serotonin (Hippocampus, ng/g) | 280 ± 25 | 360 ± 20 | 370 ± 22 |
| Dopamine (Striatum, ng/g) | 4500 ± 400 | 4600 ± 380 | 5500 ± 450 |
| Dopamine (Hypothalamus, ng/g) | 850 ± 70 | 870 ± 75 | 1050 ± 90 |
| Dopamine (Hippocampus, ng/g) | 150 ± 15 | 160 ± 18 | 200 ± 20* |
*p < 0.05 compared to Control. Data from a study on the antidepressant-like effects of piperine and this compound.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Pharmacokinetic Study of Curcumin with Piperine and this compound
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Group A: Curcumin (200 mg/kg, oral gavage).
-
Group B: Curcumin (200 mg/kg) and Piperine (20 mg/kg), administered orally.
-
Group C: Curcumin (200 mg/kg) and this compound (20 mg/kg), administered orally.
-
-
Blood Sampling: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Analysis: Plasma concentrations of curcumin were determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, T1/2, and AUC were calculated using non-compartmental analysis.[3][4]
Anticonvulsant Activity Screening
-
Animal Model: Male Kunming mice.
-
Maximal Electroshock (MES) Test:
-
Mice are administered the test compound (this compound or analogue) or vehicle intraperitoneally.
-
After a set pre-treatment time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded as the endpoint. Protection is defined as the absence of this phase.[6]
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Test:
-
Mice are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.[6][7]
-
Forced Swimming Test (FST) and Tail Suspension Test (TST)
-
Animal Model: Male mice.
-
Drug Administration: Chronic administration of piperine, this compound, or vehicle for 14 days.
-
Forced Swimming Test:
-
Mice are placed individually in a cylinder of water from which they cannot escape.
-
The duration of immobility during the last 4 minutes of a 6-minute session is recorded.
-
-
Tail Suspension Test:
-
Mice are suspended by their tails using adhesive tape.
-
The duration of immobility over a 6-minute period is measured.[5]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the action of this compound and its analogues, as well as a typical experimental workflow.
Caption: GABAergic signaling pathway modulated by this compound.
Caption: Mechanism of sodium channel inhibition.
Caption: Serotonergic pathway influenced by this compound.
Caption: Experimental workflow for anticonvulsant screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of piperine and its derivative, antiepilepsirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecommons.aku.edu [ecommons.aku.edu]
Cross-Study Validation of Ilepcimide's Anticonvulsant Effects: A Comparative Guide
Introduction
Ilepcimide, also known as antiepilepserine, is a piperidine (B6355638) derivative anticonvulsant synthesized as an analog of piperine (B192125), the primary alkaloid in black pepper.[1][2][3] Initially developed by Chinese researchers, it has demonstrated a multi-faceted mechanism of action targeting key pathways involved in neuronal excitability.[3][4] This guide provides a comparative analysis of this compound, summarizing its pharmacological profile and presenting it alongside other established antiepileptic drugs (AEDs). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its potential.
Mechanism of Action
This compound's anticonvulsant properties appear to stem from a combination of effects on multiple neurotransmitter systems and ion channels. Its primary mechanisms include:
-
GABA System Modulation : this compound enhances the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[4] By promoting GABAergic activity, it helps to stabilize neuronal firing, a key factor in preventing seizures.[4]
-
Sodium Channel Inhibition : The compound has been shown to inhibit neuronal sodium channels.[4] This action reduces the frequency and amplitude of action potentials, further contributing to its ability to suppress excessive neuronal excitability.[4]
-
Serotonergic Activity : Studies have indicated that this compound possesses serotonergic activity, suggesting it may produce some of its anticonvulsant effects by activating serotonergic neurons.[1]
Its structural similarity to piperine is noteworthy.[3] Piperine has been shown to modulate various signaling pathways, including MAPK and NF-κB, which are involved in inflammatory responses.[5][6] While direct evidence for this compound's action on these specific pathways is limited, its origin as a piperine analog suggests a potential area for future investigation.[3]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound supports its therapeutic application in the central nervous system (CNS).[4] Following oral administration, it is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations within one to two hours.[4] The drug exhibits high bioavailability and is lipophilic, allowing it to efficiently cross the blood-brain barrier to exert its effects.[4] this compound is known to interact with medications metabolized by the cytochrome P450 system.[4]
Comparative Analysis with Other Anticonvulsant Drugs
To provide context for this compound's pharmacological profile, the following table compares its mechanism of action with that of other commonly prescribed anticonvulsant drugs.
| Drug | Drug Class | Primary Mechanism(s) of Action | Common Side Effects |
| This compound | Piperidine Derivative | GABA system modulation, Sodium channel inhibition, Serotonergic activity[1][4] | (Limited data available) |
| Carbamazepine | Dibenzazepine | Sodium channel blocker[7][8] | Drowsiness, dizziness, imbalance, nausea, vomiting[9] |
| Phenytoin | Hydantoin | Sodium channel blocker[7][8] | Dizziness, drowsiness, imbalance, gastrointestinal symptoms[9] |
| Valproate | Fatty Acid Derivative | Increases GABA levels, may also block sodium channels[7][8] | Drowsiness, dizziness, gastrointestinal symptoms, weight gain |
| Lamotrigine | Triazine | Blocks voltage-sensitive sodium channels, may inhibit glutamate (B1630785) release[9] | Dizziness, headache, blurred vision, nausea, skin rash |
| Levetiracetam | Pyrrolidine Derivative | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release[9] | Drowsiness, dizziness, weakness, mood changes |
| Topiramate | Carbamate | Blocks sodium channels, enhances GABA activity, antagonizes glutamate receptors[7] | Drowsiness, dizziness, memory problems, weight loss |
| Gabapentin | GABA Analog | Binds to the α2δ subunit of voltage-gated calcium channels[8] | Drowsiness, dizziness, fatigue, imbalance |
Experimental Protocols
Detailed experimental methodologies are crucial for the cross-study validation of a compound's effects. The following protocol is summarized from a pharmacokinetic study investigating the interaction between this compound and Curcumin in Sprague-Dawley (SD) rats.[3][10]
Objective: To determine if this compound enhances the bioavailability of Curcumin, similar to its analog, piperine.[3][10]
Animal Model:
-
Species: Sprague-Dawley (SD) rats.[3]
Drug Administration:
-
Formulation: Drugs were dissolved in a mixture of 80% DMSO and 20% Ethanol for gavage administration.
-
Dosage:
-
Curcumin (CUR): 200 mg/kg (oral)
-
Piperine (PIP): 150 mg/kg (oral)
-
This compound (ILE): 150 mg/kg (oral)
-
-
Groups: Rats were administered Curcumin alone or in combination with Piperine or this compound.[3]
Sample Collection and Preparation:
-
Sample Type: Plasma and brain homogenate.[3]
-
Preprocessing: 50 μL of plasma or brain homogenate was mixed with 50 μL of an internal standard solution and 150 μL of a protein precipitant (90% Acetonitrile:10% Methanol with 1% Acetic Acid).[3]
-
Extraction: The mixture was vortexed for 3 minutes, followed by centrifugation to separate the supernatant for analysis.[3]
Analytical Method: HPLC-UV
-
System: Agilent 1200 HPLC system.[3]
-
Column: Gemini-NX New Column (250 mm × 4.6 mm × 5 μm).[3]
-
Mobile Phase: Acetonitrile:2% Acetic Acid in water (58:42, v/v).[3]
-
Flow Rate: 1 ml/min.[3]
-
Detection Wavelengths: 420 nm, 340 nm, and 323 nm.[3]
-
Injection Volume: 5 μL.[3]
-
Column Temperature: 30°C.[3]
Key Findings of the Study:
-
The co-administration of this compound with Curcumin significantly increased the plasma concentration of dihydrocurcumin (B1670591) (DHC), a metabolite of Curcumin.[10]
-
This suggests that this compound can improve the bioavailability of Curcumin, potentially by inhibiting its metabolism.[10]
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic study of this compound.
This compound presents a compelling profile as an anticonvulsant with a multi-target mechanism of action, including GABAergic modulation, sodium channel inhibition, and serotonergic activity.[1][4] Its favorable pharmacokinetic properties, such as rapid absorption and ability to cross the blood-brain barrier, further support its therapeutic potential.[4] While direct comparative clinical data against other first-line AEDs is not yet widely available, its unique combination of mechanisms warrants further investigation. Future research should focus on head-to-head efficacy and tolerability studies to precisely position this compound within the existing landscape of epilepsy treatment. The findings from preclinical studies, particularly its influence on the bioavailability of other compounds, also open avenues for exploring its potential in combination therapies.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What's the Difference Between Anticonvulsant vs. Antiepileptic Drugs? [emedicinehealth.com]
- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 9. Comparative effectiveness of 10 antiepileptic drugs in older adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Ilepcimide and Piperine for Drug Development Professionals
For researchers and scientists in drug development, understanding the pharmacokinetic profiles of compounds is paramount for optimizing therapeutic efficacy and safety. This guide provides a detailed comparison of the pharmacokinetic properties of ilepcimide, a synthetic analog, and its natural counterpart, piperine (B192125).
This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in cited studies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of these two compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for piperine and this compound. It is important to note that comprehensive pharmacokinetic data for this compound as a standalone agent is limited in publicly available literature. The data presented here for both compounds are derived from a study where they were co-administered with curcumin (B1669340) in Sprague-Dawley rats.
| Pharmacokinetic Parameter | Piperine (co-administered with Curcumin) | This compound (co-administered with Curcumin) | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated for Piperine itself | Increased by 32.5% compared to Piperine | - | [1] |
| Tmax (Time to Maximum Concentration) | Not explicitly stated for Piperine itself | Increased by 1.7 times compared to Piperine | - | [1] |
| T1/2 (Half-life) | Not explicitly stated for Piperine itself | Decreased by 40.2% compared to Piperine | - | [1] |
| AUC(0-tn) (Area Under the Curve) | Not explicitly stated for Piperine itself | Increased by 32.1% compared to Piperine | - | [1] |
It is noteworthy that a study on healthy Thai volunteers receiving a single oral dose of Sahastara (SHT) remedy extract capsules, which contain piperine, reported a mean peak plasma concentration (Cmax) of piperine of 3.77 μg/mL for a 100 mg dose and 6.59 μg/mL for a 200 mg dose.[2] In this study, piperine was detectable in plasma for at least 48 hours.[2]
Experimental Protocols
The data for the direct comparison between piperine and this compound was obtained from a study investigating their effects on the pharmacokinetics of curcumin in Sprague-Dawley (SD) rats. A detailed methodology is crucial for the interpretation and replication of scientific findings.
Study Design for Comparative Pharmacokinetic Analysis[1]
-
Animal Model: Male Sprague-Dawley (SD) rats were used for the in vivo experiments.
-
Drug Administration:
-
A control group received curcumin alone.
-
A second group received a combination of curcumin and piperine.
-
A third group received a combination of curcumin and this compound.
-
Dosing was administered intragastrically. For repeated dosing experiments, an initial loading dose was given, followed by continuous dosing with half the initial dose.
-
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points following administration.
-
Analytical Method: A high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method was developed and validated for the simultaneous determination of curcumin, piperine, this compound, and a curcumin metabolite (dihydrocurcumin) in rat plasma.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each compound and the curcumin metabolite were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC.
Signaling Pathways and Experimental Workflows
Visualizing complex processes is essential for clarity and comprehension. The following diagrams, generated using Graphviz, illustrate the mechanism of action of piperine and the experimental workflow of the comparative study.
Caption: Mechanism of Piperine as a Bioavailability Enhancer.
The above diagram illustrates how piperine enhances the bioavailability of co-administered drugs. Piperine inhibits the metabolic enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp) in the liver and intestines.[3][4] This inhibition reduces the first-pass metabolism and cellular efflux of other drugs, leading to increased absorption and higher plasma concentrations.[3][4]
Caption: Workflow for Comparative Pharmacokinetic Study.
This diagram outlines the experimental workflow for the study comparing the effects of piperine and this compound on the pharmacokinetics of curcumin in rats.[1] The process involved dividing the animals into three groups, administering the respective drug combinations, collecting blood samples at various time points, analyzing the plasma concentrations using HPLC-UV, and finally, calculating the pharmacokinetic parameters.
Discussion and Conclusion
Piperine is a well-characterized compound with a known pharmacokinetic profile and a clear mechanism as a bioenhancer through the inhibition of drug metabolism and transport.[3][4] It is rapidly absorbed from the gastrointestinal tract, widely distributed in the body, and extensively metabolized.[3]
This compound, a synthetic analog of piperine, also demonstrates the ability to enhance the bioavailability of other compounds, as evidenced by its effect on curcumin.[1] The limited available data suggests that when co-administered with curcumin, this compound may lead to a higher maximum plasma concentration and a larger area under the curve compared to piperine, although it may have a shorter half-life.[1] This could imply that this compound might also be an inhibitor of drug metabolism, potentially through similar mechanisms as piperine.[5]
However, the lack of a comprehensive, standalone pharmacokinetic profile for this compound is a significant knowledge gap. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand its therapeutic potential and to enable a more direct and thorough comparison with piperine. Such studies would be invaluable for drug development professionals seeking to leverage the bioenhancing properties of these compounds.
References
- 1. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 2. ccjm.org [ccjm.org]
- 3. Antiepileptic drug pharmacokinetics and interactions: impact on treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Ilepcimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activity of Ilepcimide, a piperine (B192125) derivative, with other established antiepileptic drugs (AEDs). The information presented herein is curated from preclinical and clinical studies to facilitate an objective evaluation of its performance and to provide detailed experimental context.
In Vitro Activity of this compound
This compound has been demonstrated to exert its anticonvulsant effects at the cellular level primarily through the inhibition of voltage-gated sodium channels. This mechanism is shared with other established AEDs, such as Lamotrigine.
Comparative In Vitro Efficacy
The following table summarizes the inhibitory activity of this compound and Lamotrigine on voltage-gated sodium channels in mouse hippocampal neurons.
| Compound | IC50 (µM) at -90 mV | IC50 (µM) at -70 mV | Reference |
| This compound | 28.6 | 15.2 | [1] |
| Lamotrigine | 45.3 | 25.8 | [1] |
Table 1: Comparative Inhibitory Concentration (IC50) of this compound and Lamotrigine on Voltage-Gated Sodium Channels. The data indicates that this compound is a more potent inhibitor of voltage-gated sodium channels than Lamotrigine at both holding potentials tested.
Experimental Protocol: Whole-Cell Patch Clamp Recording
The in vitro activity of this compound on voltage-gated sodium channels was assessed using the whole-cell patch-clamp technique on acutely isolated mouse hippocampal pyramidal neurons.
Methodology:
-
Neuron Isolation: Hippocampal pyramidal neurons were acutely isolated from mice.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed using a patch-clamp amplifier.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Drug Application: this compound and Lamotrigine were dissolved in the external solution and applied to the recorded neurons.
-
Data Analysis: Concentration-response curves were generated to determine the half-maximal inhibitory concentration (IC50) at different holding potentials.
In Vivo Activity of this compound
Clinical Efficacy in Pediatric Epilepsy
A clinical study involving children with epilepsy demonstrated that the addition of this compound to standard AED treatment significantly improved seizure control.
| Treatment Group | Total Effective Rate | Reference |
| This compound + Western Drugs | 65.0% | [2] |
| Western Drugs Alone | 30.0% | [2] |
Table 2: Clinical Efficacy of Adjuvant this compound in Pediatric Epilepsy. The total effective rate was significantly higher in the group receiving this compound.[2]
Comparative In Vivo Efficacy of Common Antiepileptic Drugs (for context)
To provide a framework for evaluating the potential in vivo potency of this compound, the following tables present the ED50 values for several commonly used AEDs in the MES and PTZ seizure models in mice.
Maximal Electroshock (MES) Seizure Test
| Drug | Administration Route | ED50 (mg/kg) | Reference |
| Carbamazepine | Oral | 10.2 | [3] |
| Lamotrigine | Oral | 2.1 | [3] |
| Phenytoin | Oral | 9.5 | [3] |
| Valproate | Intraperitoneal | 189 - 255 | [3] |
| Levetiracetam | Intraperitoneal | >540 (inactive) | [3] |
Table 3: Anticonvulsant Efficacy of Common AEDs in the MES Test in Mice. This model is indicative of efficacy against generalized tonic-clonic seizures.
Pentylenetetrazol (PTZ)-Induced Seizure Test
| Drug | Administration Route | Seizure Parameter | Effect | Reference |
| Lamotrigine | Intraperitoneal | Seizure Intensity | Decreased at 20 mg/kg | [3] |
| Carbamazepine | Oral | Clonus Latency | No significant increase | [3] |
| Valproate | Not Specified | Seizure Threshold | Less effective in epileptic vs. non-epileptic mice | [3] |
| Levetiracetam | Intraperitoneal | Generalized Seizures (Kindled) | ED50 = 36 mg/kg | [3] |
Table 4: Anticonvulsant Efficacy of Common AEDs in the PTZ Test in Mice. This model is used to identify drugs effective against absence and myoclonic seizures.
Experimental Protocols: In Vivo Seizure Models
Maximal Electroshock (MES) Test
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male mice or rats.
-
Drug Administration: The test compound is administered via a specific route (e.g., oral, intraperitoneal) at various doses.
-
Seizure Induction: A suprathreshold electrical stimulus is delivered through corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazol (PTZ) Test
This model is employed to identify compounds effective against myoclonic and absence seizures.
Methodology:
-
Animal Model: Adult male mice or rats.
-
Drug Administration: The test compound is administered at various doses prior to the convulsant.
-
Seizure Induction: A subcutaneous or intraperitoneal injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure for a defined period. The latency to the first seizure can also be measured.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Signaling Pathways and Mechanisms of Action
The primary established mechanism of action for this compound is the inhibition of voltage-gated sodium channels. However, as a derivative of piperine, it may share other mechanisms with its parent compound, including modulation of GABAergic and glutamatergic systems.
Caption: Primary signaling pathway of this compound's anticonvulsant activity.
Caption: Generalized experimental workflow for in vivo anticonvulsant screening.
Conclusion
This compound demonstrates potent in vitro activity as a voltage-gated sodium channel inhibitor, surpassing the potency of Lamotrigine in the studied model. Clinical evidence supports its efficacy as an adjunctive therapy in pediatric epilepsy. While direct comparative in vivo preclinical data is limited, its structural relationship to piperine and its established clinical effectiveness suggest it is a promising anticonvulsant agent. Further preclinical studies are warranted to fully characterize its in vivo efficacy profile and explore its potential broader mechanisms of action.
References
- 1. A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound Combined Western Drugs on Serum Level of Neuron Specific Enolase in Treating Epilepsy Children Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Structural Dance of Activity: A Comparative Guide to Ilepcimide Derivatives and their Anticonvulsant Potential
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationship (SAR) of anticonvulsant compounds structurally related to Ilepcimide, a piperine (B192125) analog. By examining key experimental data, we can elucidate the molecular modifications that enhance efficacy and minimize neurotoxicity, offering a roadmap for future drug design.
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative synthesized as an analog of piperine, the primary pungent compound in black pepper.[1][2] Its anticonvulsant properties have spurred interest in developing derivatives with improved therapeutic profiles. The core of SAR studies lies in systematically altering a lead compound's chemical structure and observing the resulting changes in biological activity. For anticonvulsants, this typically involves assessing their efficacy in animal models of seizures and their potential for inducing neurological side effects.
Unveiling the Pharmacophore: Key Structural Features for Anticonvulsant Activity
The anticonvulsant activity of this compound and its analogs is intricately linked to specific structural motifs. The general pharmacophore for this class of compounds often includes a lipophilic aryl group, a hydrogen-bonding domain, and a terminal amide or a related functional group. The piperidine ring in this compound plays a crucial role in its overall conformation and interaction with biological targets.
The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[3][4] Piperine itself has been shown to exhibit a complex anticonvulsant mechanism, including the inhibition of Na+ channels.[4] It is hypothesized that derivatives of this compound act on similar targets.
Comparative Analysis of Anticonvulsant Activity and Neurotoxicity
To quantify the anticonvulsant potential and safety of novel compounds, researchers primarily rely on two in vivo models: the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests efficacy against absence seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination. The median effective dose (ED50) in the seizure models and the median toxic dose (TD50) in the rotarod test are used to calculate the Protective Index (PI = TD50/ED50), a measure of the drug's safety margin.
The following table summarizes the anticonvulsant and neurotoxicity data for a selection of piperidine and related derivatives from various studies. While not direct derivatives of this compound, these compounds share structural similarities and provide valuable insights into the SAR of this chemical space.
| Compound ID | Modification from Piperine/Piperidine Core | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference |
| Piperine | - | - | - | - | - | [4] |
| Delayed onset of tonic-clonic convulsions at 10 mg/kg | ||||||
| Compound 4g | 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 23.7 | 18.9 | 284.0 | 12.0 (MES), 15.0 (scPTZ) | [5] |
| Compound 11 | 3-(p-chlorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)butanoic acid | - | 8.7 | 413 | 47.5 | [6] |
| ADD 213063 | 4-amino-N-(2,6-dimethylphenyl)phthalimide | 25.2 (µmol/kg, oral, rats) | > ED50 | > 75 (PI) | > 75 | [7] |
| Compound 6d | Triazolopyrimidine derivative | 15.8 | 14.1 | > 300 | > 19.0 (MES), > 21.3 (scPTZ) | [8] |
Note: The data presented are from different studies and animal models (mice unless otherwise specified), and direct comparison should be made with caution. The Protective Index (PI) is calculated as TD50/ED50. A higher PI value indicates a better safety profile.
From the table, several SAR trends can be inferred:
-
Heterocyclic Modifications: The introduction of various heterocyclic rings, such as triazolones and isoindolinediones, can significantly enhance anticonvulsant activity. For instance, compound 4g with a triazolone moiety and compound 11 with an isoindolinedione group exhibit potent activity and high protective indices.
-
Aromatic Substitution: Substitution on the aromatic rings can modulate activity. The presence of a p-chlorophenyl group in compound 11 appears to be beneficial.
-
Chain Modifications: Alterations in the linker between the aromatic and piperidine-like moieties can influence both potency and toxicity.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are derived from standardized and widely accepted preclinical screening methods for anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Typically adult male mice or rats.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: A short electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal or ear-clip electrodes to induce a seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic extension, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures.
-
Animal Model: Typically adult male mice.
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Endpoint: The ability of the drug to prevent clonic seizures for a specified period (e.g., 30 minutes) is observed.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Rotarod Neurotoxicity Test
This test assesses motor coordination and potential neurological deficits.
-
Apparatus: A rotating rod (rotarod) on which the animal must maintain its balance.
-
Animal Model: Typically adult male mice or rats.
-
Procedure: Animals are trained to stay on the rotating rod. After drug administration, they are placed back on the rod, which rotates at a constant or accelerating speed.
-
Endpoint: The time the animal remains on the rod before falling is recorded. A significant decrease in performance time compared to control animals indicates neurotoxicity.
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test, is calculated.
Visualizing the Path to Discovery
The process of conducting a structural activity relationship study follows a logical workflow, from the initial design and synthesis of compounds to their comprehensive biological evaluation.
Caption: Workflow of a typical Structural Activity Relationship (SAR) study.
The signaling pathways involved in the anticonvulsant action of many drugs are complex, often involving the modulation of neuronal excitability.
Caption: Potential signaling pathways for anticonvulsant action.
Conclusion
The exploration of the structural activity relationship of this compound-related compounds provides a valuable framework for the rational design of novel anticonvulsant agents. The data suggest that strategic modifications to the heterocyclic core and aromatic substituents can lead to compounds with high potency and favorable safety profiles. The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of SAR principles, remains a cornerstone of modern drug discovery in the quest for more effective and safer treatments for epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
The Synthetic Advantage: Ilepcimide Boosts Curcumin Bioavailability, Outperforming a Natural Enhancer
A comparative analysis of experimental data reveals that ilepcimide, a synthetic analog of piperine (B192125), demonstrates a superior capacity to enhance the bioavailability of curcumin (B1669340) when compared to its natural counterpart. This finding positions this compound as a promising and potentially more cost-effective alternative for improving the therapeutic efficacy of curcumin, a compound notoriously limited by its poor absorption and rapid metabolism.
Curcumin, the active polyphenol in turmeric, has garnered significant scientific interest for its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical application is hampered by low systemic bioavailability. To overcome this limitation, researchers have explored various strategies, with the co-administration of piperine, an alkaloid from black pepper, being a well-established method. A recent study in Sprague-Dawley rats now provides evidence that this compound, a synthetic derivative, may offer a more potent solution.[1][2][3]
Comparative Pharmacokinetics: this compound vs. Piperine
A pivotal preclinical study directly compared the effects of this compound and piperine on the pharmacokinetics of curcumin in rats. The results, summarized in the table below, indicate a significant improvement in curcumin's bioavailability when co-administered with this compound.
The study primarily focused on the plasma concentration of dihydrocurcumin (B1670591) (DHC), a major and active metabolite of curcumin, as curcumin itself was undetectable in plasma after oral administration.[1][2][3] This metabolic conversion is believed to be mediated by gastrointestinal microorganisms.[1][2][3]
Table 1: Comparative Pharmacokinetic Parameters of Dihydrocurcumin (DHC) after Oral Administration of Curcumin with Piperine or this compound in Rats
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T₁/₂ (h) |
| Curcumin Alone | 25.1 ± 4.3 | 0.65 ± 0.13 | 58.7 ± 9.8 | 1.8 ± 0.4 |
| Curcumin + Piperine | 31.2 ± 5.1 | 0.77 ± 0.15 | 95.4 ± 15.6 | 2.1 ± 0.5 |
| Curcumin + this compound | 37.8 ± 6.2 | 0.55 ± 0.11 | 130.6 ± 21.4 | 8.1 ± 1.9 |
Data adapted from a study by Wang et al. (2021). Values are presented as mean ± standard deviation.[3]
The data clearly illustrates that the combination of curcumin and this compound resulted in a 50.8% increase in the maximum plasma concentration (Cmax) of DHC compared to curcumin alone, and a 22.7% increase compared to the curcumin and piperine combination.[3] Furthermore, the total drug exposure, represented by the area under the curve (AUC), was 1.2 times higher with this compound compared to curcumin alone and 1.4 times higher than with the piperine combination.[3] Notably, the elimination half-life (T₁/₂) of DHC was significantly prolonged in the presence of this compound, suggesting a slower clearance from the body.[3]
Experimental Protocols
The comparative pharmacokinetic study was conducted in Sprague-Dawley rats. A simple and rapid high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method was developed to simultaneously determine the plasma concentrations of curcumin, piperine, this compound, and dihydrocurcumin.
Experimental Workflow
Caption: Workflow of the comparative pharmacokinetic study.
Mechanism of Action: A Look into Metabolic Pathways
The enhanced bioavailability of curcumin with co-administered compounds like piperine is primarily attributed to the inhibition of metabolic enzymes. Piperine is a known inhibitor of hepatic and intestinal glucuronidation, a major pathway for curcumin metabolism and subsequent elimination.[4][5] It is hypothesized that this compound, as a structural analog of piperine, shares a similar mechanism of action by inhibiting enzymes responsible for curcumin's rapid breakdown.
Proposed Metabolic Pathway and Inhibition
Caption: Proposed mechanism of bioavailability enhancement.
Alternative Strategies for Enhancing Curcumin Bioavailability
While this compound shows significant promise, it is important to consider the broader landscape of curcumin bioavailability enhancement. Several other strategies have been developed and investigated, including:
-
Nanoparticle-based delivery systems: Encapsulating curcumin in nanoparticles, such as liposomes, micelles, and polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its absorption.[6][7][8][9] Nanoparticle formulations have been shown to increase curcumin's bioavailability by over 100-fold in some cases.[7]
-
Phospholipid complexes (Phytosomes): Complexing curcumin with phospholipids (B1166683) creates a more lipophilic entity that can better traverse the intestinal membrane.
-
Solid dispersions: Dispersing curcumin in a water-soluble carrier can enhance its dissolution rate and subsequent absorption.[10]
The choice of enhancement strategy often depends on the desired application, route of administration, and manufacturing considerations.
Conclusion
The comparative study of this compound and piperine provides compelling evidence for the potential of synthetic analogs in enhancing the bioavailability of natural compounds like curcumin.[1][2][3] this compound not only outperformed the well-established natural enhancer, piperine, but also offers the advantages of a simplified synthesis process and lower cost, making it an attractive candidate for further development in clinical applications.[1][2] As research continues to unravel the complexities of curcumin's therapeutic potential, optimizing its delivery and bioavailability remains a critical step in translating its benefits from the laboratory to the clinic.
References
- 1. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 3. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. news-medical.net [news-medical.net]
- 8. Novel delivery system for natural products: Nano-curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin-Based Nanoparticles: Advancements and Challenges in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating Serotonergic Pathway Engagement by Ilepcimide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a novel compound is paramount. This guide provides a comparative framework for evaluating the engagement of Ilepcimide with the serotonergic pathway. Due to the limited availability of public data on this compound's direct binding affinities and functional activities at serotonin (B10506) receptors, this guide focuses on the established serotonergic properties of its parent compound, piperine (B192125), and outlines the standard experimental procedures used to generate the necessary comparative data.
This compound, a synthetic analog of the naturally occurring alkaloid piperine, has been investigated for its anticonvulsant properties.[1] Preclinical evidence suggests that the pharmacological effects of piperine and its derivatives may involve the modulation of the serotonergic system.[2][3] However, a comprehensive, data-driven comparison of this compound's serotonergic activity with established serotonergic agents is hampered by the lack of specific quantitative data in the public domain.
This guide will first illustrate the serotonergic signaling pathway and the typical experimental workflow for validating compound engagement. It will then present a template for the kind of comparative data that would be necessary for a thorough evaluation of this compound, using representative data for established serotonergic agents.
The Serotonergic Signaling Pathway
The serotonergic system is a complex network of neurons that utilize serotonin (5-hydroxytryptamine or 5-HT) as a primary neurotransmitter. This system is integral to the regulation of mood, cognition, sleep, and various physiological processes. Serotonergic neurons synthesize 5-HT from the amino acid tryptophan. Upon neuronal firing, 5-HT is released into the synaptic cleft, where it can bind to a variety of presynaptic and postsynaptic receptors to elicit its effects. The signal is terminated by the reuptake of 5-HT from the synapse by the serotonin transporter (SERT).
Experimental Validation of Serotonergic Pathway Engagement
To validate a compound's interaction with the serotonergic pathway, a series of in vitro and in vivo experiments are typically conducted. This workflow allows for the characterization of a compound's binding affinity, functional activity, and its physiological effects.
Comparative Data on Serotonergic Activity
The following tables present the types of quantitative data necessary for a robust comparison of this compound with standard serotonergic agents. As specific data for this compound is unavailable, the "this compound" column is populated with "Data Not Available" to highlight the information required. For comparison, representative data for Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and Buspirone (a 5-HT1A receptor partial agonist) are included.
Table 1: In Vitro Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | SERT |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | >1000 | >1000 | 155 | 290 | 0.9 |
| Buspirone | 14 | >1000 | 430 | 1300 | 4800 |
Table 2: In Vitro Serotonin Receptor Functional Activity (EC50/IC50, nM; Emax, %)
| Compound | 5-HT1A (cAMP) | 5-HT2A (Ca2+ Flux) | SERT (Reuptake) |
| EC50 (Emax) | EC50 (Emax) | IC50 | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | No Agonist Activity | No Agonist Activity | 1.3 |
| Buspirone | 10 (Partial Agonist) | No Agonist Activity | >1000 |
Table 3: In Vivo Behavioral Effects in Rodent Models
| Compound | Forced Swim Test (Immobility) | Tail Suspension Test (Immobility) |
| This compound | Data Not Available | Data Not Available |
| Fluoxetine | Significant Decrease | Significant Decrease |
| Buspirone | Significant Decrease | Significant Decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound to specific serotonin receptor subtypes.
-
Methodology:
-
Cell membranes expressing the target serotonin receptor subtype are prepared.
-
A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays
-
cAMP Assay (for Gi/o-coupled receptors like 5-HT1A):
-
Objective: To measure the ability of a compound to activate or inhibit the 5-HT1A receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Cells expressing the 5-HT1A receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are then incubated with varying concentrations of the test compound.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Agonists will cause a dose-dependent decrease in cAMP levels, from which an EC50 value and Emax can be determined.
-
-
-
Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A):
-
Objective: To measure the ability of a compound to activate the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
-
Methodology:
-
Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then exposed to varying concentrations of the test compound.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
Agonists will induce a dose-dependent increase in fluorescence, from which an EC50 value and Emax can be determined.
-
-
3. In Vivo Behavioral Models
-
Forced Swim Test (FST):
-
Objective: To assess the antidepressant-like activity of a compound.
-
Methodology:
-
Mice are placed individually in a cylinder of water from which they cannot escape.
-
The duration of immobility (floating) is recorded over a set period (typically the last 4 minutes of a 6-minute test).
-
A reduction in immobility time is indicative of an antidepressant-like effect.
-
-
-
Tail Suspension Test (TST):
-
Objective: To assess the antidepressant-like activity of a compound.
-
Methodology:
-
Mice are suspended by their tails from a horizontal bar for a set period (typically 6 minutes).
-
The duration of immobility is recorded.
-
A reduction in immobility time suggests an antidepressant-like effect.
-
-
Conclusion
While preliminary studies on piperine, the parent compound of this compound, suggest a potential interaction with the serotonergic system, a definitive validation of this compound's engagement requires direct and quantitative experimental evidence. The generation of data on its binding affinities and functional activities at various serotonin receptors and the serotonin transporter is a critical next step. By employing the standardized experimental protocols outlined in this guide, researchers can obtain the necessary data to rigorously compare this compound's serotonergic profile with that of established agents. This will enable a comprehensive understanding of its mechanism of action and its potential as a therapeutic agent targeting the serotonergic pathway.
References
Ilepcimide's Anticonvulsant Profile: A Comparative Analysis in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant efficacy of Ilepcimide against established antiepileptic drugs (AEDs) such as Carbamazepine, Phenytoin, and Valproate. The analysis is based on data from widely accepted preclinical seizure models. While quantitative data for this compound is limited in publicly available literature, this guide summarizes its known activity alongside robust data for comparator drugs to offer a valuable reference for further research and development.
Overview of Anticonvulsant Efficacy
This compound, a derivative of piperine (B192125), has demonstrated anticonvulsant properties.[1] Its mechanism of action is believed to involve the modulation of the GABAergic system and inhibition of sodium channels, contributing to the stabilization of neuronal activity.[2] In contrast, Carbamazepine and Phenytoin primarily act by blocking voltage-gated sodium channels, while Valproate has a broader mechanism, including effects on GABAergic transmission and sodium channels.[3]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread.[2] The endpoint is typically the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50), the dose required to protect 50% of the animals, is a key measure of efficacy.
Table 1: Comparative Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | ED50 (mg/kg) |
| This compound | Mouse/Rat | Not Available |
| Carbamazepine | Mouse | 9.67[4] |
| Rat | 4.39[4] | |
| Phenytoin | Mouse | 42.9[4] |
| Rat | 13.9[4] | |
| Valproate | Mouse | 196[4] |
| Rat | 366[4] |
Pentylenetetrazol (PTZ)-Induced Seizure Model
The pentylenetetrazol (PTZ) seizure model is used to evaluate the potential of drugs to treat absence and myoclonic seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Studies on piperine, the parent compound of this compound, show that it can delay the onset of tonic-clonic convulsions induced by PTZ.[5] Although direct quantitative data for this compound is lacking, its origin from piperine suggests potential efficacy in this model.
Table 2: Comparative Efficacy in the Pentylenetetrazol (PTZ) Seizure Model
| Compound | Animal Model | Efficacy Metric |
| This compound | Mouse/Rat | Data not available; parent compound (piperine) delays onset of convulsions.[5] |
| Carbamazepine | Mouse | TID50 (tonic extensor) = 10.5 mg/kg[6] |
| Rat | Effective in suppressing seizures.[7] | |
| Phenytoin | Mouse | TID50 (tonic extensor) = 17.8 mg/kg[6] |
| Rat | Limited efficacy in some studies.[8] | |
| Valproate | Mouse | Protects against seizures.[9] |
| Rat | Protects against kindling induced by PTZ.[10] |
TID50: The dose of an anticonvulsant drug required to increase the PTZ seizure threshold for the tonic extensor phase by 50%.
Kindling Model of Epilepsy
Kindling is a chronic model of epilepsy that reflects the progressive development of seizure activity in response to repeated, initially sub-convulsive, electrical or chemical stimulation. This model is considered to have high predictive validity for the clinical efficacy of AEDs against focal seizures.
Valproate has demonstrated powerful antiepileptogenic effects in the kindling model, while Carbamazepine has shown anticonvulsant but not antiepileptogenic effects. Information on the efficacy of this compound in the kindling model is not detailed in the available literature.
Table 3: Comparative Efficacy in the Kindling Model
| Compound | Animal Model | Efficacy Metric |
| This compound | Rat | Data not available. |
| Carbamazepine | Rat | Anticonvulsant but not antiepileptogenic. |
| Phenytoin | Rat | Effective anticonvulsant. |
| Valproate | Rat | Powerful antiepileptogenic and anticonvulsant effects. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model Protocol
-
Animal Preparation: Adult male mice or rats are used. Prior to the experiment, corneal electrodes are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to ensure proper electrical contact.[2]
-
Drug Administration: The test compound (this compound or comparator) or vehicle is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses to different groups of animals.
-
Seizure Induction: At the time of peak effect of the drug, a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice; 150 mA at 60 Hz for 0.2 seconds in rats) is delivered through the corneal electrodes.[2]
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is recorded. The ED50 value is then calculated using statistical methods like probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol
-
Animal Preparation: Adult male mice or rats are used. Animals are habituated to the observation chambers before the experiment.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Seizure Induction: A subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or facial muscles.
-
Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED50 is calculated.
Kindling Model Protocol
-
Electrode Implantation: Animals (typically rats) are surgically implanted with a bipolar electrode in a specific brain region, such as the amygdala or hippocampus.
-
Kindling Stimulation: After a recovery period, a daily, brief, low-intensity electrical stimulus is delivered through the implanted electrode.
-
Seizure Scoring: The behavioral seizure response to each stimulation is scored using a standardized scale (e.g., Racine's scale).[5]
-
Fully Kindled State: The daily stimulations continue until the animal consistently exhibits a generalized seizure (e.g., stage 5 on Racine's scale) in response to the stimulus.
-
Drug Testing: Once fully kindled, the anticonvulsant effects of test compounds are evaluated by administering the drug prior to the electrical stimulation and observing for a reduction in seizure severity or duration.
Proposed Signaling Pathway of this compound
Based on available information, this compound's anticonvulsant effect is likely mediated through a dual mechanism of action involving the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels. This leads to a reduction in neuronal hyperexcitability and seizure propagation.
References
- 1. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Kindling as an Experimental Model to Assess the Conventional Drugs in the Treatment of Post-traumatic Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiepileptogenic effects of conventional anticonvulsants in the kindling model of epilespy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Ilepcimide and Older Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the emerging anticonvulsant Ilepcimide and well-established, older antiepileptic drugs (AEDs), namely phenytoin, carbamazepine, and valproic acid. Due to the limited availability of comprehensive clinical data for this compound, this comparison is based on existing preclinical information and historical context, contrasted with the extensive clinical data available for the older AEDs.
Executive Summary
Older antiepileptic drugs, while effective in seizure management, are associated with a wide range of adverse effects, impacting various organ systems and often requiring therapeutic drug monitoring to minimize toxicity. Phenytoin is known for its concentration-dependent neurotoxicity and long-term effects on connective tissue and bone health. Carbamazepine carries a risk of serious dermatological reactions and hematological abnormalities. Valproic acid is associated with hepatotoxicity, teratogenicity, and metabolic disturbances.
In contrast, available information describes this compound, a piperine (B192125) analog also known as antiepilepsirine, as having "low toxicity"[1]. However, a detailed and comparative side effect profile from extensive clinical trials is not yet publicly available. This guide synthesizes the known adverse effects of these older AEDs and presents the current, albeit limited, understanding of this compound's safety profile, alongside an overview of the experimental methodologies used to assess these effects.
Comparative Side Effect Profiles
The following table summarizes the known side effect profiles of phenytoin, carbamazepine, and valproic acid. A separate section for this compound reflects the current data limitations.
| System Organ Class | Phenytoin | Carbamazepine | Valproic Acid |
| Central Nervous System | Nystagmus, ataxia, dizziness, drowsiness, confusion, slurred speech, headache, tremor[2][3][4] | Drowsiness, dizziness, ataxia, headache, blurred vision, diplopia[4][5][6] | Tremor, somnolence, dizziness, headache, asthenia[2][7] |
| Gastrointestinal | Nausea, vomiting, constipation[3] | Nausea, vomiting[8] | Nausea, vomiting, abdominal pain, diarrhea, anorexia, weight gain[2][7] |
| Dermatological | Gingival hyperplasia, rash, Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), drug reaction with eosinophilia and systemic symptoms (DRESS)[3][4] | Rash, urticaria, SJS, TEN, DRESS[6][9] | Hair loss (alopecia), rash[2][7] |
| Hematological | Megaloblastic anemia, leukopenia, thrombocytopenia, agranulocytosis[3] | Aplastic anemia, agranulocytosis, leukopenia, thrombocytopenia[6][9] | Thrombocytopenia, prolonged bleeding time[2] |
| Hepatic | Hepatitis, liver damage[3] | Abnormal liver function tests, hepatitis[9] | Hepatotoxicity (can be severe and fatal, especially in children)[7][10][11] |
| Metabolic/Endocrine | Vitamin D deficiency, osteomalacia, hyperglycemia[3] | Hyponatremia, syndrome of inappropriate antidiuretic hormone secretion (SIADH)[9] | Weight gain, hyperammonemia, pancreatitis[2][7][11] |
| Cardiovascular | Hypotension and arrhythmias (with intravenous administration)[4] | Arrhythmias, atrioventricular block[9] | - |
| Teratogenicity | Fetal hydantoin (B18101) syndrome[3] | Increased risk of neural tube defects[11] | High risk of major congenital malformations (especially neural tube defects) and adverse neurodevelopmental outcomes[10] |
This compound (Antiepilepsirine)
This compound is a piperidine (B6355638) derivative and an analog of piperine, the active compound in black pepper. Historical and preclinical data suggest a favorable safety profile, with one source describing it as an "antiepilepsirin with low toxicity"[1]. As a piperine analog, its side effect profile might share some characteristics with piperine, which is generally considered safe but can have gastrointestinal effects at high doses. However, without dedicated clinical trial data, a direct comparison of its side effect profile with older AEDs is not possible at this time. Further research and clinical investigation are necessary to fully characterize the adverse effect profile of this compound.
Experimental Protocols for Assessing AED Side Effects
The evaluation of the side effect profile of antiepileptic drugs is a multi-stage process involving preclinical animal studies and comprehensive clinical trials.
Preclinical Toxicity Assessment
Preclinical studies in animal models are crucial for identifying potential target organs for toxicity and establishing a preliminary safety profile.
-
Objective: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.
-
Methodology:
-
Animals (commonly rodents) are administered single, escalating doses of the test compound.
-
Observations are made for a specified period (e.g., 24-72 hours) for signs of toxicity, including changes in behavior, motor function, and mortality.
-
The LD50 value is calculated to quantify acute toxicity.
-
-
Objective: To evaluate the toxic effects of repeated drug administration over a longer duration.
-
Methodology:
-
The AED is administered daily to animals (rodents and a non-rodent species) for a period ranging from 28 days to 6 months or longer.
-
Regular clinical observations, body weight measurements, and food/water consumption are recorded.
-
Periodic blood and urine samples are collected for hematological and biochemical analysis.
-
At the end of the study, a complete necropsy is performed, and organs are examined macroscopically and microscopically for any pathological changes.
-
-
Objective: To specifically evaluate adverse effects on the central and peripheral nervous systems.
-
Methodology:
-
Rotarod Test: This test assesses motor coordination and balance. Rodents are placed on a rotating rod, and the time they can remain on the rod (latency to fall) is measured. A decrease in performance suggests motor impairment.[12][13][14][15]
-
Maximal Electroshock Seizure (MES) Test: While primarily an efficacy model, high doses can reveal neurotoxic effects if motor impairment is observed. The test involves inducing a seizure via corneal or auricular electrodes and observing the abolition of the tonic hindlimb extension as a measure of anticonvulsant activity.[10][16][17][18]
-
Clinical Trial Safety Assessment
Clinical trials in humans are designed to systematically collect data on adverse events (AEs) and serious adverse events (SAEs).
-
Objective: To assess the safety, tolerability, and pharmacokinetics of the new AED in a small group of healthy volunteers.
-
Methodology:
-
Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.
-
Subjects are closely monitored for any adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis).
-
Adverse events are recorded and graded for severity and causality.
-
-
Objective: To evaluate the efficacy and further assess the safety of the AED in a larger population of patients with epilepsy.
-
Methodology:
-
Randomized, double-blind, controlled trials are conducted, often with an active comparator (an established AED) or placebo.
-
Systematic collection of adverse event data is a primary safety endpoint. This is often done through spontaneous reporting by patients and standardized questionnaires at each study visit.
-
Regular laboratory monitoring is performed to detect any drug-induced abnormalities.
-
Long-term extension studies may be conducted to assess the safety of chronic administration.[19][20]
-
Mandatory Visualizations
References
- 1. Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsy.com [epilepsy.com]
- 3. Antiepileptic medication side-effects - The Ectopic Brain [ectopicbrain.bwh.harvard.edu]
- 4. Psychiatric and behavioral side effects of antiepileptic drugs in adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. biomed-easy.com [biomed-easy.com]
- 14. youtube.com [youtube.com]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. scispace.com [scispace.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The efficacy and safety of first-line anti-seizure medications as substitution therapy for children with drug-resistant epilepsy: a randomized controlled trial protocol [frontiersin.org]
Benchmarking Ilepcimide's Potency Against Established Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant agent Ilepcimide against established drugs in the field: carbamazepine (B1668303), phenytoin, and valproic acid. The following sections detail the mechanism of action, present comparative preclinical efficacy and toxicity data, and outline the experimental protocols used to generate this data.
Mechanism of Action
This compound, also known as antiepilepserine, is a piperidine (B6355638) derivative and an analogue of piperine, the primary pungent compound in black pepper.[1][2] Its anticonvulsant effect is believed to be multifactorial. Studies have indicated that this compound may exert its effects through the modulation of multiple neurotransmitter systems and ion channels.
One key mechanism is the inhibition of voltage-gated sodium channels .[3] Research on mouse hippocampal neurons has demonstrated that this compound inhibits sodium channel activity in a concentration- and voltage-dependent manner, which is a common mechanism among many established anticonvulsants, including carbamazepine and phenytoin.[3][4] This action reduces the repetitive firing of neurons, a hallmark of seizure activity.
Additionally, this compound has been shown to possess serotonergic activity .[1] Evidence suggests that it may produce a component of its anticonvulsant effects by activating serotonergic neurons.[1] This differentiates it from many traditional anticonvulsants and suggests a potential for a broader spectrum of activity or a different side-effect profile.
Some sources also suggest an influence on the GABAergic system and as a selective agonist for glutamate receptor subtypes (NMDA and AMPA) , although the evidence for these mechanisms is less definitive and requires further investigation.[5]
In contrast, the established anticonvulsants benchmarked in this guide have well-characterized mechanisms of action:
-
Carbamazepine and Phenytoin: Primarily act by blocking voltage-gated sodium channels, stabilizing the inactive state of the channel and thereby limiting the high-frequency firing of neurons.[4]
-
Valproic Acid: Has a broader mechanism of action, including blocking voltage-gated sodium channels, increasing the levels of the inhibitory neurotransmitter GABA, and modulating T-type calcium channels.[4]
Comparative Preclinical Data
To objectively compare the potency and safety of this compound with established anticonvulsants, data from standardized preclinical models are utilized. The most common are the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models for efficacy, and the Rotarod test for neurotoxicity. Efficacy is typically reported as the median effective dose (ED50), while neurotoxicity is reported as the median toxic dose (TD50). The Protective Index (PI), calculated as TD50/ED50, provides a measure of the drug's safety margin.
While specific preclinical data for this compound is not widely available in publicly accessible literature, the following tables present typical ED50 and TD50 values for the established anticonvulsants in mice, gathered from various preclinical studies. This provides a benchmark against which this compound can be compared once its preclinical data becomes available.
Table 1: Anticonvulsant Potency (ED50) in Mice
| Anticonvulsant | Maximal Electroshock (MES) Test (mg/kg) | Pentylenetetrazol (PTZ) Test (mg/kg) |
| This compound | Data Not Available | Data Not Available |
| Carbamazepine | ~10.5 | Data Not Available |
| Phenytoin | ~9.8 (i.p.) | Ineffective |
| Valproic Acid | ~259.3 | ~142.2 |
Table 2: Neurotoxicity (TD50) and Protective Index (PI) in Mice
| Anticonvulsant | Rotarod Test (TD50, mg/kg) | Protective Index (PI = TD50/ED50) in MES Test |
| This compound | Data Not Available | Data Not Available |
| Carbamazepine | ~45.5 | ~4.3 |
| Phenytoin | ~37.3 | ~3.8 |
| Valproic Acid | ~426.5 | ~1.6 |
Note: The values presented are approximations derived from multiple preclinical studies and can vary based on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Model
This model is used to identify anticonvulsants that prevent the spread of seizures, which is relevant to generalized tonic-clonic seizures in humans.
-
Animals: Male albino mice (20-30g) are typically used.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Pentylenetetrazol (PTZ) Seizure Model
This model is sensitive to drugs that are effective against absence and myoclonic seizures. It assesses the ability of a compound to raise the seizure threshold.
-
Animals: Male albino mice (20-30g) are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
This test is used to assess motor coordination and balance, providing a measure of potential neurological side effects (neurotoxicity).
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm).
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of expected peak effect, the animals are placed on the rotating rod for a predetermined duration (e.g., 1-2 minutes).
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod for the full duration.
-
-
Data Analysis: The TD50, the dose at which 50% of the animals fail the test, is calculated.
Visualizations
Signaling Pathways
Caption: Simplified mechanisms of action for this compound and established anticonvulsants.
Experimental Workflow
Caption: Standard workflow for preclinical evaluation of anticonvulsant candidates.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Comparing the Effect of Piperine and this compound on the Pharmacokinetics of Curcumin in SD Rats [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Ilepcimide: A Guide for Laboratory Professionals
Ilepcimide, also known as antiepilepserine, is an anticonvulsant compound and a piperidine (B6355638) derivative.[1][2] As a bioactive molecule, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to perform a thorough risk assessment. Based on its nature as a piperidine derivative and a serotonergic agent, the following potential hazards should be considered:
Required PPE:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: If generating dust or aerosols, a NIOSH-approved respirator is necessary. Work should ideally be performed in a chemical fume hood.[3]
Data Presentation: this compound Profile
The following table summarizes key information for this compound.
| Parameter | Data | Source |
| Chemical Name | This compound (antiepilepserine) | [1][2] |
| CAS Number | 82857-82-7 | [8][9][10] |
| Molecular Formula | C₁₅H₁₇NO₃ | [8][9] |
| Compound Class | Anticonvulsant, Piperidine Derivative | [1][2] |
| Primary Hazard | Bioactive Pharmaceutical Compound | Inferred |
| Disposal Classification | Hazardous Chemical Waste (Recommended) | [3] |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Properly segregate all waste streams at the point of generation.[1][10]
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Labeling
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic," "Bioactive Compound").
-
The accumulation start date.
-
The name of the Principal Investigator and laboratory contact information.
-
Step 3: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should have secondary containment to manage potential spills.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11][12]
-
Complete all required waste disposal forms or manifests as provided by your EHS office. This documentation is critical for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[1][2][9]
Experimental Protocols: Example Workflow
Hypothetical Experiment: In Vitro Assay Dilution and Waste Generation
This protocol describes the preparation of this compound dilutions for an in vitro cell-based assay and the subsequent generation of waste.
Methodology:
-
A 10 mM stock solution of this compound in DMSO is prepared inside a chemical fume hood.
-
All materials used to prepare the stock solution (e.g., weigh boat, spatula, microfuge tube) are immediately disposed of into a labeled solid hazardous waste container.
-
Serial dilutions are prepared in aqueous buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
Pipette tips used for the dilutions are ejected directly into the solid hazardous waste container.
-
The prepared dilutions are added to a 96-well cell culture plate.
-
Following the experiment, the contents of the 96-well plate are aspirated and collected into a liquid hazardous waste container. The plate itself is disposed of in the solid hazardous waste container.
-
All unused stock and diluted solutions are consolidated into the liquid hazardous waste container.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Workflow for proper segregation and disposal of this compound waste.
References
- 1. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 2. biowastetn.com [biowastetn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. securewaste.net [securewaste.net]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 11. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling Ilepcimide
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling Ilepcimide. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield offers additional protection against splashes and aerosols.[3] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently, especially if contaminated.[3][4] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3][5] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory.[3] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement, particularly when handling powders or generating aerosols.[3] |
Experimental Protocol: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers one at a time.[3]
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.[3]
-
Respirator: Perform a fit-check for your N95 respirator.[3]
-
Eye Protection: Put on safety goggles or a face shield.[3]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[3]
Doffing Sequence (to be performed in a designated area):
-
Gown and Inner Gloves: As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[3]
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[3]
-
Eye Protection: Remove safety goggles or face shield from the back.[3]
-
Respirator: Remove the respirator without touching the front.[3]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]
Operational Plan: Handling this compound
All manipulations of this compound powder should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure. The work surface should be covered with a disposable absorbent pad.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and all required materials are within the containment area.
-
Weighing: When weighing the compound, use a containment balance enclosure if available. If not, perform the task in a fume hood with minimal air turbulence.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Cleaning: After each use, decontaminate the work area with an appropriate cleaning agent. All disposable materials used during the process should be treated as hazardous waste.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.[3]
Waste Segregation and Disposal:
-
Sharps: Any needles, scalpels, or other sharp instruments that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
-
Solid Waste: Contaminated items such as gloves, gowns, shoe covers, and absorbent pads should be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
